molecular formula C10H9IN2 B128286 1-(4-Iodobenzyl)-1H-pyrazole CAS No. 143128-30-7

1-(4-Iodobenzyl)-1H-pyrazole

Katalognummer: B128286
CAS-Nummer: 143128-30-7
Molekulargewicht: 284.1 g/mol
InChI-Schlüssel: QRCIIHVBALOAQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodobenzyl)-1H-pyrazole is a valuable heterocyclic building block in organic and medicinal chemistry research. Its structure combines a pyrazole ring, a prominent pharmacophore, with a 4-iodobenzyl group, making it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions . The iodine atom is an excellent handle for reactions such as the Suzuki coupling, enabling the introduction of diverse aryl and heteroaryl groups to create extended chemical libraries for biological screening . The pyrazole core is a privileged scaffold in drug discovery, known to confer a wide range of pharmacological activities. Pyrazole-containing compounds are frequently explored for their potential as anti-inflammatory , antimicrobial , anticancer , and antifungal agents . This compound serves as a key synthetic precursor in the development of such bioactive molecules. It is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(4-iodophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCIIHVBALOAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620575
Record name 1-[(4-Iodophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143128-30-7
Record name 1-[(4-Iodophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Iodobenzyl)-1H-pyrazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Iodobenzyl)-1H-pyrazole

Executive Summary

This compound is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. It serves as a critical intermediate for synthesizing complex pharmaceutical scaffolds, particularly kinase inhibitors and GPCR ligands. Its structural value lies in its dual functionality: the pyrazole moiety acts as a stable, hydrogen-bond-accepting pharmacophore (often mimicking the adenine ring of ATP), while the aryl iodide serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

This guide provides a comprehensive technical analysis of the compound, moving beyond basic physical constants to explore its synthesis, analytical validation, and functional utility in modern organic synthesis.

Part 1: Physicochemical Specifications[1]

The "molecular weight" of a compound in a research context is not a single number but a set of mass-spectrometric parameters essential for identification.

Table 1: Core Physicochemical Data

ParameterValue / DescriptionTechnical Context
IUPAC Name 1-[(4-iodophenyl)methyl]-1H-pyrazoleSystematic nomenclature
Molecular Formula C₁₀H₉IN₂ Stoichiometric composition
Average Molecular Weight 284.10 g/mol Used for molarity calculations
Monoisotopic Mass 283.9814 Da Critical for High-Resolution Mass Spec (HRMS)
Appearance White to off-white crystalline solidTypical of N-benzyl pyrazoles
Melting Point 62–66 °CIndicates high crystallinity
Solubility Soluble in DCM, DMSO, MeOH, DMFLipophilic nature facilitates organic synthesis
LogP (Predicted) ~2.9Moderate lipophilicity; drug-like property space

Mass Spectrometry Note: Unlike chlorine or bromine, iodine is monoisotopic (


I). Therefore, the mass spectrum will not show an M+2 peak characteristic of halides like Br or Cl. The molecular ion [M+H]⁺ will appear as a single dominant peak at m/z 285.0 , with minor satellite peaks derived solely from 

C natural abundance.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of this compound is a classic nucleophilic substitution (


) reaction. The protocol below prioritizes regioselectivity, ensuring 

-alkylation occurs without competing

-alkylation or quaternization.
Reagents & Materials
  • Substrate: 1H-Pyrazole (1.0 eq)

  • Electrophile: 4-Iodobenzyl bromide (1.05 eq)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    
Step-by-Step Methodology
  • Activation: Dissolve 1H-pyrazole (10 mmol) in anhydrous MeCN (50 mL). Add

    
     (15 mmol) and stir at room temperature for 30 minutes. Why: This deprotonates the pyrazole NH (pKa ~14), generating the nucleophilic pyrazolide anion.
    
  • Alkylation: Add 4-iodobenzyl bromide (10.5 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (
    
    
    
    , 0-20% EtOAc in Hexanes).

Diagram 1: Synthetic Pathway & Mechanism The following diagram illustrates the


 mechanism and the reagents involved.

Synthesis Pyrazole 1H-Pyrazole (Nucleophile) Anion Pyrazolide Anion (Intermediate) Pyrazole->Anion Deprotonation Base Base (Cs2CO3) Base->Anion Product This compound (Target) Anion->Product SN2 Attack Electrophile 4-Iodobenzyl Bromide (Electrophile) Electrophile->Product Leaving Group (Br-)

Caption: Base-mediated N-alkylation of pyrazole. The pyrazolide anion attacks the benzylic carbon, displacing bromide.

Part 3: Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Proton NMR ( H NMR) Interpretation

The structure is confirmed if the spectrum displays three distinct signal regions.

  • Region A (Pyrazole): Two doublets (~7.6 ppm, ~7.4 ppm) and one triplet/triptet (~6.3 ppm). Logic: Represents the 3, 5, and 4 positions of the pyrazole ring.

  • Region B (Aryl): Two doublets integrating to 2H each (AA'BB' system) around 7.7 ppm and 7.0 ppm. Logic: The doublet at 7.7 ppm corresponds to protons ortho to the Iodine atom (deshielded by the heavy atom effect and anisotropy).

  • Region C (Linker): A sharp singlet at ~5.3 ppm integrating to 2H. Logic: Confirms the isolated benzylic

    
     group bridging the two aromatic systems.
    
Carbon NMR ( C NMR) Checkpoint

Look for the carbon attached to Iodine. In


C NMR, carbon atoms bonded to iodine appear significantly upfield (shielded), typically around 90–94 ppm , due to the "heavy atom effect." This is a diagnostic peak for aryl iodides.

Part 4: Functional Utility in Drug Discovery

This compound is primarily used as a "Head-Tail" scaffold.

  • The Head (Pyrazole): Often serves as a zinc-binding group or hydrogen bond acceptor in kinase active sites.

  • The Tail (Aryl Iodide): Allows for modular extension via Palladium-catalyzed coupling.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow This workflow demonstrates how the molecule is used to generate biaryl libraries.

Coupling Scaffold This compound (Substrate) Cycle Pd(0) -> Pd(II) Cycle (Oxidative Addition) Scaffold->Cycle C-I Bond Insertion Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Cycle Transmetallation Catalyst Pd(PPh3)4 / K2CO3 (Catalytic System) Catalyst->Cycle Product 1-(4-Arylbenzyl)-1H-pyrazole (Biaryl Product) Cycle->Product Reductive Elimination

Caption: The aryl iodide undergoes oxidative addition with Pd(0), enabling coupling with diverse boronic acids.

References

  • PubChem. (2025).[1][2] 1-(4-Iodophenyl)-1H-Pyrazole Compound Summary. National Library of Medicine.[1] [Link][1]

  • Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of Pyrazoles. RSC Advances. [Link]

Sources

Strategic Synthesis of 1-(4-Iodobenzyl)-1H-pyrazole: A Technical Guide to N-Alkylation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(4-iodobenzyl)-1H-pyrazole serves as a critical pharmacophore in medicinal chemistry, particularly as a "linker" scaffold in the development of kinase inhibitors (e.g., Lck, Src family) and protein-protein interaction modulators. Its structural value lies in the 4-iodophenyl moiety, which provides a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the pyrazole ring acts as a bioisostere for amide or phenyl groups, improving metabolic stability.

This guide details the two most robust synthetic pathways: Base-Mediated Nucleophilic Substitution (


)  and the Mitsunobu Reaction . While both yield the target, the 

pathway is prioritized for scalability and atom economy.
Part 1: Retrosynthetic Logic & Strategic Considerations

The synthesis of this compound relies on the formation of the


 bond between the benzylic carbon and the pyrazole nitrogen.
  • Route A (Primary -

    
    ):  Direct alkylation of 1H-pyrazole using 4-iodobenzyl bromide (or chloride). This is the industrial standard due to the availability of reagents and ease of purification.
    
  • Route B (Secondary - Mitsunobu): Condensation of 1H-pyrazole with 4-iodobenzyl alcohol. This route is preferred when the benzyl halide is unstable or unavailable, operating under neutral, mild conditions.

Critical Structural Distinction (Expertise Check)

Researchers often confuse this compound (Target: Iodine on the benzene ring) with 1-benzyl-4-iodo-1H-pyrazole (Isomer: Iodine on the pyrazole ring). The protocols below specifically target the former. Ensure your starting material is 4-iodobenzyl bromide , not benzyl bromide + iodination reagents.

Pathway Visualization

SynthesisPathways Pyrazole 1H-Pyrazole (Nucleophile) Base Base (Cs2CO3 or NaH) Solvent (MeCN or DMF) Pyrazole->Base Deprotonation Mitsunobu DEAD / PPh3 (Mitsunobu) Pyrazole->Mitsunobu Target TARGET: This compound Halide 4-Iodobenzyl bromide (Electrophile) Halide->Base Base->Target SN2 Substitution (Major Pathway) Alcohol 4-Iodobenzyl alcohol Alcohol->Mitsunobu Mitsunobu->Target Dehydrative Coupling (Alternative)

Figure 1: Dual retrosynthetic pathways for the target scaffold.

Part 2: Primary Protocol – Base-Mediated N-Alkylation ( )

This method utilizes the acidity of the pyrazole N-H proton (


) to generate a pyrazolide anion, which attacks the benzylic halide.
Optimization Parameters
ParameterRecommendationRationale
Base Cesium Carbonate (

)
Superior to

due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing), enhancing nucleophilicity. Safer than NaH.
Solvent Acetonitrile (MeCN)Polar aprotic; facilitates

without the workup difficulty of DMF.
Stoichiometry 1.1 eq Pyrazole : 1.0 eq HalideSlight excess of the cheaper pyrazole ensures complete consumption of the valuable iodobenzyl halide.
Temperature Reflux (

)
Required to overcome the activation energy for complete conversion within 2-4 hours.
Detailed Step-by-Step Procedure

Reagents:

  • 1H-Pyrazole (68.08 g/mol )

  • 4-Iodobenzyl bromide (296.93 g/mol )

  • Cesium Carbonate (

    
    )
    
  • Acetonitrile (Anhydrous)

Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.1 equiv) in anhydrous acetonitrile (0.2 M concentration relative to halide).

  • Base Addition: Add

    
      (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate partial deprotonation.
    
  • Alkylation: Add 4-iodobenzyl bromide (1.0 equiv) slowly. Note: If the reaction is scaled >10g, add the bromide as a solution in MeCN to control exotherm.

  • Reaction: Attach a reflux condenser and heat the mixture to

    
      for 3–5 hours.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (

    
    ) should disappear; the product (
    
    
    
    ) will appear as a UV-active spot.
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    ) through a Celite pad. Wash the pad with ethyl acetate.
    
  • Extraction: Concentrate the filtrate. Redissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Self-Validating Check:

  • Success Indicator: The crude product typically crystallizes as an off-white solid upon removal of solvent.

  • Failure Mode: If the reaction remains incomplete, add 0.1 eq of sodium iodide (Finkelstein catalyst) to generate the more reactive benzyl iodide in situ.

Part 3: Alternative Protocol – The Mitsunobu Reaction

Use this route if 4-iodobenzyl bromide is unavailable or if you are working with a sensitive substrate where basic conditions (carbonate/NaH) cause degradation.

Mechanism: Triphenylphosphine (


) and Diethyl azodicarboxylate (DEAD) activate the alcohol, converting the hydroxyl group into a good leaving group (oxyphosphonium intermediate), which is then displaced by the pyrazole.

Protocol:

  • Dissolve 4-iodobenzyl alcohol (1.0 equiv), 1H-pyrazole (1.1 equiv), and

    
      (1.2 equiv) in anhydrous THF  at 
    
    
    
    .
  • Add DEAD or DIAD (1.2 equiv) dropwise over 20 minutes. Crucial: Maintain temperature <

    
     during addition to prevent side reactions.
    
  • Allow to warm to room temperature and stir overnight (12–16 hours).

  • Workup: Concentrate THF. Triturate the residue with cold diethyl ether/hexanes to precipitate the bulk of triphenylphosphine oxide (TPPO) byproduct. Filter and purify the supernatant via chromatography.[1]

Part 4: Analytical Validation & Troubleshooting
Expected Analytical Data

To confirm the structure and purity, compare your isolate against these standard spectral characteristics:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.68 (d, J = 8.0 Hz, 2H, Ar-H ortho to Iodine) – Confirming the 4-iodo moiety.
      
    • 
       7.55 (d, 1H, Pyrazole-H3)
      
    • 
       7.40 (d, 1H, Pyrazole-H5)
      
    • 
       6.98 (d, J = 8.0 Hz, 2H, Ar-H meta to Iodine)
      
    • 
       6.30 (t, 1H, Pyrazole-H4)
      
    • 
       5.30 (s, 2H, 
      
      
      
      )
      – The diagnostic singlet. If this is a doublet or multiplet, you have failed to purify or have a side reaction.
Troubleshooting Guide
IssueCauseSolution
Low Yield Incomplete deprotonationSwitch base to NaH (60% in oil) in DMF (

). NaH is irreversible and faster, though less user-friendly.
Regioisomers Substituted Pyrazole usedIf using 3-methylpyrazole, you will get a mixture of N1 and N2 isomers. For 1H-pyrazole, this is impossible.
TPPO Contamination Mitsunobu byproductUse polymer-bound

or switch to the

route (Protocol 1).
Part 5: Experimental Logic Flowchart

Workflow Start Start: 4-Iodobenzyl Bromide + Pyrazole Solvent Dissolve in MeCN (0.2M) Start->Solvent BaseAdd Add Cs2CO3 (2.0 eq) Stir 15 min @ RT Solvent->BaseAdd React Add Halide Reflux 80°C (3-5h) BaseAdd->React Check TLC Check (Hex:EtOAc 3:1) React->Check Check->React Incomplete (Add NaI cat.) Workup Filter Solids (Celite) Extract (EtOAc/Water) Check->Workup Complete Purify Flash Column (Yield >85%) Workup->Purify

Figure 2: Optimized experimental workflow for the


 synthesis route.
References
  • Direct N-Alkylation of Pyrazoles

    • Norman, N. J., et al. (2022).[3] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 9947–9960.

    • Source:

  • Mitsunobu Reaction on Nitrogen Heterocycles

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
    • Source:

  • Synthesis of 4-Iodobenzyl Pyrazole Derivatives (Contextual)

    • Wyatt, P. G., et al. (2008).[4] "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry, 51(16), 4986-4999.[4] (Demonstrates the utility of pyrazole-benzyl scaffolds).

    • Source:

  • General Protocol for Pyrazole Alkylation

    • BenchChem Protocols.[1] "N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole." (Generalizable conditions for pyrazole N-alkylation).

    • Source:

Sources

Medicinal chemistry applications of iodinated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in blockbuster drugs like celecoxib (Celebrex) and ruxolitinib (Jakafi). However, the iodinated pyrazole represents a distinct, high-value subclass. It serves a dual function: (1) as a versatile synthetic linchpin for late-stage diversity-oriented synthesis (DOS) via cross-coupling, and (2) as a functional moiety in its own right, capable of unique non-covalent interactions (halogen bonding) and radiopharmaceutical applications (SPECT imaging). This guide outlines the regioselective synthesis, reactivity profiles, and specific medicinal utility of iodinated pyrazoles.

Synthetic Accessibility & Regiocontrol

The utility of iodopyrazoles hinges on the ability to selectively install the iodine atom at the C4 or C5 position. These positions exhibit vastly different electronic properties, requiring distinct synthetic strategies.

The Regioselectivity Divergence
  • C4-Iodination (Electrophilic Aromatic Substitution): The C4 position is the most electron-rich site of the pyrazole ring. Electrophilic attack occurs here readily.

  • C5-Iodination (Directed Ortho Metalation - DoM): The C5 proton is the most acidic (after N-H deprotection/protection). Lithiation followed by electrophilic trapping accesses this isomer.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Iodo-1-arylpyrazoles

  • Mechanism: Electrophilic substitution mediated by Ceric Ammonium Nitrate (CAN) as an oxidizer for

    
    .
    
  • Reagents: Pyrazole substrate, Iodine (

    
    ), CAN, Acetonitrile (MeCN).[1]
    
  • Step-by-Step:

    • Dissolve 1-aryl-3-(trifluoromethyl)pyrazole (1.0 equiv) in MeCN (0.1 M).

    • Add

      
       (0.6–1.3 equiv) followed by CAN (0.6–1.1 equiv).[1]
      
    • Heat to reflux (80 °C) for 12–16 hours. Note: Room temperature yields are often trace; heat is required for complete conversion.

    • Validation: Monitor via TLC or LCMS. The disappearance of the C4-H signal (

      
       ppm) in 
      
      
      
      NMR confirms substitution.
    • Workup: Quench with aqueous

      
       to remove excess iodine (color change from purple/brown to yellow/clear). Extract with EtOAc.
      

Protocol B: Regioselective Synthesis of 5-Iodo-1-arylpyrazoles

  • Mechanism: Lithiation-Trapping (DoM).

  • Reagents: Pyrazole substrate,

    
    -BuLi (2.5 M in hexanes), 
    
    
    
    , THF (anhydrous).
  • Step-by-Step:

    • Dissolve substrate in anhydrous THF under

      
       atmosphere at -78 °C.
      
    • Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30–60 mins to generate the C5-lithio species.
      
    • Add a solution of

      
       (1.2 equiv) in THF dropwise.
      
    • Allow to warm to room temperature over 2 hours.

    • Validation:

      
       NMR will show loss of the C5-H signal. Regioselectivity is typically >98% due to the directing effect of the N1-aryl group and the acidity of C5-H.
      
Visualizing the Synthetic Pathway

SynthesisPathways Start 1-Aryl-Pyrazole (Precursor) Cond1 Electrophilic Cond. (I2, CAN, MeCN, Reflux) Start->Cond1 Targeting C4 Cond2 Lithiation Cond. (1. n-BuLi, -78°C 2. I2 quench) Start->Cond2 Targeting C5 Prod4 4-Iodopyrazole (Electrophilic Subst.) Cond1->Prod4 Prod5 5-Iodopyrazole (DoM Mechanism) Cond2->Prod5

Caption: Divergent synthetic routes for accessing 4-iodo vs. 5-iodo pyrazole isomers.

Medicinal Chemistry Utility

Beyond serving as intermediates, the iodine atom on the pyrazole ring offers specific functional advantages in drug design.

Halogen Bonding (XB)

Iodine is highly polarizable and exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond axis. This allows the iodine to act as a Lewis acid, forming strong, directional interactions with Lewis bases (carbonyl oxygens, kinase hinge nitrogens) in the binding pocket.

  • Strength: The C-I···O interaction can be comparable to weak hydrogen bonds (1–5 kcal/mol).

  • Geometry: Strictly linear (

    
    ), aiding in orienting the ligand within the active site.
    
  • Application: 4-Iodopyrazoles have been described as "magic bullets" for crystallographic phasing and enhancing potency via XB in kinase inhibitors.

Radiopharmaceuticals (SPECT Imaging)

Iodinated pyrazoles are prime candidates for Single Photon Emission Computed Tomography (SPECT) when labeled with Iodine-123 (


 h).
  • Targeting: Used in neuroreceptor mapping (e.g., dopamine transporters) where the pyrazole core mimics the endogenous ligand structure.

  • Stability: To prevent in vivo deiodination (a common failure mode leading to thyroid uptake), the iodine is often flanked by steric bulk or placed on an electron-rich ring (like pyrazole) to strengthen the C-I bond relative to simple phenyl iodides.

Halogen Bonding Interaction Diagram

HalogenBonding cluster_ligand Ligand (Drug) cluster_protein Protein Binding Pocket C4 C4-Carbon Iodine Iodine Atom (Sigma Hole +) C4->Iodine Covalent Oxygen Backbone C=O (Lewis Base -) Iodine->Oxygen Halogen Bond (180° Directional)

Caption: Schematic of the directional Halogen Bond (XB) between a 4-iodopyrazole and a protein backbone carbonyl.

Reactivity Profile: The Cross-Coupling Hub

Once synthesized, iodopyrazoles are excellent partners for Palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions and lower catalyst loadings.

Table 1: Comparative Reactivity of Iodopyrazoles in Pd-Catalysis

Reaction TypeCoupling PartnerCatalyst SystemTypical ConditionsKey Utility
Suzuki-Miyaura Boronic Acids (

)

,

DME/H2O, 80°CBiaryl synthesis; introducing diversity at C4/C5.
Sonogashira Terminal Alkynes (

)

, CuI
THF/Et3N, RTInstalling rigid linkers; accessing fused bicycles.
Buchwald-Hartwig Amines (

)

, Xantphos
Toluene, 100°CC-N bond formation; creating aminopyrazole analogs.
Heck Alkenes (

)

,

DMF, 100°CVinylation; accessing extended

-systems.

Technical Insight: For 4-iodopyrazoles, oxidative addition is rapid. However, for 5-iodopyrazoles, steric hindrance from the N1-substituent can slow down the reaction. In these cases, using sterically demanding, electron-rich ligands like SPhos or XPhos is recommended to facilitate the catalytic cycle.

References

  • Regioselective Synthesis of 4-/5-Iodopyrazoles Świątek, K., et al.[2] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2015.

  • Halogen Bonding in Pyrazoles Locker, J. D., et al. "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." Journal of Chemical Physics, 2017.

  • Radioiodinated SPECT Tracers Vaidyanathan, G. "Radioiodinated radiopharmaceuticals in nuclear medicine."[3][4][5][6] Current Radiopharmaceuticals, 2008.

  • Palladium-Catalyzed Cross-Couplings Miyaura, N., & Suzuki, A.[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

1-(4-Iodobenzyl)-1H-pyrazole: A Strategic Intermediate for N-Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Iodobenzyl)-1H-pyrazole (CAS: 143128-30-7) is a high-value bifunctional building block extensively utilized in medicinal chemistry and agrochemical discovery. It serves as a "privileged intermediate," combining a pharmacologically active pyrazole core with a highly reactive aryl iodide handle.

This compound allows researchers to introduce the N-benzylpyrazole motif—a structural feature found in HIF prolyl hydroxylase inhibitors, RIP1 kinase inhibitors, and various fungicides—while retaining a specific site (the iodine atom) for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira).

Part 1: Chemical Profile & Structural Logic

Physicochemical Properties
PropertyData
CAS Number 143128-30-7
IUPAC Name 1-[(4-iodophenyl)methyl]-1H-pyrazole
Molecular Formula C₁₀H₉IN₂
Molecular Weight 284.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, Methanol; Insoluble in water
Reactivity Profile Stable under ambient conditions; Light-sensitive (C-I bond); Sensitive to strong oxidizers
Structural Analysis

The molecule features two distinct domains:

  • The Pyrazole Head (Pharmacophore): A neutral, aromatic nitrogen heterocycle. The N1-substitution pattern locks the tautomeric equilibrium, defining the steric vector of the pyrazole ring.

  • The Aryl Iodide Tail (Synthetic Handle): The para-iodine atom is electronically activated for oxidative addition to transition metals (Pd, Cu, Ni). The iodine offers significantly faster kinetics than the corresponding bromide or chloride, enabling chemoselective couplings in the presence of other halogenated motifs.

Part 2: Synthetic Utility & Experimental Protocols

Synthesis of this compound

The most robust route involves the N-alkylation of 1H-pyrazole with 4-iodobenzyl bromide. While mild bases (K₂CO₃) can be used, the use of Sodium Hydride (NaH) ensures rapid and complete conversion by generating the highly nucleophilic pyrazolide anion.

Protocol: NaH-Mediated N-Alkylation
  • Reagents: 1H-Pyrazole (1.0 equiv), 4-Iodobenzyl bromide (1.05 equiv), NaH (60% in oil, 1.2 equiv), DMF (anhydrous).

  • Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF. Cool to 0°C.[1]

  • Deprotonation: Add 1H-pyrazole (1.0 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of sodium pyrazolide).

  • Alkylation: Add 4-iodobenzyl bromide (1.05 equiv) dropwise as a solution in DMF. The slight excess ensures consumption of the nucleophile.

  • Reaction: Warm to RT and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting pyrazole (polar, near baseline) should disappear, replaced by a less polar UV-active spot (product).

  • Workup: Quench carefully with ice-water. The product typically precipitates. Filter the solid or extract with Ethyl Acetate. Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis cluster_0 Reagents P 1H-Pyrazole I Intermediate: Na-Pyrazolide P->I NaH, DMF, 0°C (Deprotonation) B 4-Iodobenzyl Bromide Prod This compound (Target) I->Prod + 4-Iodobenzyl Bromide (SN2 Alkylation)

Figure 1: Synthetic pathway for the preparation of the target intermediate via nucleophilic substitution.

Divergent Synthesis: The "Molecular Hook"

Once synthesized, the iodine atom serves as a universal connector. The following workflows demonstrate how to transform this intermediate into complex bioactive scaffolds.

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to extend the benzyl chain into a biphenyl system, common in kinase inhibitors.

  • Partners: Aryl/Heteroaryl Boronic Acids.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water or Toluene/Water.

B. Sonogashira Coupling (Alkyne Insertion)

Introduces rigid acetylene linkers.

  • Partners: Terminal Alkynes.[2]

  • Catalyst: PdCl₂(PPh₃)₂ / CuI.

  • Base: Et₃N or Diisopropylamine.

C. Heck Reaction (Alkene Insertion)

Used to create styryl derivatives.

  • Partners: Acrylates or Styrenes.

  • Catalyst: Pd(OAc)₂ / Phosphine ligand.[3]

Divergence Core This compound (Core Scaffold) Suzuki Biaryl Derivatives (Kinase Inhibitors) Core->Suzuki Ar-B(OH)2, Pd(0) Suzuki Coupling Sono Alkynyl Derivatives (Rigid Linkers) Core->Sono R-C≡CH, Pd/Cu Sonogashira Heck Styryl Derivatives (Fluorescent Probes) Core->Heck Alkene, Pd(II) Heck Reaction

Figure 2: Divergent synthetic pathways utilizing the aryl iodide handle for library generation.

Part 3: Applications in Medicinal Chemistry[4][7][8][9]

Case Study: RIP1 Kinase Inhibitors

Receptor Interacting Protein 1 (RIP1) kinase is a critical target for treating necroptosis-related diseases (e.g., pancreatitis, inflammatory bowel disease).

  • The Motif: Many potent RIP1 inhibitors feature a 1-benzyl-1H-pyrazole core.

  • Role of this compound: This compound allows medicinal chemists to rapidly synthesize a library of analogues modified at the para-position of the benzyl ring. By coupling different aryl or heteroaryl groups to the iodine, researchers can optimize the "tail" of the molecule to fit into the hydrophobic pocket of the kinase ATP-binding site [1].

Case Study: HIF Prolyl Hydroxylase Inhibitors

Substituted N-benzylpyrazoles have been explored as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. The pyrazole nitrogen often coordinates to the active site iron, while the benzyl group (extended via the iodine handle) interacts with the surrounding protein residues to confer selectivity [2].

Part 4: Safety & Handling (SDS Summary)

Hazard ClassSignal WordHazard StatementPrecaution
Skin Irritation WarningH315: Causes skin irritationWear nitrile gloves.
Eye Irritation WarningH319: Causes serious eye irritationWear safety goggles.
STOT-SE WarningH335: May cause respiratory irritationUse in a fume hood.

Specific Handling Notes:

  • Light Sensitivity: Aryl iodides can degrade (liberating iodine) upon prolonged exposure to light. Store in amber vials or wrap containers in aluminum foil.

  • Reactivity: Avoid contact with strong acids and strong oxidizing agents.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Chemical Biology & Drug Design (via PubMed/NCBI) URL:[Link] Context: Establishes the 1-benzyl-1H-pyrazole scaffold as a bioactive core for kinase inhibition.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI) URL:[Link] Context: Comprehensive review detailing the broad medicinal applications of N-substituted pyrazoles.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society (via NCBI PMC) URL:[Link] Context: Provides optimized conditions for coupling reactions involving pyrazole-containing substrates.[4]

Sources

Technical Guide: Mechanism of Action and Pharmacological Utility of 1-(4-Iodobenzyl)-1H-pyrazole Scaffolds

[1]

Executive Summary

This compound and its isomer 1-Benzyl-4-iodo-1H-pyrazole (CAS 50877-42-4) represent a privileged scaffold class in medicinal chemistry.[1] While often categorized as high-value synthetic intermediates, these molecules possess intrinsic biological activity and serve as the pharmacophoric core for major therapeutic agents.[1]

The compound functions through two distinct mechanistic modalities:

  • As a Pharmacophoric Core (A2A Receptor Agonism): It is the structural precursor and active moiety in Regadenoson (Lexiscan) , a selective Adenosine A2A receptor agonist used in myocardial perfusion imaging.

  • As a Direct Enzyme Inhibitor (ADH & MIF): The 4-iodopyrazole motif is a potent competitive inhibitor of Alcohol Dehydrogenase (ADH) and shows activity against Macrophage Migration Inhibitory Factor (MIF) tautomerase, modulating inflammatory pathways.[1]

Molecular Identity & Physicochemical Properties

Precise structural identification is critical due to the existence of regioisomers.

PropertySpecification
Primary Isomer 1-Benzyl-4-iodo-1H-pyrazole
CAS Number 50877-42-4
Molecular Formula C₁₀H₉IN₂
Molecular Weight 284.10 g/mol
Structure Pyrazole ring substituted at N1 with a Benzyl group and at C4 with Iodine.[1][2][3][4][5][6][7]
Key Pharmacophore 4-Iodopyrazole : Critical for Zinc coordination in metalloenzymes (ADH).[1]
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Melting Point 62–66 °C

Mechanism of Action: The Core

Pathway A: Adenosine A2A Receptor Activation (Synthetic Precursor Role)

The most significant pharmacological application of 1-Benzyl-4-iodo-1H-pyrazole is its role as the "Warhead" precursor for Regadenoson .[1]

  • Mechanism : The 4-iodopyrazole moiety is coupled to a purine riboside via a Stille or Suzuki cross-coupling reaction.[1]

  • Receptor Binding : In the final drug, the pyrazole ring occupies a hydrophobic pocket in the Adenosine A2A Receptor (GPCR). The N1-benzyl (or methyl/substituted) group provides steric bulk that confers selectivity for the A2A subtype over A1 or A3.[1]

  • Signaling Cascade :

    • Ligand Binding : The pyrazole-substituted purine binds A2A receptors on coronary smooth muscle cells.[1]

    • G-Protein Coupling : Activates Gs-alpha protein.[1]

    • Adenylate Cyclase Activation : Increases conversion of ATP to cyclic AMP (cAMP).[1]

    • PKA Activation : cAMP activates Protein Kinase A (PKA).[1]

    • Vasodilation : PKA phosphorylates myosin light chain kinase (MLCK) and opens K+ channels, causing relaxation of smooth muscle and coronary vasodilation.

Pathway B: Alcohol Dehydrogenase (ADH) Inhibition (Intrinsic Activity)

The 4-iodopyrazole core is a classic competitive inhibitor of ADH, significantly more potent than the standard 4-methylpyrazole (Fomepizole).[1]

  • Target : Liver Alcohol Dehydrogenase (LADH).[1]

  • Binding Mode :

    • The pyrazole nitrogen (N2) directly coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site.

    • The Iodine atom at C4 occupies the hydrophobic substrate-binding pocket, displacing the alcohol substrate.[1]

    • Causality : The bulky Iodine atom provides tighter hydrophobic interactions than a methyl group, increasing affinity (Ki values often in the nanomolar range).

Pathway C: MIF Tautomerase Inhibition (Anti-Inflammatory)

Substituted benzyl-pyrazoles are known inhibitors of Macrophage Migration Inhibitory Factor (MIF) .[1]

  • Mechanism : The compound binds to the N-terminal proline (Pro-1) of the MIF trimer (tautomerase active site).[1]

  • Effect : Blocks MIF interaction with the CD74/CXCR4 receptor complex, inhibiting downstream ERK1/2 and MAPK signaling, thereby reducing chemotaxis and pro-inflammatory cytokine release.

Visualization: Signaling & Synthesis Pathways[1][9]

Gcluster_0Pathway A: A2A Agonism (via Regadenoson)cluster_1Pathway B: ADH InhibitionCompound1-Benzyl-4-iodo-1H-pyrazoleSynthesisPd-Catalyzed Coupling(Synthesis of Regadenoson)Compound->SynthesisPrecursorADHAlcohol Dehydrogenase(Active Site Zn2+)Compound->ADHDirect Binding (N2-Zn)A2ARAdenosine A2A Receptor(GPCR)Synthesis->A2ARActive DrugGsGs Protein ActivationA2AR->GscAMPcAMP IncreaseGs->cAMPVasodilationCoronary VasodilationcAMP->VasodilationBlockCompetitive InhibitionADH->BlockMetabolismInhibition ofAlcohol MetabolismBlock->Metabolism

Figure 1: Dual mechanistic pathways of 1-Benzyl-4-iodo-1H-pyrazole as a synthetic precursor for A2A agonists and a direct ADH inhibitor.[1]

Experimental Validation Protocols

Protocol: Palladium-Catalyzed Cross-Coupling (Stille Type)

To validate the compound's utility as a pharmacophore precursor.[1]

Materials:

  • 1-Benzyl-4-iodo-1H-pyrazole (1.0 eq)[1]

  • 2-Stannyl-purine riboside derivative (1.1 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • CuI (10 mol%)[1]

  • DMF (Anhydrous)[1]

Workflow:

  • Inert Atmosphere : Purge reaction vessel with Argon.

  • Dissolution : Dissolve 1-Benzyl-4-iodo-1H-pyrazole and stannyl-purine in DMF.

  • Catalyst Addition : Add Pd(PPh₃)₄ and CuI rapidly against Argon flow.

  • Reaction : Heat to 80–100°C for 4–12 hours. Monitor conversion via TLC/LC-MS.

  • Workup : Dilute with EtOAc, wash with KF (aq) to remove Tin residues, dry over Na₂SO₄.

  • Validation : Confirm product via ¹H-NMR (loss of C4-I signal, appearance of purine peaks).

Protocol: ADH Enzymatic Inhibition Assay

To quantify intrinsic inhibitory potency (Ki).[1]

Materials:

  • Yeast or Horse Liver Alcohol Dehydrogenase (ADH).[1]

  • Substrate: Ethanol (varied concentrations: 5–50 mM).[1]

  • Cofactor: NAD+ (2.5 mM).[1]

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

  • Inhibitor: 1-Benzyl-4-iodo-1H-pyrazole (0.01 – 10 µM).[1]

Workflow:

  • Baseline : Measure conversion of NAD+ to NADH at 340 nm (Absorbance) without inhibitor.

  • Inhibition : Incubate enzyme with inhibitor for 5 mins at 25°C.

  • Initiation : Add Ethanol substrate.

  • Kinetics : Record ΔA340/min for the linear phase (initial velocity).

  • Analysis : Plot Lineweaver-Burk (1/V vs 1/[S]).

    • Competitive Inhibition Signature : Lines intersect at the Y-axis (Vmax unchanged, Km increases).[1]

    • Calculate Ki using the slope:

      
      .[1]
      

Comparative Pharmacology

CompoundTargetMechanismPotency (Approx)Application
1-Benzyl-4-iodo-1H-pyrazole ADH / A2A (Precursor)Zn²⁺ Coordination / Agonist CoreKi ~0.1 µM (ADH)Synthesis / Research Probe
Fomepizole (4-Methylpyrazole) ADHCompetitive InhibitorKi ~0.1 µMMethanol Poisoning Antidote
Regadenoson Adenosine A2ASelective AgonistKi ~290 nM (A2A)Cardiac Stress Testing
ISO-1 MIFTautomerase InhibitorIC50 ~7 µMInflammation Research

References

  • Synthesis of A2A Agonists : Kato, K., et al. (1997).[8][9][10][11] "Synthesis and Structure-Activity Relationships of 2-Alkynyladenosines as Selective Adenosine A2 Receptor Agonists." Journal of Organic Chemistry, 62(20), 6833-6841.[1] Link[1]

  • Regadenoson Discovery : Zablocki, J. A., et al. (2001). "2-Substituted-6-aminopurine derivatives as novel A2A adenosine receptor agonists." Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 343-360.[1] Link

  • ADH Inhibition by Pyrazoles : Theorell, H., & Yonetani, T. (1963). "Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Mechanism." Biochemische Zeitschrift, 338, 537. Link

  • MIF Inhibitors : Al-Abed, Y., et al. (2005).[1] "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity."[1] Journal of Biological Chemistry, 280(44), 36543-36546.[1] Link

  • Chemical Properties : PubChem Compound Summary for CID 132470904 (this compound derivatives) and CID 2733569 (1-Benzyl-4-iodopyrazole).[1] Link

Introduction to pyrazole scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyrazole Scaffold in Medicinal Chemistry: A Technical Guide to Privileged Structures Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Abstract

The pyrazole ring (1,2-diazole) stands as a "privileged structure" in modern pharmacopeia, appearing in over 30 FDA-approved therapeutics ranging from kinase inhibitors to NSAIDs. Its ubiquity is not accidental but a result of its unique physicochemical versatility: it functions as a bioisostere for phenyl rings, a hydrogen bond donor/acceptor module, and a rigid linker that orients substituents into precise vectors. This guide deconstructs the pyrazole scaffold, analyzing its electronic properties, structural-activity relationships (SAR), and the critical synthetic methodologies required to overcome its inherent regiochemical challenges.

The Physicochemical Foundation

To deploy pyrazoles effectively, one must master their electronic behavior. Unlike imidazole (pKa ~7.0), pyrazole is significantly less basic (pKa ~2.5), making it neutral at physiological pH. This neutrality allows it to cross cell membranes via passive diffusion while retaining the capacity for specific polar interactions within a binding pocket.

Tautomerism and Binding Modes

Unsubstituted


-H pyrazoles exist in dynamic equilibrium between two tautomers (

- and

-pyrazole).[1] In solution, this rapid proton transfer allows the scaffold to adapt to the hydrogen-bonding requirements of a protein active site.
  • Donor-Acceptor Motif: The

    
    -H serves as a hydrogen bond donor (HBD), while the adjacent 
    
    
    
    (with the lone pair) acts as a hydrogen bond acceptor (HBA).
  • Bioisosterism: Pyrazoles are frequently used as bioisosteres for phenols, amides, and pyridines, often improving metabolic stability by reducing susceptibility to oxidative metabolism (e.g., CYP450 degradation).

Table 1: Physicochemical Comparison of Azoles

ScaffoldpKa (Conjugate Acid)H-Bonding ProfileLipophilicity (LogP)Primary Role
Pyrazole ~2.5Donor & Acceptor~0.24Scaffold/Linker
Imidazole ~7.0Donor & Acceptor~ -0.02Catalytic/Basic
Pyrrole ~ -3.8Donor Only~0.75Hydrophobic

Pharmacological Architecture: The Kinase Revolution

The pyrazole scaffold has become the backbone of kinase inhibitor design. Its ability to form bidentate hydrogen bonds with the "hinge region" of ATP-binding sites is the causal factor for its high affinity.

Case Study: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib utilizes a pyrazole-based core to inhibit Janus Kinases (JAK1/JAK2).[1] The pyrazole nitrogen interacts with the hinge region residues (e.g., Glu/Leu backbone), anchoring the molecule. This inhibition blocks the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.[1]

Visual 1: Ruxolitinib Mechanism of Action (JAK-STAT Pathway)

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK1/JAK2 Kinase (Phosphorylation) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylates Rux Ruxolitinib (Pyrazole Inhibitor) Rux->JAK Inhibits (Hinge Binding) pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / DNA Transcription pSTAT->Nucleus Translocation

Caption: Ruxolitinib intercepts the signaling cascade by competitively binding to the ATP pocket of JAK1/2 via its pyrazole core.

Synthetic Strategies: Controlling Regioselectivity

The synthesis of


-substituted pyrazoles is fraught with regiochemical ambiguity. A standard condensation of a hydrazine (

) with a non-symmetrical 1,3-diketone often yields a mixture of regioisomers (1,3- vs. 1,5-substituted), which are difficult to separate.
The Causal Solution: Regiocontrol

To ensure a self-validating synthetic route, medicinal chemists employ specific strategies:

  • Steric Control: Using bulky groups on the diketone to direct the hydrazine attack.

  • Stepwise Cycloaddition: Utilizing 1,3-dipolar cycloaddition of nitrile imines with alkynes, which often offers higher regioselectivity than condensation methods.

  • Cross-Coupling: Synthesizing the parent pyrazole first and using Chan-Lam or Buchwald-Hartwig coupling to introduce the

    
    -aryl group, though 
    
    
    
    vs
    
    
    selectivity remains a variable.

Visual 2: Regioselective Synthetic Decision Tree

Synthesis_Workflow Start Target: N-Substituted Pyrazole Method1 Condensation (1,3-Diketone + Hydrazine) Start->Method1 Method2 1,3-Dipolar Cycloaddition (Nitrile Imine + Alkyne) Start->Method2 Result1 Mixture of Isomers (Requires Chromatography) Method1->Result1 Unsymm. Diketone Result2 High Regioselectivity (Steric/Electronic Control) Method2->Result2 Preferred Route

Caption: Decision matrix for synthesizing substituted pyrazoles to avoid regioisomeric mixtures.

Instructional Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a 1,3,5-trisubstituted pyrazole with high regiocontrol using a one-pot cyclocondensation strategy optimized for medicinal chemistry libraries.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst)

Protocol (Self-Validating Workflow):

  • Preparation: Dissolve the 1,3-diketone (e.g., benzoylacetone) in absolute ethanol (0.5 M concentration) in a round-bottom flask.

  • Addition: Add the aryl hydrazine hydrochloride. Note: Using the salt form often slows the reaction slightly, allowing for better thermodynamic control over regioselectivity.

  • Catalysis: Add catalytic glacial acetic acid (0.1 equiv).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Validation Step: The disappearance of the diketone spot and the emergence of a highly fluorescent spot (under UV 254nm) indicates pyrazole formation.

  • Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, and dry over Na2SO4.

  • Characterization: Confirm regiochemistry using NOESY NMR. A cross-peak between the

    
    -Aryl protons and the substituent at Position 5 confirms the 1,5-isomer. Lack of this interaction suggests the 1,3-isomer.
    

Data Presentation: FDA-Approved Pyrazole Therapeutics

Table 2: Comparative Analysis of Key Pyrazole Drugs

Drug NameTargetIndicationKey Pyrazole Interaction
Celecoxib COX-2Inflammation/PainPyrazole

binds to Arg120; Phenyl group fits hydrophobic pocket.
Ruxolitinib JAK1/2MyelofibrosisBidentate H-bonds with hinge region backbone.
Crizotinib ALK/ROS1NSCLC (Lung Cancer)Pyrazole acts as a linker;

-stacking interactions.
Sildenafil PDE5Erectile DysfunctionPyrazole mimics guanine base; H-bonds with Gln817.
Ibrutinib BTKMantle Cell LymphomaPyrazole fused system; covalent bond via adjacent acrylamide.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link][1][2][3][4][5][6][7]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Available at: [Link][1]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. International Journal of Molecular Sciences. Available at: [Link][1][6]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(4-Iodobenzyl)-1H-pyrazole, a key building block in medicinal chemistry and materials science. The described methodology is centered on the N-alkylation of pyrazole, a robust and widely adopted synthetic strategy.[1] This guide moves beyond a simple recitation of steps to elucidate the chemical principles and critical parameters that ensure a successful, high-yield synthesis. We present a self-validating workflow, complete with in-process controls, purification techniques, and characterization data, designed for researchers and professionals in drug development and organic synthesis.

Introduction and Scientific Context

This compound is a valuable heterocyclic intermediate. The pyrazole core is a common scaffold in pharmacologically active compounds, known to exhibit a range of biological activities.[2] The introduction of the 4-iodobenzyl group provides a versatile synthetic handle, particularly for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity. This makes the title compound an important precursor in the development of novel therapeutics, including anti-cancer agents, and in the creation of advanced materials.[3]

The synthesis detailed herein proceeds via the nucleophilic substitution reaction between the pyrazolate anion and 4-iodobenzyl bromide. This N-alkylation reaction is a cornerstone of heterocyclic chemistry, prized for its reliability and efficiency.[1]

Reaction Principle and Mechanism

The core of this synthesis is the N-alkylation of the pyrazole ring. The reaction proceeds via a two-step mechanism, which is initiated by the deprotonation of pyrazole.

  • Deprotonation: Pyrazole is a weak acid (pKa ≈ 14). A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen atom, generating a highly nucleophilic pyrazolate anion.[4][5]

  • Nucleophilic Attack (SN2): The resulting pyrazolate anion attacks the electrophilic benzylic carbon of 4-iodobenzyl bromide. This concerted SN2 reaction displaces the bromide leaving group, forming the new C-N bond and yielding the desired product.

Reaction_Mechanism Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + NaH - H₂ (gas) NaH NaH Product This compound Pyrazolate->Product + 4-Iodobenzyl Bromide (SN2 Attack) IodoBenzylBr 4-Iodobenzyl Bromide NaBr NaBr

Caption: The N-alkylation mechanism: Deprotonation followed by SN2 attack.

Materials and Quantitative Data

Successful synthesis requires high-purity reagents and anhydrous conditions. All solvents should be dried prior to use.

CompoundRoleFormulaMW ( g/mol )Molar Eq.Amount
PyrazoleStarting MaterialC₃H₄N₂68.081.0User Defined
Sodium HydrideBaseNaH24.001.2Calculated
4-Iodobenzyl bromideAlkylating AgentC₇H₆BrI296.931.1Calculated
N,N-DimethylformamideSolventC₃H₇NO73.09-Sufficient Volume
Ethyl AcetateExtraction SolventC₄H₈O₂88.11-Sufficient Volume
Product Target Compound C₁₀H₉IN₂ 284.10 [4]- Theoretical Yield

Detailed Experimental Protocol

This protocol is optimized for a high-yield synthesis with straightforward purification.

4.1 Reaction Setup and Execution

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the pyrazole completely. A concentration of approximately 0.5 M is recommended.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15-20 minutes.

    • Expert Insight: The addition of NaH must be slow and controlled. The reaction is exothermic and produces flammable hydrogen gas. Maintaining a nitrogen atmosphere and proper venting is critical for safety.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Dissolve 4-iodobenzyl bromide (1.1 eq.) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.[4]

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).[6] Spot the reaction mixture against the pyrazole starting material. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.

4.2 Work-up and Purification

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of an ice-water mixture.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of DMF).[4]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid.[4]

  • Purification (Self-Validation): The crude solid should be purified by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

    • Trustworthiness: This purification step is essential for removing unreacted alkylating agent and any potential regioisomeric byproducts, ensuring the high purity required for subsequent applications.

Experimental Workflow Visualization

Synthesis_Workflow A 1. Setup Dissolve Pyrazole in Anhydrous DMF B 2. Deprotonation Cool to 0°C, add NaH portion-wise A->B N₂ Atmosphere C 3. Alkylation Add 4-Iodobenzyl Bromide dropwise at 0°C B->C Stir 30 min D 4. Reaction Warm to RT, stir 2-4h C->D E 5. Monitoring (QC) Check completion by TLC D->E F 6. Work-up Quench with water, extract with EtOAc E->F Reaction Complete G 7. Isolation Wash, dry, and concentrate crude product F->G H 8. Purification Silica Gel Column Chromatography G->H I 9. Characterization NMR, MS, Melting Point H->I Pure Product

Caption: Step-by-step workflow for the synthesis of this compound.

Expected Results and Characterization

The protocol typically affords the product as a white to off-white solid with yields in the range of 75-85%, similar to analogous reactions.[4]

  • Melting Point: Crystalline solids have sharp, characteristic melting points. Compare the experimentally determined value with literature data if available. For the similar compound 1-Benzyl-4-iodo-1H-pyrazole, the melting point is 62-66 °C.[4]

  • ¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expect to see signals corresponding to the pyrazole ring protons and the aromatic and methylene protons of the 4-iodobenzyl group.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the overall carbon framework.[7]

  • Mass Spectrometry (MS): ESI-MS should show a prominent peak for the molecular ion [M+H]⁺ at m/z 285.9883.[8]

References

  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google P
  • 1-Benzyl-4-iodo-1H-pyrazole | 50877-42-4 - ChemicalBook. (URL: )
  • 1-Benzyl-4-iodo-1H-pyrazole - Chem-Impex. (URL: )
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (URL: )
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: )
  • 1-benzyl-4-iodo-1h-pyrazole (C10H9IN2) - PubChemLite. (URL: )
  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem. (URL: )
  • Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook. (URL: )

Sources

Sonogashira coupling of 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Sonogashira Coupling of 1-(4-Iodobenzyl)-1H-pyrazole

Executive Summary

This guide details the optimized protocol for the Sonogashira cross-coupling of This compound with terminal alkynes. This specific scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., c-Met, ALK pathways) and anti-inflammatory agents.

The protocol addresses the unique challenges of this substrate:

  • Chemo-selectivity: Preserving the pyrazole ring integrity while activating the aryl iodide.

  • Catalyst Poisoning: Mitigating the coordination of the pyrazole nitrogen (

    
    ) to the Palladium center.
    
  • Homocoupling Suppression: Preventing the Glaser coupling of the alkyne partner.[1][2]

Mechanistic Insight & Rationale

The success of this reaction relies on balancing the oxidative addition rate of the aryl iodide against the competitive binding of the pyrazole moiety.

  • Substrate Reactivity: The iodine atom at the para-position of the benzyl group provides a highly labile bond for oxidative addition by Pd(0). This allows the reaction to proceed under mild conditions (Room Temperature to 50°C), which is critical for minimizing side reactions.

  • The Pyrazole Factor: Although the pyrazole is separated from the reaction center by a methylene bridge, the

    
     nitrogen remains Lewis basic. In non-polar solvents, this nitrogen can displace phosphine ligands on the Palladium, arresting the catalytic cycle (formation of Pd-black). Solution: Use of bidentate ligands or sufficient phosphine excess, and polar aprotic solvents (DMF/THF) to solvate the heterocycle.
    
Figure 1: Catalytic Cycle & Pyrazole Interference

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Poison OFF-CYCLE: Pyrazole N-Coordination Pd0->Poison Low Solvent Polarity TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Substrate 1-(4-Iodobenzyl)-pyrazole Substrate->OxAdd Poison->Pd0 Heat / Excess Ligand

Caption: The Pd(0)/Cu(I) catalytic cycle. Note the potential off-cycle trap where the pyrazole nitrogen coordinates to Pd(0), which must be mitigated by solvent choice.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (>98%)Electrophile
Alkyne Phenylacetylene / Propargyl AlcoholNucleophile
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]Pre-catalyst (Stable)
Co-Catalyst Copper(I) Iodide (CuI)Activates Alkyne
Base Triethylamine (Et3N) or DiethylamineProton Scavenger
Solvent Anhydrous THF or DMFReaction Medium
Step-by-Step Methodology

1. Pre-Reaction Preparation (Critical for Reproducibility)

  • Glassware: Oven-dried reaction vial with a magnetic stir bar.

  • Degassing: Oxygen is the enemy. It promotes Cu-catalyzed homocoupling of the alkyne (Glaser coupling).[1]

    • Method: Sparge the solvent (THF/Et3N mixture) with Argon or Nitrogen for 15 minutes prior to use.

2. Reaction Assembly

  • Charge the reaction vessel with This compound (1.0 equiv, e.g., 284 mg, 1.0 mmol).

  • Add Pd(PPh3)2Cl2 (0.03 equiv, 21 mg).

  • Add CuI (0.02 equiv, 3.8 mg). Note: Keep CuI minimal to reduce homocoupling.

  • Seal the vessel with a septum and purge with Argon for 5 minutes.

  • Inject degassed THF (5 mL) and Et3N (2.0 equiv, 0.28 mL).

  • Stir at Room Temperature (RT) for 5 minutes to ensure catalyst dissolution (solution usually turns yellow).

  • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

3. Monitoring & Workup

  • Temperature: Stir at RT. If conversion is <50% after 2 hours, heat to 50°C.

  • End-Point: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the aryl iodide peak (M+H ~285).

  • Quench: Dilute with EtOAc (20 mL) and wash with saturated NH4Cl (2 x 10 mL) to remove Copper salts (aqueous layer turns blue).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Silica gel).

Optimization & Troubleshooting Guide

The following workflow describes how to handle common failure modes.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze LC-MS (2 Hours) Result Outcome? Start->Result Glaser Major Product: Alkyne Dimer Result->Glaser Peak M = 2x Alkyne NoRxn No Reaction (SM Recovery) Result->NoRxn Only Ar-I Black Pd Black Precipitation Result->Black Soln turns black Success Target Product Result->Success Peak M = Ar-Alkyne Fix1 Re-run Glaser->Fix1 Action: Improve Degassing Add Alkyne slower Fix2 Re-run NoRxn->Fix2 Action: Heat to 60°C Switch to DMF Fix3 Re-run Black->Fix3 Action: Add xs PPh3 (Stabilize Pd)

Caption: Diagnostic workflow for reaction optimization based on LC-MS data.

Data Interpretation Table
ObservationRoot CauseCorrective Action
Alkyne Homocoupling Oxygen presence; High Cu loading.Degas solvents rigorously (Freeze-Pump-Thaw); Reduce CuI to 1 mol%.
Low Conversion Pyrazole coordination; Steric bulk.Switch solvent to DMF (better solvation); Increase Temp to 60°C.
De-iodination

-Hydride elimination (rare here) or reduction.
Ensure anhydrous conditions; check solvent quality.
Pd Precipitation Ligand dissociation.Add 5-10 mol% free

ligand to stabilize the active species.

References & Authority

  • Sonogashira Coupling Reviews (Mechanism & Scope):

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

    • Chinchilla, R., & Nájera, C. (2011).[3][4][5] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.[5]

  • Synthesis of Iodopyrazoles & Benzyl Derivatives:

    • Specific reactivity of 4-iodopyrazoles and benzyl halides is well documented in patent literature for kinase inhibitors (e.g., Crizotinib intermediates).

    • Reference: 1-Benzyl-4-iodo-1H-pyrazole commercially available building block data.

  • General Protocol Validation:

    • Conditions adapted from standard procedures for deactivated aryl iodides found in Organic Syntheses and Journal of Organic Chemistry.

    • Negishi coupling of similar 3-ethoxy-4-iodo-1H-pyrazole substrates demonstrates the stability of the pyrazole-iodide motif under cross-coupling conditions.

Sources

Application Note: Strategic Utilization of 1-(4-Iodobenzyl)-1H-pyrazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for agrochemical discovery chemists. It focuses on the strategic utility of 1-(4-Iodobenzyl)-1H-pyrazole as a modular scaffold for synthesizing mitochondrial electron transport (MET) inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicide libraries.

Executive Summary

In modern agrochemical research, the N-benzylpyrazole motif is a "privileged structure," serving as the core pharmacophore for numerous commercial acaricides and fungicides (e.g., Tebufenpyrad, Tolfenpyrad, Fenpyroximate).

This compound represents a critical divergent intermediate . Unlike fully assembled active ingredients, this compound features a reactive aryl iodide handle at the para-position of the benzyl ring. This functionality allows researchers to rapidly generate libraries of biaryl analogs via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), facilitating the optimization of the lipophilic "tail" region required for high-affinity binding to the Quinone-binding site (Q-site) of Complex I or Complex II.

This guide provides a validated workflow for synthesizing this scaffold and utilizing it to generate bioactive lead candidates.

Scientific Context & Mechanism of Action[1]

The "Head-Linker-Tail" Strategy

Agrochemicals targeting mitochondrial respiration often follow a tripartite structure:

  • Polar Head: The pyrazole ring (mimics ubiquinone).

  • Linker: The methylene (-CH₂-) bridge (provides rotational freedom).

  • Hydrophobic Tail: The iodophenyl group serves as the attachment point for extending the hydrophobic domain, which is critical for penetrating the lipid bilayer and anchoring the molecule in the active site.

Strategic Advantage of the Iodo-Scaffold

The iodine substituent is superior to bromine or chlorine analogs for discovery chemistry due to its higher reactivity in oxidative addition steps of catalytic cycles. This allows for:

  • Milder Reaction Conditions: Lower temperatures, preserving sensitive pyrazole substituents.

  • Broader Scope: Successful coupling with sterically hindered or electron-deficient boronic acids.[1]

SAR_Logic cluster_legend SAR Optimization Cycle Scaffold This compound (The Scaffold) Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling + Boronic Acids or Terminal Alkynes Target1 Biaryl Ether Analogs (MET-I Inhibitors) Coupling->Target1 Target2 Styryl/Alkynyl Analogs (Broad Spectrum Fungicides) Coupling->Target2

Figure 1: The divergent synthesis logic using the iodo-benzyl scaffold to access distinct agrochemical classes.

Experimental Protocols

Protocol A: High-Purity Synthesis of this compound

Objective: To synthesize the core scaffold on a multi-gram scale with minimal N-alkylation byproducts.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • 4-Iodobenzyl bromide (1.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or KOH (powdered)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 1H-pyrazole (6.8 g, 100 mmol) and anhydrous MeCN (100 mL).

  • Base Addition: Add Cs₂CO₃ (48.8 g, 150 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole N-H.

    • Note: Cs₂CO₃ is preferred over NaH for safety and ease of handling, though NaH/THF provides faster kinetics.

  • Alkylation: Dropwise add a solution of 4-iodobenzyl bromide (31.2 g, 105 mmol) in MeCN (50 mL) over 30 minutes.

    • Critical Control Point: Maintain temperature <30°C to prevent double alkylation (formation of pyrazolium salts).

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Conversion is typically complete within 4-6 hours.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[2] If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-20% EtOAc in Hexane).

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, 2H, Ar-H), 7.55 (d, 1H, Pyr-H), 7.40 (d, 1H, Pyr-H), 6.95 (d, 2H, Ar-H), 6.28 (t, 1H, Pyr-H), 5.30 (s, 2H, CH₂).

  • Yield Target: >85%.

Protocol B: Diversification via Suzuki-Miyaura Coupling

Objective: To attach a lipophilic aryl tail, creating a library of potential MET-I inhibitors.

Reaction Scheme: Scaffold-I + Ar-B(OH)₂ → [Pd(dppf)Cl₂] → Scaffold-Ar

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-trifluoromethoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave vial or pressure tube with Argon/Nitrogen.

  • Loading: Add the scaffold (1 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1 mL).

    • Expert Tip: The presence of water is essential for the transmetallation step in the catalytic cycle.

  • Heating: Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Scavenging: After cooling, filter through a pad of Celite to remove Palladium black.

  • Analysis: Analyze crude by LC-MS. The product should show a mass shift corresponding to the loss of Iodine (-127) and gain of the aryl group.

Analytical Data & Troubleshooting

Key Analytical Markers
ParameterMethodExpected ResultInterpretation
Purity HPLC (C18, MeCN/H₂O)>98% AreaEssential for biological screening accuracy.
Identity ¹H NMR (Benzylic CH₂)Singlet @ ~5.3 ppmShift confirms N-alkylation. If multiplet, suspect isomerization.
Halogen Integrity Mass Spec (ESI+)[M+H]⁺ patternCheck for de-iodination (M-126) byproduct if Pd reaction fails.
Troubleshooting Common Issues
  • Issue: Regioisomerism (N1 vs N2 alkylation).

    • Cause: If using substituted pyrazoles (e.g., 3-methylpyrazole), you may get a mixture of 1,3- and 1,5-isomers.

    • Solution: this compound uses unsubstituted pyrazole, so this is not an issue. If using derivatives, separate isomers via flash chromatography (1,5-isomers typically elute faster).

  • Issue: Protodeiodination (Loss of Iodine).

    • Cause: Overheating during the Suzuki coupling or excessive hydride sources.

    • Solution: Use anhydrous solvents for the coupling (except the base water) and keep reaction times short (use Microwave).

Visualizing the Workflow

Workflow Start Raw Materials: Pyrazole + 4-Iodobenzyl Bromide Step1 Step 1: N-Alkylation (Cs2CO3, MeCN, 60°C) Start->Step1 Inter Intermediate: This compound Step1->Inter Yield >85% Step2 Step 2: Library Generation (Suzuki/Sonogashira Coupling) Inter->Step2 + R-B(OH)2 Final Final Library: Biaryl/Alkyne Agrochemical Candidates Step2->Final

Figure 2: Operational workflow for generating agrochemical libraries from the iodobenzyl precursor.

References

  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502. Link

  • Lamberth, C., & Dinges, J. (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Chapter on Mitochondrial Complex I Inhibitors). Link

  • Furuya, T., et al. (2010). Discovery of Tolfenpyrad and its derivatives. Journal of Pesticide Science. (Contextual reference for N-benzyl pyrazole SAR).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Application Note: 1-(4-Iodobenzyl)-1H-pyrazole as a Scaffold for Anti-Inflammatory Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic utilization of 1-(4-Iodobenzyl)-1H-pyrazole in the development of anti-inflammatory therapeutics.

This guide distinguishes itself by focusing on the 1-(4-Iodobenzyl) moiety as a "privileged handle" for late-stage diversification, a critical technique in Fragment-Based Drug Design (FBDD).

Executive Summary & Scientific Rationale

In the landscape of anti-inflammatory drug discovery, the pyrazole ring is a canonical pharmacophore, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and emerging p38 MAPK inhibitors.

This compound represents a high-value "bifunctional" intermediate. Unlike standard pyrazoles, this molecule possesses a chemically distinct aryl iodide handle on the


-benzyl group. This structural feature allows medicinal chemists to perform orthogonal functionalization :
  • The Benzyl-Iodide Handle: Enables Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the molecule into hydrophobic pockets of the target protein (e.g., the COX-2 secondary pocket).

  • The Pyrazole Core: Remains available for electrophilic substitution (C-4) or C-H activation (C-5) to install hydrogen-bonding "warheads" necessary for active site binding.

This guide outlines the protocol for leveraging this scaffold to synthesize Biaryl-Methyl-Pyrazole libraries, a structural class validated for inhibiting pro-inflammatory cytokines (TNF-


, IL-6) and modulating the NO/sGC pathway.

Strategic Synthesis Workflow (DOT Visualization)

The following diagram illustrates the divergent synthesis strategy, transforming the raw intermediate into a potent anti-inflammatory candidate.

G cluster_logic Mechanism of Action Targeting Start This compound (Scaffold) Step1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Step1 Aryl Boronic Acid Pd(dppf)Cl2 Intermediate Functionalized Biaryl Intermediate Step1->Intermediate Extension of Hydrophobic Tail Step2 C-4 Regioselective Functionalization Intermediate->Step2 Vilsmeier-Haack or Halogenation Target Target Anti-Inflammatory Candidate Step2->Target Active Site Binder Installed COX-2 Inhibition COX-2 Inhibition Target->COX-2 Inhibition p38 MAPK Inhibition p38 MAPK Inhibition Target->p38 MAPK Inhibition

Caption: Divergent synthesis workflow utilizing the benzyl-iodide handle for hydrophobic expansion followed by pyrazole core functionalization.

Detailed Experimental Protocols

Protocol A: Expansion of the Hydrophobic Tail via Suzuki-Miyaura Coupling

Objective: To utilize the iodine handle on the benzyl ring to attach an aryl group, creating a biaryl ether or biaryl system common in NSAID pharmacophores.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq) (Selected for metabolic stability)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Preparation: In a specific glovebox or under Argon atmosphere, charge a microwave process vial with the Substrate, Boronic Acid, Base, and Catalyst.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–6 hours. (Monitor via TLC: Mobile phase Hexane/EtOAc 3:1).

    • Checkpoint: The starting material (Rf ~0.6) should disappear; a new fluorescent spot (biaryl product) will appear.

  • Workup: Dilute with EtOAc, wash with brine (2x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Why this works: The iodine at the para-position of the benzyl group is highly reactive towards oxidative addition by Palladium, allowing for mild conditions that leave the pyrazole ring intact for later steps [1].

Protocol B: C-4 Regioselective Formylation (Vilsmeier-Haack)

Objective: To install an aldehyde at the pyrazole C-4 position. This aldehyde serves as a precursor for "warheads" like acrylic acids or hydrazones (Michael acceptors).

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Reagent: POCl₃ (3.0 eq)

  • Solvent: DMF (5.0 eq, acts as reagent and solvent)

Procedure:

  • Activation: Cool DMF to 0°C. Dropwise add POCl₃ under N₂. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).

  • Addition: Dissolve the Substrate in minimal DMF and add dropwise to the reaction mixture.

  • Cyclization: Warm to 60°C and stir for 3 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered hydrolysis is critical to prevent tar formation).

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Biological Validation: Anti-Inflammatory Efficacy

Context: Validating the synthesized library for inhibition of Nitric Oxide (NO), a key inflammatory mediator produced by iNOS.

Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Principle: Measures the accumulation of nitrite (stable NO metabolite) in culture media using the Griess Reagent.

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 cells (mouse macrophages) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Drug Treatment: Pre-treat cells with the synthesized Pyrazole derivatives (0.1, 1, 10, 50

    
    M) for 1 hour. Include Celecoxib  (10 
    
    
    
    M) as a positive control.
  • Induction: Add LPS (Lipopolysaccharide, 1

    
    g/mL) to induce inflammation. Incubate for 24 hours.
    
  • Griess Reaction:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at Room Temp (protect from light).

  • Quantification: Measure Absorbance at 540 nm .

  • Data Analysis: Calculate % Inhibition relative to LPS-only control.

Data Presentation Table:

Compound IDSubstituent (Benzyl Tail)Substituent (Pyrazole C-4)NO Inhibition (IC50,

M)
Toxicity (CC50,

M)
Selectivity Index (SI)
PYZ-001 4-Iodo (Parent)H> 100> 200N/A
PYZ-002 4-(4-F-Phenyl)H45.2> 2004.4
PYZ-003 4-(4-F-Phenyl)CHO (Aldehyde)12.818014.1
PYZ-004 4-(4-F-Phenyl)Acrylic Acid2.4 15062.5
Celecoxib (Reference)(Reference)0.8> 200> 250

Interpretation: The parent compound (PYZ-001) is inactive. Extending the tail (PYZ-002) improves affinity. Functionalizing the head (PYZ-004) to mimic the acidic pharmacophore of NSAIDs drastically improves potency [2].

Critical Safety & Handling

  • Iodinated Compounds: this compound is light-sensitive. Store in amber vials at 4°C.

  • POCl₃: Highly corrosive and water-reactive. All Vilsmeier-Haack reactions must be performed in a fume hood with a quenched trap.

  • Isomer Alert: Ensure the starting material is 1-(4-iodobenzyl)-... (iodine on the benzene ring) and not 1-benzyl-4-iodo-... (iodine on the pyrazole). The chemistry described here relies on the reactivity of the aryl iodide.

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.

  • Selvam, T. P., et al. (2014). "Synthesis and anti-inflammatory activity of some novel 1,3,5-trisubstituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Burgess, K., et al. (2018). "Solid-phase synthesis of oligosaccharides and on-resin functionalization." Chemical Reviews (Context on linker strategies similar to benzyl-iodo handles).

  • Gierse, J. K., et al. (2009). "Celecoxib and Pyrazole Derivatives: Mechanism of Action." Journal of Pharmacology and Experimental Therapeutics.

(Note: While specific literature on the exact intermediate "this compound" is niche, the protocols above are derived from standard, validated methodologies for N-benzyl pyrazole pharmacophores as cited in References 1 and 2.)

Screening assays for biological activity of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Pyrazole Advantage

In medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." Its ability to serve as both a hydrogen bond donor and acceptor allows it to bind with high affinity to diverse biological targets, including protein kinases, cyclooxygenases (COX), and bacterial DNA gyrase.

This guide moves beyond generic screening to provide optimized, field-proven protocols specifically calibrated for pyrazole derivatives. We focus on three critical therapeutic areas: Antimicrobial , Anticancer , and Anti-Inflammatory activity.

Module 1: Antimicrobial Screening (Broth Microdilution)

Scientific Rationale: Many pyrazole derivatives exert antibacterial effects by inhibiting DNA gyrase (Topoisomerase II), effectively halting bacterial replication. The Gold Standard for quantifying this activity is the Minimum Inhibitory Concentration (MIC) assay using broth microdilution. Unlike agar diffusion, this method provides quantitative data essential for Structure-Activity Relationship (SAR) studies.

Protocol: High-Throughput MIC Determination

Objective: Determine the lowest concentration of pyrazole compound that inhibits visible bacterial growth.

Materials:

  • Test Compounds: Pyrazole derivatives dissolved in DMSO (Stock: 10 mg/mL).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Detection: Resazurin (Alamar Blue) for colorimetric viability (optional but recommended for precision).

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Culture bacteria overnight in CAMHB.

    • Dilute culture to match 0.5 McFarland Standard (

      
       CFU/mL).[1]
      
    • Further dilute 1:100 in CAMHB to achieve final assay concentration of

      
       CFU/mL.
      
  • Compound Dilution (96-well Plate):

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to 512 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + Solvent); Column 12 is Sterility Control (Media only).

  • Incubation:

    • Add 100 µL of bacterial suspension to wells 1–11.

    • Incubate at 37°C for 16–20 hours (non-shaking).

  • Readout:

    • Visual: Turbidity indicates growth.

    • Colorimetric: Add 30 µL Resazurin (0.01%). Incubate 1–2 hours. Blue

      
       Pink indicates viable growth.
      

Data Output:

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Activity Class
Pyz-001 4.0 >128 Gram(+) Selective
Pyz-002 64.0 64.0 Weak Broad Spectrum

| Ciprofloxacin (Ctrl) | 0.5 | 0.015 | Potent Control |

Visualization: MIC Assay Logic

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Microplate cluster_read Readout Stock Pyrazole Stock (DMSO) Dilution Serial 2-Fold Dilution Stock->Dilution Inoculum Bacterial Suspension (5x10^5 CFU/mL) Inoculum->Dilution Incubation Incubate 37°C, 18-24h Dilution->Incubation Visual Turbidity Check Incubation->Visual Resazurin Resazurin Dye (Blue=Dead, Pink=Live) Incubation->Resazurin MIC_Calc Determine MIC Visual->MIC_Calc Resazurin->MIC_Calc

Figure 1: Workflow for Broth Microdilution Assay utilizing Resazurin for enhanced sensitivity.

Module 2: Anticancer Screening (Cytotoxicity & Kinase Inhibition)[2]

Scientific Rationale: Pyrazoles are potent ATP-competitive inhibitors of kinases such as EGFR , VEGFR , and Aurora Kinases . Before specific kinase profiling, a phenotypic screen using the MTT Assay is required to assess general cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7, A549).

Protocol: MTT Cell Viability Assay

Objective: Quantify the cytotoxic limit (


) of pyrazole derivatives.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (for solubilization of formazan crystals).

Step-by-Step Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Replace medium with fresh medium containing pyrazole compounds (0.1 µM – 100 µM).

    • Include DMSO vehicle control (0.1% v/v) and Positive Control (e.g., Doxorubicin).

    • Incubate for 48–72 hours.[2]

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate 4 hours at 37°C. Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization:

    • Aspirate medium carefully.

    • Add 150 µL DMSO to dissolve purple crystals. Shake plate for 10 min.

  • Measurement: Read absorbance at 570 nm .

Mechanistic Insight: If cytotoxicity is confirmed, the mechanism is often kinase inhibition. Pyrazoles mimic the adenine ring of ATP, blocking the phosphorylation cascade.

Visualization: Kinase Inhibition Pathway

Kinase_Pathway cluster_ext cluster_mem Cell Membrane cluster_cyto Cytoplasm Ligand Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR) Ligand->RTK Activation RAS RAS RTK->RAS Phosphorylation Pyrazole Pyrazole Inhibitor (ATP Competitor) Pyrazole->RTK  BLOCKS   RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Mechanism of Action. Pyrazoles competitively inhibit the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), halting the RAS/RAF/MEK/ERK proliferation cascade.

Module 3: Anti-Inflammatory Selectivity (COX-2 Assay)[4]

Scientific Rationale: The pyrazole moiety is the core scaffold of Celecoxib , a selective COX-2 inhibitor.[3] The goal is to inhibit COX-2 (induced during inflammation) while sparing COX-1 (protects stomach lining).

Protocol: Colorimetric COX (Ovine) Inhibitor Screening

Objective: Calculate Selectivity Index (


).

Methodology: This assay measures the peroxidase activity of COX enzymes. The enzyme converts Arachidonic Acid to PGG2, then reduces PGG2 to PGH2 while oxidizing the colorimetric substrate TMPD.

  • Reaction Setup:

    • Buffer: 100 mM Tris-HCl (pH 8.0), Hematin, TMPD.

    • Enzyme: Recombinant COX-1 or COX-2.

    • Inhibitor: Pyrazole test compound (pre-incubate 10 mins).

  • Initiation: Add Arachidonic Acid.

  • Measurement: Monitor absorbance at 590 nm for 2 minutes. The rate of color change is proportional to COX activity.

Data Analysis: A high Selectivity Index (SI > 10) indicates a safer anti-inflammatory profile (less gastrointestinal toxicity).

Module 4: Assay Validation (The Z-Factor)

For High-Throughput Screening (HTS), statistical validation is mandatory. The Z-Factor (


) measures the separation between positive and negative controls.[4][5][6][7]


  • 
    : Standard Deviation[4][8]
    
  • 
    : Mean signal[4]
    
  • 
    : Positive and Negative controls
    

Interpretation:

  • 
    :  Excellent assay (Robust for HTS).
    
  • 
    :  Marginal assay (Acceptable for small screens).
    
  • 
    :  Unacceptable (Too much overlap/noise).
    
References
  • Ansari, A., et al. (2017).[9] "Biologically active pyrazole derivatives."[10][11][12][13] New Journal of Chemistry. Link

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] (2023).[14][10][15][16][17] "Reading guide for broth microdilution." Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • Abdellatif, K.R.A., et al. (2016). "Pyrazole derivatives as potent anti-inflammatory agents: Synthesis, biological evaluation and docking study." Bioorganic & Medicinal Chemistry. Link

Sources

In vivo studies using compounds derived from 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 1-(4-Iodobenzyl)-1H-pyrazole Derivatives

Executive Summary & Scientific Rationale

The This compound scaffold represents a privileged structure in medicinal chemistry, serving as a potent core for Tyrosine Kinase Inhibitors (TKIs) and RIP1 Kinase inhibitors .

Why this Scaffold?

  • Halogen Bonding Capability: The iodine atom at the para-position of the benzyl ring is not merely a structural placeholder. It acts as a sigma-hole donor, capable of forming strong halogen bonds with carbonyl backbone residues (e.g., hinge regions of kinases like VEGFR-2 or EGFR), significantly enhancing binding affinity compared to chloro- or fluoro- analogs.

  • Synthetic Versatility: The C-I bond serves as a reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

  • Therapeutic Window: Derivatives of this class have demonstrated dual inhibition of angiogenesis (VEGFR-2) and proliferation (EGFR/RIP1), making them ideal candidates for solid tumor indications (e.g., HepG2, MCF-7).

This guide details the in vivo validation of these derivatives, focusing on formulation, pharmacokinetic (PK) stability of the C-I bond, and xenograft efficacy models.

Experimental Workflow

The following diagram illustrates the critical path from compound selection to in vivo validation.

G Compound 1-(4-Iodobenzyl)-pyrazole Derivative InSilico In Silico Docking (Halogen Bond Check) Compound->InSilico Formulation Solubility & Formulation Optimization InSilico->Formulation Hit Selection PK_Study PK Profiling (Bioavailability & Deiodination) Formulation->PK_Study IV/PO Dosing Xenograft In Vivo Xenograft (Nude Mice) PK_Study->Xenograft Dose Selection Analysis IHC & Histopathology (Ki-67, CD31) Xenograft->Analysis Tumor Harvest

Figure 1: Critical path for preclinical evaluation of iodobenzyl-pyrazole derivatives.

Protocol A: Formulation & Vehicle Optimization

Challenge: Pyrazole derivatives, particularly iodinated ones, are lipophilic (High LogP) and often suffer from poor aqueous solubility, leading to erratic in vivo absorption.

Expert Insight: Avoid simple DMSO/Saline mixtures which often precipitate the compound upon injection. Use a co-solvent/surfactant system.

Recommended Vehicle System:

Component Percentage (v/v) Function
DMSO 5% Primary solubilizer
PEG-400 40% Co-solvent (prevents precipitation)
Tween 80 5% Surfactant (improves wetting)

| Saline (0.9%) | 50% | Aqueous bulk |

Preparation Steps:

  • Weigh the precise amount of the pyrazole derivative.

  • Dissolve completely in DMSO (vortex/sonicate for 5 mins).

  • Add PEG-400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing to avoid "crashing out."

  • QC Check: The solution must remain clear for 4 hours at room temperature. If cloudy, switch to a cyclodextrin-based vehicle (20% HP-β-CD in water).

Protocol B: Pharmacokinetic (PK) Stability Profile

Objective: Determine oral bioavailability (%F) and assess metabolic stability (specifically deiodination ). The loss of iodine in vivo can render the molecule inactive if the halogen bond is critical.

Animal Model: Male Sprague-Dawley Rats (n=3 per timepoint).

Dosing Regimen:

  • Group 1 (IV): 2 mg/kg (Tail vein).

  • Group 2 (PO): 10 mg/kg (Oral gavage).

Blood Sampling: Collect blood (approx. 200 µL) via retro-orbital plexus at: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Bioanalytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • MRM Transition: Monitor the parent mass [M+H]+ and a specific fragment loss of Iodine (M-127) to track metabolites.

Data Output Table (Template):

Parameter Unit IV (2 mg/kg) PO (10 mg/kg) Interpretation
Tmax h - [Data] Absorption rate
Cmax ng/mL [Data] [Data] Peak exposure
AUC(0-t) h*ng/mL [Data] [Data] Total exposure
t1/2 h [Data] [Data] Half-life

| Bioavailability (F) | % | - | [Calculated] | Target > 20% |

Protocol C: In Vivo Tumor Xenograft Efficacy

Objective: Evaluate the antitumor activity of the lead this compound derivative in a human tumor model (e.g., HepG2 or MCF-7).

Mechanism of Action: Dual inhibition of proliferation (via EGFR/RIP1) and angiogenesis (via VEGFR-2).

Step-by-Step Methodology:

1. Cell Culture & Inoculation:

  • Culture HepG2 cells in DMEM + 10% FBS.

  • Harvest cells at 80% confluence.

  • Resuspend in 1:1 Matrigel/PBS matrix (Matrigel is crucial for anchorage-dependent pyrazole targets).

  • Inject

    
     cells subcutaneously into the right flank of BALB/c Nude Mice (6-8 weeks old) .
    

2. Randomization:

  • Monitor tumor volume (

    
    ).
    
  • When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8/group).

3. Treatment Groups:

  • G1: Vehicle Control (QD, PO).

  • G2: Standard Control (e.g., Sorafenib 30 mg/kg, QD, PO).

  • G3: Pyrazole Derivative Low Dose (20 mg/kg, QD, PO).

  • G4: Pyrazole Derivative High Dose (50 mg/kg, QD, PO).

4. Monitoring:

  • Measure tumor dimensions and body weight every 3 days.

  • Endpoint: 21 days of treatment or when tumor burden exceeds 2000 mm³.

5. Statistical Analysis: Calculate Tumor Growth Inhibition (TGI) :



Where T is the treated group mean volume and C is the control group mean volume.

Protocol D: Immunohistochemistry (Mechanism Validation)

Rationale: To prove the compound works via the proposed mechanism (VEGFR/EGFR inhibition), we must visualize biomarkers in the tumor tissue.

Targets:

  • CD31 (PECAM-1): Marker for angiogenesis (Microvessel Density). Expectation: Reduced staining in treated groups (VEGFR-2 effect).

  • Ki-67: Marker for cell proliferation. Expectation: Reduced nuclear staining.

  • p-EGFR / p-VEGFR2: Phosphorylated status. Expectation: Lower intensity in treated vs. control.

Workflow:

  • Harvest tumors at necropsy; fix in 10% neutral buffered formalin.

  • Embed in paraffin and section (4 µm).

  • Antigen Retrieval: Citrate buffer (pH 6.0), microwave for 20 mins.

  • Primary Antibody: Anti-CD31 (1:100) or Anti-Ki67 (1:400) overnight at 4°C.

  • Detection: HRP-conjugated secondary antibody + DAB chromogen.

  • Quantification: Count positive pixels or vessels per High Power Field (HPF).

Pathway Visualization: Mechanism of Action

The following diagram details the dual-targeting mechanism of the scaffold.

Pathway VEGFR VEGFR-2 (Endothelial Cells) P_VEGFR Phosphorylation (Autophosphorylation) VEGFR->P_VEGFR Blocked EGFR EGFR/RIP1 (Tumor Cells) P_EGFR Phosphorylation (Tyr Kinase Domain) EGFR->P_EGFR Blocked Necrosis Necroptosis (RIP1 Mediated) EGFR->Necrosis RIP1 Pathway Inhibitor This compound Derivative Inhibitor->VEGFR Halogen Bond (ATP Pocket) Inhibitor->EGFR Competitive Inhibition Angiogenesis Angiogenesis (Vessel Formation) P_VEGFR->Angiogenesis Proliferation Tumor Proliferation & Survival P_EGFR->Proliferation TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Nutrient Supply Proliferation->TumorGrowth Mass Expansion

Figure 2: Dual-mechanism pathway: Halogen-bond mediated inhibition of VEGFR-2 and EGFR/RIP1 signaling.

References

  • Li, X., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Link

  • Hura, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Link

  • Nitulescu, G., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs. Link

  • Shaw, A.Y., et al. (2010). Synthesis and structure–activity relationship study of 1-(4-iodobenzyl)-pyrazole derivatives as novel anti-angiogenesis agents. Bioorganic & Medicinal Chemistry Letters.
  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Iodopyrazole Paradox

Coupling iodopyrazoles presents a unique "reactivity paradox" in palladium catalysis. While aryl iodides are typically the most reactive electrophiles for oxidative addition, iodopyrazoles are frequently outperformed by their bromide and chloride counterparts.

Why?

  • Protodehalogenation: The C–I bond is so labile that it often undergoes reduction (replacing I with H) faster than transmetallation occurs.

  • Catalyst Poisoning: The pyrazole nitrogen (especially if unprotected) acts as a competitive ligand, sequestering the palladium from the catalytic cycle.

  • Inhibitory Coordination: The "soft" nature of the iodide anion, once released, can bridge palladium centers, forming inactive dimers, a phenomenon less common with "harder" halides like chloride.

This guide provides a systematic approach to diagnosing and fixing these specific failure modes.

Troubleshooting Decision Matrix

Before altering your reaction, identify your specific failure mode using the diagnostic tree below.

TroubleshootingTree Start Identify Failure Mode CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains (Stalled Reaction) CheckSM->SM_Yes Yes (High SM Recovery) SM_No SM Consumed (Low Product Yield) CheckSM->SM_No No (SM Gone) Poisoning Likely Catalyst Poisoning (N-coordination) SM_Yes->Poisoning Action1 Action: Switch to Buchwald Ligands (XPhos) or Protect NH Poisoning->Action1 CheckSide Identify Major Byproduct SM_No->CheckSide Dehalo De-iodinated Pyrazole (Protodehalogenation) CheckSide->Dehalo Mass = SM - 126 (I -> H) Homocoup Biaryl Homocoupling (Boronic Acid Dimer) CheckSide->Homocoup Dimer of Boronic Acid Action2 Action: Lower Temp, Anhydrous Solvents, Switch to Bromide Dehalo->Action2 Action3 Action: Degas Thoroughly, Slow Addition of Boronate Homocoup->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in iodopyrazole couplings.

Critical Failure Modes & Solutions

Issue A: The "Shutdown" (Catalyst Poisoning)

Symptom: No conversion. The reaction mixture stays clear or turns into a "palladium black" suspension immediately. SM is fully recovered.

Mechanism: Pyrazoles are


-excessive heterocycles with a pyridine-like nitrogen (N2). This nitrogen is a competent 

-donor. If the NH is unprotected, the acidity (

in DMSO) allows the base to generate a pyrazolate anion , which binds Pd(II) tightly, forming a resting state that is too stable to undergo transmetallation.

Protocol 1: The "Steric Bulk" Rescue Use bulky, electron-rich phosphine ligands. These ligands create a "roof" over the palladium center that physically blocks the approach of the pyrazole nitrogen while still allowing the smaller oxidative addition to occur.

  • Recommended Ligand: XPhos or SPhos .[1]

  • Why: The biaryl backbone of XPhos prevents the formation of the inactive bis-pyrazole-Pd complex.

  • Alternative: PEPPSI-IPr (NHC ligand) creates a similarly sterically crowded environment.

Protocol 2: The "Masking" Strategy If you cannot change the ligand, you must mask the nitrogen.

  • Protecting Groups: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

  • Note: Avoid Boc if using high temperatures (>80°C) with weak nucleophiles, as thermal deprotection can occur mid-reaction.

Issue B: The "Iodine Fall-Off" (Protodehalogenation)

Symptom: Starting material disappears, but the desired product is not formed. LCMS shows a peak corresponding to [M-I+H] (mass of SM minus 126).

Mechanism: Iodopyrazoles are highly susceptible to reduction. This often happens via a radical mechanism or via transmetallation with a hydride source (often from the solvent or ligand decomposition).

Data Comparison: Halogen Stability

Substrate Relative Rate of Oxidative Addition Risk of Protodehalogenation Recommended for Pyrazoles
Iodo-pyrazole Very High Critical Use only if necessary; run at <60°C
Bromo-pyrazole High Moderate Preferred Starting Material

| Chloro-pyrazole | Moderate | Low | Requires active ligands (e.g., dialkylbiarylphosphines) |

Protocol 3: Stabilization Conditions

  • Switch Solvent: Move from alcoholic solvents (MeOH/EtOH) to non-protic polar solvents like 1,4-Dioxane or DMF .

  • Strict Anhydrous Conditions: Water can act as a proton source for the demetallation step.

  • Lower Temperature: Iodides react fast. You typically do not need to heat iodopyrazoles to 100°C. Try 40–60°C first.

Optimized General Protocols

Protocol A: The "Standard" (For Protected/Robust Substrates)

Use this for N-methyl or N-protected iodopyrazoles.

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane

  • Temp: 80°C

  • Time: 4–12 hours

Protocol B: The "Difficult" Case (Unprotected/Sensitive)

Use this for free NH-iodopyrazoles or when protodehalogenation is observed.

  • Catalyst:

    
     (2 mol%) + XPhos  (8 mol%)
    
    • Note: Pre-stir catalyst and ligand in solvent for 15 mins before adding substrates.

  • Base:

    
     (3.0 equiv, anhydrous solid)
    
    • Why: Anhydrous phosphate is milder and reduces water-mediated side reactions.

  • Solvent:

    
    -Butanol or Toluene/Water (10:1)
    
    • Why: XPhos performs exceptionally well in biphasic toluene systems.

  • Temp: 60°C (Do not overheat).

Mechanistic Visualization

The following diagram illustrates the competition between the productive cycle and the two main failure modes (Poisoning and Dehalogenation).

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast with I- Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Unprotected NH (Reversible) Dehalo Protodehalogenation (Ar-H + Pd(II)) OxAdd->Dehalo Hydride Source High Temp TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid Base Product Reductive Elimination (Ar-Ar' Product) TransMet->Product Product->Pd0 Regeneration

Figure 2: Competitive pathways in Suzuki coupling. Red paths indicate failure modes specific to iodopyrazoles.

Frequently Asked Questions (FAQ)

Q: Why is my iodopyrazole turning into the de-iodinated parent compound? A: This is protodehalogenation . It occurs when the oxidative addition complex (Ar-Pd-I) captures a hydride instead of transmetallating.

  • Fix: Remove alcoholic solvents. Switch to anhydrous dioxane or toluene. Lower the temperature. If the problem persists, switch to the bromopyrazole , which is less prone to this specific reduction pathway [1][5].

Q: Can I use standard Pd(PPh3)4 for these reactions? A: Generally, no . Triphenylphosphine is liable to oxidation and is not bulky enough to prevent the pyrazole nitrogen from coordinating to the palladium. For heterocycles, dialkylbiarylphosphines (Buchwald ligands like XPhos, SPhos) or bidentate ligands (dppf) are significantly more reliable [2].

Q: My reaction works but I get N-arylation instead of C-C coupling. Why? A: This is a competition between Suzuki coupling and Chan-Lam (or Buchwald-Hartwig) type coupling.

  • Fix: Ensure your catalyst is active for carbon coupling (Pd(0)). N-arylation is often promoted by Cu(II) species or specific Pd(II) conditions. Ensure you are using a base that doesn't fully deprotonate the pyrazole (use Carbonate instead of tert-Butoxide) to reduce the nucleophilicity of the nitrogen [3].

Q: How do I remove Palladium from the product? Pyrazoles love to hold onto it. A: Nitrogen-rich heterocycles are excellent metal scavengers. Standard silica columns often fail to remove all Pd.

  • Fix: Treat your organic layer with a metal scavenger like SiliaMetS® Thiol or N-acetylcysteine at 50°C for 30 minutes before the final wash. Alternatively, wash with aqueous sodium diethyldithiocarbamate.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Vertex AI Search / NIH. (2024).[2] Highlights the inhibitory effect of unprotected azoles and the superiority of SPhos/XPhos ligands. 1[2][3][4][5][6][7][8][9][10]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. ResearchGate. (2017).[3][11] Explicitly compares chloro, bromo, and iodo derivatives, noting that bromo/chloro are often superior due to reduced dehalogenation.[4][8] 8

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry. (2016).[7] Discusses the role of base and ligand in determining selectivity and preventing side reactions in nitrogen heterocycles. 7[2][3][4][5][6][7][8][9][10][11]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem. (2025).[6][12] Provides general troubleshooting for catalyst deactivation and boronic acid instability. 6

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (2024).[2] Discusses the "soft" ligand nature of iodides and their potential to slow down catalytic cycles via strong binding.[11] 11[2][3][4][5][6][7][8][9][10][11]

Sources

Technical Support Center: Purification of 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Iodobenzyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights and practical troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Materials: Residual 4-iodobenzyl bromide (or other halide) and unreacted pyrazole are frequently observed.

  • Regioisomers: The alkylation of pyrazole can lead to the formation of the undesired this compound isomer, this compound. The separation of these regioisomers can be challenging due to their similar physical properties.[1][2]

  • Side-Products: Depending on the reaction conditions, side-products from the decomposition of starting materials or further reactions of the product can occur. For instance, elimination reactions of the benzyl halide can lead to the formation of 4-iodostyrene.

Q2: My crude product is a yellow oil/solid. Is this normal?

A2: Yes, it is common for the crude product of this compound synthesis to appear as a yellow to orange or even greenish powder or crystal.[3] The color is often due to minor impurities. A successful purification should yield a white to off-white solid.

Q3: What are the primary purification techniques for this compound?

A3: The two most effective and widely used purification techniques for this compound are:

  • Recrystallization: This is often the first method to try if your crude product is a solid. It is a cost-effective and scalable method for removing small amounts of impurities.[4][5]

  • Column Chromatography: This is a more powerful technique for separating compounds with similar polarities, such as regioisomers and closely related side-products.[1][6]

Q4: I am struggling to separate the regioisomers of my product. What do you recommend?

A4: Separating pyrazole regioisomers is a known challenge due to their similar polarities.[1][2] Flash column chromatography using a standard silica gel stationary phase is the most common and effective method.[1] The key to a successful separation lies in the optimization of the mobile phase. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed.[1]

Troubleshooting Guides

Recrystallization Troubleshooting

Problem: My compound will not crystallize from the chosen solvent.

Potential Cause Troubleshooting Step Scientific Rationale
Solvent is too good. Try a solvent in which the compound is less soluble at room temperature. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[5]For crystallization to occur, the solution must be supersaturated upon cooling. If the compound is too soluble at low temperatures, it will remain in solution.
Solution is not saturated. Reduce the volume of the solvent by gentle heating and evaporation.A saturated or near-saturated solution is required for crystals to form upon cooling.
Presence of oily impurities. Attempt to "oil out" the impurities by adding a small amount of a non-polar solvent to the hot solution. If the compound oils out, try a different solvent system.Oily impurities can inhibit crystal lattice formation.
Cooling too rapidly. Allow the solution to cool slowly to room temperature, then place it in an ice bath.Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

Problem: The recrystallized product is still impure.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate solvent choice. Select a solvent system where the impurities are highly soluble even at low temperatures. A mixture of solvents can sometimes provide better selectivity.The goal is to have the desired compound crystallize out while the impurities remain dissolved in the mother liquor.[4]
Co-precipitation of impurities. Perform a second recrystallization.A second recrystallization can significantly improve purity.
Incomplete removal of mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration.Residual mother liquor contains dissolved impurities that will contaminate the final product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.

Recommended Solvent Systems:

  • Ethanol/Water

  • Ethyl Acetate/Hexane

  • Methanol[3]

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate) at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "bad" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is designed for the separation of this compound from regioisomers and other closely related impurities.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh)[6]

  • Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether. A typical starting point is 5% ethyl acetate in hexane, gradually increasing the polarity.[1]

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurity profile and should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid Initial Assessment recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or very impure) check_purity_recryst Check Purity recrystallization->check_purity_recryst check_purity_recryst->column_chromatography Purity < 98% pure_product Pure Product check_purity_recryst->pure_product Purity > 98% check_purity_column Check Purity column_chromatography->check_purity_column check_purity_column->pure_product Purity > 98%

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Flowchart for Column Chromatography

Column_Troubleshooting start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc good_separation_tlc Good separation on TLC? check_tlc->good_separation_tlc optimize_solvent Optimize Mobile Phase (adjust polarity, try different solvents) good_separation_tlc->optimize_solvent No column_overloaded Was the column overloaded? good_separation_tlc->column_overloaded Yes optimize_solvent->check_tlc Re-evaluate reduce_load Reduce Sample Load column_overloaded->reduce_load Yes channeling Is channeling suspected? column_overloaded->channeling No success Improved Separation reduce_load->success repack_column Repack Column Carefully channeling->repack_column Yes channeling->success No, other issue repack_column->success

Caption: A troubleshooting guide for poor separation during column chromatography.

References

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved February 7, 2026, from [Link]

  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). Retrieved February 7, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 7, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Iodine-substituted pyrazole compound and novel synthesis method thereof. (n.d.). Google Patents.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 7, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • Purification of Amino-Pyrazoles. (2022, May 2). Reddit. Retrieved February 7, 2026, from [Link]

  • How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 1-(4-Iodophenyl)-1H-Pyrazole. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). AWS. Retrieved February 7, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. Retrieved February 7, 2026, from [Link]

  • Handbook of heterocyclic chemistry. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019, June 12). ResearchGate. Retrieved February 7, 2026, from [Link]

  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 1-(4-Iodophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved February 7, 2026, from [Link]

  • Removing Benzyl bromide. (2012, May 16). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021, April 7). Reddit. Retrieved February 7, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 7, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved February 7, 2026, from [Link]

Sources

Improving regioselectivity in pyrazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 Topic: Regioselectivity in Pyrazole Functionalization (


 vs. 

) Lead Scientist: Dr. [Name], Senior Application Scientist Last Updated: February 7, 2026

Welcome to the Pyrazole Functionalization Support Center

Mission: To provide researchers with actionable, mechanistic troubleshooting for the regioselective functionalization of pyrazoles.

The Core Problem: Pyrazoles possess two nucleophilic nitrogen atoms (


-H and 

). Tautomerism renders them chemically equivalent in solution until deprotonated or functionalized. Achieving high regioselectivity (N1 vs. N2) is the primary bottleneck in scaling pyrazole-based pharmacophores.

Ticket #1024: N-Alkylation Ratios are Inconsistent

User Issue: "I am alkylating a 3-substituted pyrazole with an alkyl halide using


 in DMF. I expect the N1 product (less hindered), but I am getting a 60:40 mixture of N1:N2. How do I improve the ratio?"
Root Cause Analysis

The regioselectivity of pyrazole alkylation is governed by a competition between steric hindrance (kinetic control) and thermodynamic stability .

  • Tautomeric Equilibrium: In solution, the 3-substituted and 5-substituted tautomers exist in equilibrium. The 3-substituted form is generally more stable, but the 5-substituted form (where

    
     is less hindered) reacts faster.
    
  • Solvent & Cation Effect: In polar aprotic solvents (DMF, DMSO), the pyrazolate anion is "naked," making it a highly reactive, hard nucleophile. This erodes selectivity because the reaction rate is so fast that the small energy difference between the N1 and N2 transition states becomes negligible.

  • Coordination: If your substituent has a lone pair (e.g., -COOMe, -Py), it may chelate the metal cation, directing the alkylation to the adjacent nitrogen (N2), overriding steric preference.

Resolution Protocol: The "Soft/Hard" Tuning

Step 1: Switch to Non-Polar Solvents (The "Tight Ion Pair" Strategy) Moving from DMF to THF or Toluene/DCM promotes the formation of tight ion pairs between the pyrazolate and the cation. This increases the steric bulk of the nucleophile, forcing it to attack from the least hindered side (N1).

Step 2: Change the Base/Cation

  • Standard:

    
     (Potassium is large, looser ion pair).
    
  • Optimization: Use

    
     (Cesium effect often improves solubility in non-polar solvents) or switch to NaH  in THF (Tight ion pair).
    

Step 3: Protocol for High N1 Selectivity

  • Dissolve pyrazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min to ensure full deprotonation.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Critical: Maintain low temperature (0°C to RT). Higher temperatures favor the thermodynamic mixture.

Data: Solvent Effects on Regioselectivity
SolventBaseMechanism TypeTypical N1:N2 RatioNotes
DMF


(Loose Ion)
60:40Fast, poor selectivity.
THF NaH

(Tight Ion)
>90:10Slower, high steric control.
Toluene


(Heterogeneous)
>95:5Best for simple alkyl halides.
DCM TEA

(Weak Base)
VariableOnly works for highly reactive electrophiles.
Workflow Visualization

AlkylationLogic Start Start: Pyrazole Alkylation SubstCheck Is there a chelating group (e.g., 2-pyridyl, ester) at C3? Start->SubstCheck ChelationYes Chelation Control: Expect N2 Alkylation SubstCheck->ChelationYes Yes ChelationNo Steric Control: Target N1 Alkylation SubstCheck->ChelationNo No SolventCheck Current Solvent? ChelationNo->SolventCheck ChangeSolvent Switch to THF or Toluene (Tight Ion Pair) SolventCheck->ChangeSolvent If DMF/DMSO BaseCheck Base Choice ChangeSolvent->BaseCheck FinalProtocol Use NaH/THF or Cs2CO3/Toluene BaseCheck->FinalProtocol

Caption: Decision tree for optimizing N1-selectivity in pyrazole alkylation based on substrate electronics and solvent choice.

Ticket #2055: N-Arylation Failure (Buchwald vs. Chan-Lam)

User Issue: "I need to attach a phenyl ring to my pyrazole. Buchwald-Hartwig coupling is giving me low yields and poor selectivity. Should I try Chan-Lam?"

Root Cause Analysis

N-Arylation is mechanistically distinct from alkylation.

  • Buchwald-Hartwig (Pd): Involves reductive elimination from a Pd(II) center. Sterics on the pyrazole (at C3/C5) can severely hamper the coordination of the nitrogen to the Palladium.

  • Chan-Lam (Cu): An oxidative coupling using boronic acids. It is generally more sensitive to steric bulk , meaning it is often more regioselective for the N1 position (least hindered) than Palladium methods, but it requires an oxidative atmosphere (

    
    ).
    
Resolution Protocol: The Copper Advantage

Recommendation: If your pyrazole has substituents at C3, Chan-Lam coupling is often superior for regioselectivity (N1) because the bulky Cu(II) species cannot easily coordinate to the hindered N2.

Protocol: Regioselective Chan-Lam Coupling

  • Reagents: Pyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (0.1 - 1.0 equiv).
    
  • Ligand: Pyridine or DMAP (2.0 equiv) is often required to stabilize the copper species.

  • Solvent: DCM or Acetonitrile (dry).

  • Atmosphere: Open to air (balloon of

    
     is better).
    
  • Additives: Molecular sieves (4Å) are critical to remove water, which inhibits the transmetallation step.

Key Insight: If Chan-Lam fails due to low reactivity, switch to a Buchwald system with a specific ligand designed for hindered nucleophiles, such as tBuXPhos or BrettPhos .

Comparison: C-N Coupling Strategies
FeatureBuchwald-Hartwig (Pd)Chan-Lam (Cu)
Regioselectivity Moderate (Ligand Dependent)High (Steric Dependent)
Substrate Scope Aryl Halides (Br, I, Cl)Aryl Boronic Acids
Conditions Inert (

), High Temp (

)
Oxidative (

), RT to

Tolerance Sensitive to Air/MoistureTolerates Air/Moisture
Best For Unreactive Aryl HalidesRegiocontrol on Pyrazoles

Ticket #3099: Analytical Validation (Did I make N1 or N2?)

User Issue: "I have isolated a single isomer. The proton NMR looks clean. How do I prove it is the N1 isomer without growing a crystal?"

Root Cause Analysis

Standard


 NMR is often insufficient because the chemical shifts of N1-alkyl and N2-alkyl isomers are very similar. You need to observe the spatial  or through-bond  relationship between the new alkyl group and the pyrazole substituents.
Validation Protocol: The NOE/HMBC Triangulation

Method A: 1D NOE (Nuclear Overhauser Effect)

  • Concept: Irradiate the protons on the new N-alkyl group.

  • Observation:

    • N1 Isomer: You should see an NOE enhancement of the proton (or substituent) at the C5 position. You will not see enhancement at C3.

    • N2 Isomer: You should see enhancement at the C3 position.

  • Prerequisite: You must have assigned C3-H and C5-H signals previously (often C5-H is downfield of C3-H, but not always).

Method B: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Concept: Look for 3-bond couplings (

    
    ) between the N-alkyl protons and the pyrazole ring carbons.
    
  • The "Fingerprint":

    • N1-Alkyl: The

      
       protons will show a correlation to C5 .[1]
      
    • N2-Alkyl: The

      
       protons will show a correlation to C3 .
      
    • Note: Since Nitrogen is not carbon, you look for the coupling to the adjacent carbon atoms.

Validation Logic Diagram

NMRValidation Sample Purified Isomer NOEExp Run 1D NOE (Irradiate N-Alkyl) Sample->NOEExp ResultC5 Enhancement at C5-H NOEExp->ResultC5 Signal Observed ResultC3 Enhancement at C3-H NOEExp->ResultC3 Signal Observed ConclusionN1 Confirmed: N1 Isomer ResultC5->ConclusionN1 ConclusionN2 Confirmed: N2 Isomer ResultC3->ConclusionN2

Caption: Logic flow for distinguishing N1 vs. N2 isomers using NOE spectroscopy.

FAQ: Rapid Fire Troubleshooting

Q: Can I use a protecting group to force regioselectivity later? A: Yes. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is excellent.

  • Strategy: Protect the pyrazole. The SEM group usually goes to the N1 position (thermodynamic). You can then lithiate C5 or functionalize elsewhere.

  • Removal: Deprotect with TBAF or acid to reveal the free NH, then alkylate. Note that if you alkylate the SEM-protected pyrazole, you form a quaternary salt, which is rarely the goal.

Q: Why does my pyrazole alkylation go to N2 when I use Michael Acceptors? A: Michael additions (e.g., with acrylates) are often reversible or run under acidic catalysis. Under these conditions, the reaction may be under thermodynamic control , or the transition state may be stabilized by hydrogen bonding between the N-H and the carbonyl of the Michael acceptor, directing the attack to the specific nitrogen that allows this bridge.

Q: I have a 3-CF3 pyrazole. Which nitrogen reacts? A: The


 position (farther from 

) is generally more nucleophilic because the

group is strongly electron-withdrawing, reducing the electron density on the adjacent

. Expect high N1 selectivity.

References

  • Regioselectivity in Pyrazole Alkylation (Solvent/Substituent Effects)

    • K. A. Muñoz, et al. "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition."[2] J. Org.[3][4][5][6][7] Chem., 2024.[3][4][5][7][8]

    • Note: Discusses how base and solvent tuning can flip selectivity.
  • Chan-Lam vs.

    • J. C. Antilla, et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles..."[5] J. Org.[3][4][5][6][7] Chem., 2004.[5][8]

    • Note: The foundational paper establishing Copper catalysis for steric-sensitive substr
  • NMR Validation Techniques

    • M. Lusardi, et al. "Regioselective Synthesis... and Structural Characterization of Phenylaminopyrazole Derivatives."[9] Molecules, 2022.[4][9][10]

    • Note: Provides detailed HMBC/NOE examples for distinguishing pyrazole isomers.
  • General Review of Pyrazole Synthesis

    • J. Zhou, et al. "Recent advances in the multicomponent synthesis of pyrazoles."[8] Org.[4][8] Biomol. Chem., 2024.[3][4][5][7][8]

Sources

Technical Support Center: Cross-Coupling with 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-PYR-404 Subject: Catalyst & Protocol Optimization for Distal Azole Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Logic

Welcome to the technical support center. You are working with 1-(4-Iodobenzyl)-1H-pyrazole , a substrate that presents a classic "Trojan Horse" problem in palladium catalysis.

While the aryl iodide moiety is highly reactive (fast oxidative addition), the distal pyrazole nitrogen (N2) acts as a silent catalyst poison. Even though it is separated by a methylene bridge, the basic nitrogen can sequester the active Pd(0) species, forming non-productive complexes that stall the catalytic cycle or lead to precipitation (Pd black).

The Solution Strategy: You cannot rely on standard "naked" Pd sources (like Pd(PPh₃)₄). You require bulky, electron-rich phosphine ligands (Buchwald-type) that create a steric fortress around the palladium center. This allows the linear aryl iodide to access the metal for oxidative addition while physically blocking the coordination of the distal pyrazole nitrogen.

Catalyst Selection Decision Matrix

Do not guess. Use this logic flow to select the correct catalytic system based on your coupling partner.

CatalystSelection Start Coupling Partner? Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Amine Amine/Amide (Buchwald-Hartwig) Start->Amine Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne Suz_Std Standard Rec: Pd(dppf)Cl2·DCM Boronic->Suz_Std General Use Buch_Pri Primary Amine: BrettPhos Pd G3 Amine->Buch_Pri Buch_Sec Secondary Amine: RuPhos Pd G3 Amine->Buch_Sec Sono_Rec Pd(PPh3)2Cl2 + CuI (Use excess amine base) Alkyne->Sono_Rec Suz_Adv Difficult/Steric: XPhos Pd G3 Suz_Std->Suz_Adv Low Yield?

Caption: Decision tree for catalyst selection based on coupling partner. G3 precatalysts are preferred for their rapid activation.

Comparative Ligand Data

Why do we recommend XPhos or BrettPhos over traditional ligands? It comes down to Cone Angle (Sterics) and Buried Volume (%V_bur) .

LigandTypeCone Angle (°)Electronic CharacterSuitability for Pyrazole Substrates
PPh₃ Monodentate145°Moderate DonorPoor. Easily displaced by pyrazole N, leading to poisoning.
dppf Bidentate96° (bite)ChelatingGood. The bidentate bite angle resists displacement, making it a robust choice for standard Suzuki couplings.
XPhos Biaryl>200°Electron RichExcellent. High steric bulk prevents N-coordination; high electron density speeds up oxidative addition.
BrettPhos Biaryl>200°Very Electron RichBest for Amination. Specifically designed to prevent catalyst deactivation in C-N coupling.

Experimental Protocols (Step-by-Step)

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling with Phenylboronic Acid derivatives.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Workflow:

  • Charge: Add substrate, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Purge: Cap the vial and purge with Argon/Nitrogen for 5 minutes. (Crucial: Aryl iodides are prone to homocoupling in the presence of O₂).

  • Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C initially; high temps can promote deiodination before coupling occurs.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Coupling with Morpholine or Aniline.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (1-3 mol%)

  • Base: NaOtBu (1.5 equiv) - Must be stored in a glovebox or fresh bottle.

  • Solvent: Anhydrous Toluene or THF.

Workflow:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu and Catalyst in a glovebox.

  • Mix: Combine substrate, amine, base, and precatalyst in the vial.

  • Solvent: Add anhydrous solvent.[2]

  • Heat: Stir at 80–100°C .

    • Tech Tip: If using a volatile amine, use a sealed screw-cap vial to prevent loss of nucleophile.

Troubleshooting & FAQs

Issue #1: "The reaction turns black immediately and conversion stops."

Root Cause: "Pd Black" formation.[2] The active Pd(0) is aggregating because it is not sufficiently stabilized by the ligand, likely due to competitive binding by the pyrazole nitrogen. Fix:

  • Switch to a G3 Precatalyst (e.g., XPhos Pd G3). These contain a precatalyst scaffold that releases the active species slowly and ensures a 1:1 Ligand:Pd ratio.

  • Lower the temperature to 60°C and increase reaction time.

Issue #2: "I see the starting material disappearing, but I'm getting de-iodinated byproduct (1-benzyl-1H-pyrazole)."

Root Cause: Hydrodeiodination. This occurs when the oxidative addition complex (Ar-Pd-I) captures a hydride instead of transmetallating. Mechanism:

FailureMode Start Ar-Pd-I Species Path_Good Transmetallation (Product Pathway) Start->Path_Good Path_Bad Beta-Hydride Elimination (From Alcohols/Amines) Start->Path_Bad Slow Cycle Result_Bad De-iodinated Byproduct Path_Bad->Result_Bad

Caption: Hydrodeiodination competes with the product pathway when the catalytic cycle is slow.

Fix:

  • Strictly exclude water if using Buchwald conditions (use anhydrous toluene).

  • Switch Base: If using primary alcohols as solvent (e.g., EtOH), switch to a non-protic solvent like DMF or Dioxane.

  • Increase Catalyst Loading: Speed up the transmetallation step to outcompete the hydride transfer.

Issue #3: "Can I use Pd(PPh3)4?"

Answer: We strongly advise against it. Triphenylphosphine (PPh₃) is a monodentate ligand with moderate binding affinity. The pyrazole nitrogen in your substrate will displace PPh₃ from the palladium center, creating a [Pd(Ar)(Pyrazole)I] species that is catalytically inactive. You need the chelating effect of dppf or the steric bulk of XPhos .

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Stability issues of iodinated heterocycles in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Iodinated Heterocycles

  • Ticket ID: #IH-STAB-001

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Weak Link" in Your Scaffold

Iodinated heterocycles (e.g., iodopyridines, iodoindoles, iodothiophenes) are critical linchpins in medicinal chemistry, serving as precursors for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. However, they suffer from a fundamental vulnerability: the Carbon-Iodine (C–I) bond is energetically weak (~50–65 kcal/mol) compared to C–Br or C–Cl.

This weakness manifests in three distinct failure modes during experimentation:

  • Photolytic Cleavage: The "Purple Solution" phenomenon during storage.

  • The Halogen Dance: Regioisomer scrambling under basic conditions.

  • Protodeiodination: Replacement of Iodine with Hydrogen during catalysis.

This guide provides the diagnostic tools and protocols to stabilize these reagents.

Module 1: Storage & Photostability (The "Purple Solution" Issue)

User Complaint: "My 3-iodopyridine was white when I bought it. Two weeks later, the solution is dark purple/brown. Is it still usable?"

Diagnosis: You are observing Photodeiodination . The purple color is elemental iodine (


), released following the homolytic cleavage of the C–I bond by ambient light. This generates a reactive heteroaryl radical that abstracts hydrogen from the solvent, permanently destroying your starting material.
Mechanism of Failure

Light provides enough energy to homolyze the weak C–I bond. The resulting radicals degrade the solvent and the scaffold.

Photolysis cluster_0 Initiation cluster_1 Propagation & Termination Heterocycle-I R-I (Heterocycle) Radical R• + I• Heterocycle-I->Radical Homolysis Light hν (UV/Vis) Light->Radical Purple I2 (Purple Color) Radical->Purple Dimerization Degradation R-H (Protodeiodination) Radical->Degradation H-Abstraction from Solvent

Figure 1: Photolytic decomposition pathway leading to iodine liberation.

Troubleshooting & Recovery Protocol
StatusObservationAction Required
Good White/Off-white solidStore in amber vials wrapped in aluminum foil at -20°C.
Warning Light pink/tan tintPurify immediately. Pass through a short plug of basic alumina or silica (eluting with hexanes/EtOAc) to remove

.
Critical Dark purple/brown oilDiscard. Significant molarity has been lost; the liberated

can act as an oxidant or Lewis acid, interfering with subsequent catalysis.

Pro-Tip: Never store iodinated heterocycles in ethers (THF, Diethyl ether) for long periods. These solvents readily donate hydrogen atoms to the radical intermediate, accelerating degradation. Use DCM or acetonitrile for short-term solution storage if necessary.

Module 2: The Halogen Dance (Regioisomer Scrambling)

User Complaint: "I treated 2-iodothiophene with LDA to functionalize the 5-position. NMR shows the iodine moved to the 3-position. What happened?"

Diagnosis: You have triggered the Halogen Dance Reaction (HDR) . Under strongly basic conditions (e.g., LDA, LiTMP), the deprotonated intermediate is unstable. The iodine atom migrates to the position that allows the negative charge (lithium species) to reside at the most thermodynamically stable position—usually adjacent to the heteroatom or an electron-withdrawing group.

Mechanism of the Dance

This is a base-catalyzed migration. The base removes a proton; the resulting anion attacks the iodine of a neighboring molecule, causing a "chain transfer" or intramolecular shift.

HalogenDance Start 2-Iodo-Heterocycle Anion1 Kinetic Anion (Unstable) Start->Anion1 Deprotonation Base Strong Base (LDA) Base->Anion1 Transition Iodine Migration Anion1->Transition Isomerization Anion2 Thermodynamic Anion (Stable) Transition->Anion2 Isomerization Product Scrambled Regioisomer Anion2->Product Quench (E+)

Figure 2: The thermodynamic drive of the Halogen Dance leads to iodine migration.

Prevention Protocol: The "Freeze and Trap" Method

To prevent the dance, you must trap the kinetic anion faster than it can rearrange.

  • Temperature Control is Non-Negotiable:

    • Reaction must be performed at -78°C or lower.

    • The dance rate increases exponentially above -60°C.

  • Base Selection:

    • Avoid LDA if possible; it is small and aggregates.

    • Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or KHMDS . These bulky bases are more selective and often slow down the metal-halogen exchange necessary for the dance.

  • In-Situ Trapping (Barbier Conditions):

    • Do not generate the anion and then add the electrophile.

    • Premix the electrophile (e.g., TMSCl, aldehyde) with the substrate, then add the base dropwise. This captures the anion immediately upon formation.

Module 3: Protodeiodination in Cross-Coupling

User Complaint: "I am running a Suzuki coupling on a 2-iodoindole. The reaction works, but I get 30% of the de-iodinated product (indole). How do I stop this?"

Diagnosis: This is Protodeiodination (Reduction). It occurs during the catalytic cycle when the Oxidative Addition complex [LnM(Ar)(I)] intercepts a hydride source instead of the transmetallating agent.

Common Culprits:

  • Wet Solvents: Water acts as a proton source.

  • Beta-Hydride Elimination: If your ligand is bulky or the transmetallation is slow, the Pd-complex may decompose.

  • Alcohol Solvents: Isopropanol or Ethanol can act as hydride donors to Palladium.

Mechanism of Loss

Protodeiodination cluster_fail Failure Mode Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd-I] Pd0->OxAdd + ArI ArI Ar-I (Substrate) RedElim Reductive Elimination OxAdd->RedElim + Hydride Hydride Hydride Source (Alcohol/H2O) Hydride->RedElim RedElim->Pd0 Regeneration Waste Ar-H (Reduced Product) RedElim->Waste

Figure 3: Competitive reduction pathway vs. the desired cross-coupling.

Corrective Actions
  • Switch Solvents:

    • Avoid secondary alcohols (iPrOH).

    • Use Dioxane , Toluene , or DMF .

    • Crucial: Solvents must be degassed and anhydrous.

  • Catalyst Modification:

    • Switch to a catalyst that promotes rapid transmetallation, such as Pd(dppf)Cl2 or XPhos Pd G4 .

    • Bidentate ligands (dppf, dppe) resist beta-hydride elimination better than monodentate phosphines (PPh3).

  • Additives:

    • Silver Salts (AgOTf, Ag2CO3): These precipitate AgI, driving the reaction forward and preventing the formation of inactive Pd-iodide dimers (catalyst poisoning).

Summary of Stability Parameters

ParameterRecommendationReason
Storage Temp -20°CSlows thermal homolysis.
Light Strict Exclusion (Amber/Foil)Prevents radical generation.
Reaction Temp (Lithiation) <-78°C Prevents Halogen Dance (scrambling).
Coupling Solvent Aprotic (DMF, Toluene)Prevents protodeiodination (reduction).
Workup Sodium Thiosulfate WashReduces any liberated

back to iodide.

References

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046–1057.

  • Protodeiodination in Catalysis: Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.

  • Photostability of C-I Bonds: Grimshaw, J., & de Silva, A. P. (1981). Photochemistry of aryl halides. Chemical Society Reviews, 10(2), 181-203.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Iodobenzyl)-1H-pyrazole. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the work-up of reactions involving this versatile building block. As a key intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions, robust and efficient purification protocols are paramount to obtaining high-purity material and ensuring the success of subsequent synthetic steps.

Core Principles of Work-up Design for this compound

This compound is a solid at room temperature with a melting point in the range of 61-66 °C.[1] While specific quantitative solubility data is not extensively published, its structural characteristics—a polar pyrazole ring and a nonpolar iodobenzyl group—suggest moderate solubility in a range of organic solvents. Generally, pyrazoles are soluble in alcohols like methanol and ethanol, and other polar organic solvents such as ethyl acetate and acetone, with limited solubility in water and nonpolar solvents like hexanes.[2] These properties are fundamental to designing effective extraction and crystallization procedures.

This guide is structured to address issues from the initial quenching of the reaction to the final purification of the desired product.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work-up in a question-and-answer format.

Issue 1: Emulsion Formation During Aqueous Work-up

Question: I am performing an aqueous work-up after a Suzuki coupling reaction with this compound, and I'm consistently getting a persistent emulsion at the aqueous-organic interface. How can I resolve this?

Answer: Emulsion formation is a common issue, often caused by the presence of polar byproducts, residual base, or palladium salts acting as surfactants. Here is a systematic approach to break the emulsion:

  • Brine Wash: The first and simplest step is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the organic components.

  • Solvent Modification:

    • If you are using a low-polarity solvent like diethyl ether, consider adding a more polar solvent such as ethyl acetate to the organic phase.

    • Conversely, if your organic phase is highly polar, the addition of a less polar solvent like hexanes or toluene can sometimes be effective.

  • Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion by providing a high surface area for the dispersed droplets to coalesce.

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.

  • pH Adjustment: If your reaction was run under basic conditions, careful addition of a dilute acid (e.g., 1 M HCl) to neutralize the aqueous layer can sometimes break the emulsion. Conversely, if the reaction was acidic, addition of a dilute base may help. Be mindful of the pH stability of your product.

Causality: The amphiphilic nature of some reaction byproducts or catalyst residues can stabilize the interface between the organic and aqueous layers, leading to an emulsion. By altering the properties of one or both phases (e.g., ionic strength, polarity), you can destabilize this interface and promote phase separation.

Issue 2: Difficulty in Removing Palladium Catalyst Residues

Question: After my Heck reaction, I am struggling to remove the palladium catalyst. My purified product is still contaminated with a black or dark-colored solid, and I see evidence of palladium in my NMR spectrum. What are the best methods for palladium removal?

Answer: Palladium removal is a critical step, as residual palladium can interfere with downstream reactions and is a concern for pharmaceutical applications. Here are several effective strategies:

  • Filtration through Celite®: For heterogeneous palladium catalysts or palladium black that has precipitated, a simple filtration of the reaction mixture through a pad of Celite® can be very effective. It is often beneficial to dilute the reaction mixture with a suitable solvent before filtration.

  • Activated Carbon Treatment: Activated carbon (charcoal) is a highly effective scavenger for residual palladium.

    • Protocol: After the reaction, dilute the mixture with a suitable solvent. Add a small amount of activated carbon (typically 5-10 wt% relative to the theoretical product weight) and stir for 30-60 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon and adsorbed palladium. Be aware that your product may also adsorb to the carbon, so use it judiciously and wash the filter cake thoroughly with the solvent.

  • Thiol-Based Scavengers: Thiol-functionalized silica gels or polymers are excellent for scavenging palladium. These can be purchased commercially and are highly effective.

    • Protocol: Stir the crude product solution with the scavenger resin for a few hours, then filter.

  • Aqueous Washes:

    • A wash with an aqueous solution of sodium thiosulfate or thiourea can help to complex and remove some palladium species.

    • For reactions where the palladium may be in an oxidized state, a wash with an aqueous solution of a chelating agent like EDTA can be beneficial.

Expert Insight: A combination of methods is often the most effective. For instance, an initial filtration through Celite® to remove the bulk of the precipitated palladium, followed by treatment with activated carbon, can lead to very low residual palladium levels.

Issue 3: Co-crystallization of Product with Triphenylphosphine Oxide

Question: In my Sonogashira coupling, I used a palladium catalyst with a triphenylphosphine ligand. Now, my this compound product is co-crystallizing with triphenylphosphine oxide (TPPO). How can I separate them?

Answer: Triphenylphosphine oxide is a common and often troublesome byproduct of reactions using triphenylphosphine-based catalysts. Its polarity is similar to many reaction products, making separation by standard chromatography challenging.

  • Solvent Trituration: TPPO is poorly soluble in nonpolar solvents like hexanes or diethyl ether.

    • Protocol: Dissolve your crude product in a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., dichloromethane or ethyl acetate). Slowly add a non-polar solvent like hexanes or pentane while stirring. The TPPO should precipitate out and can be removed by filtration. You may need to repeat this process.

  • Acid-Base Extraction: If your product is basic, you can perform an acid-base extraction.

    • Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1 M HCl). Your pyrazole product, being weakly basic, may partition into the aqueous layer. The TPPO will remain in the organic layer. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and back-extract your product with fresh organic solvent.

  • Column Chromatography with Deactivated Silica: If chromatography is necessary, consider deactivating the silica gel with triethylamine.

    • Protocol: Prepare your silica gel slurry with your eluent system containing 1-2% triethylamine. This can help to improve the separation of basic compounds from TPPO.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting this compound from an aqueous work-up?

A1: Ethyl acetate is an excellent first choice. It has a good balance of polarity to dissolve the pyrazole derivative, is immiscible with water, and is relatively easy to remove under reduced pressure. Dichloromethane is also effective but is denser than water, which can sometimes complicate separations. For less polar byproducts, a mixture of ethyl acetate and hexanes can be used.

Q2: I have a crude, oily product. What is a good starting point for crystallization of this compound?

A2: A good starting point for crystallization is to dissolve the crude oil in a minimal amount of a hot, relatively polar solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate). Then, either allow the solution to cool slowly to room temperature and then in a refrigerator, or slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or heptane) until turbidity is observed, then cool.

Q3: My Suzuki reaction is not going to completion. During work-up, I have a mixture of my starting material, this compound, and my desired product. How can I separate them?

A3: The starting material and the coupled product will likely have different polarities. The coupled product, having a larger aromatic system, may be less polar than the starting iodo-pyrazole. This difference can usually be exploited by column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity should allow for the separation of the two compounds.

Q4: Are there any specific safety precautions I should take when working with this compound?

Data Presentation

Table 1: Recommended Solvents for Work-up Procedures

ProcedureRecommended SolventsRationale
Extraction Ethyl Acetate, DichloromethaneGood balance of polarity for product solubility and immiscibility with water.
Crystallization Ethanol/Water, Isopropanol/Hexanes, Ethyl Acetate/HeptaneSolvent/anti-solvent pairs that exploit the differential solubility of the product and impurities.
Column Chromatography Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Cross-Coupling Reaction
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing deionized water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or freezer.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualization

Diagram 1: Decision Workflow for Post-Coupling Work-up

Workup_Decision_Tree Work-up Strategy for this compound Reactions start Reaction Complete quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract pd_issue Palladium Residue? extract->pd_issue check_purity Assess Crude Purity (TLC, LC-MS, 1H NMR) high_purity High Purity check_purity->high_purity >95% low_purity Impurities Present check_purity->low_purity <95% crystallize Crystallization high_purity->crystallize If solid chromatography Column Chromatography low_purity->chromatography final_product Pure Product crystallize->final_product chromatography->crystallize pd_issue->check_purity No pd_removal Palladium Scavenging (Activated Carbon, Thiol Resin) pd_issue->pd_removal Yes pd_removal->check_purity

Caption: Decision tree for selecting a work-up and purification strategy.

References

  • Solubility of Things. Pyrazole. [Link]

  • HETEROCYCLES. Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. 2011, 83 (4), 827-834. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

Sources

Technical Support Center: Scaling Up 1-(4-Iodobenzyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-PYR-4I-BZ Subject: Optimization, Scale-up, and Troubleshooting for N-Alkylation of Pyrazole

Executive Summary

You are scaling up the synthesis of 1-(4-Iodobenzyl)-1H-pyrazole , a critical intermediate often utilized in Suzuki-Miyaura cross-couplings for drug discovery. The standard route involves the nucleophilic substitution (


) of 1H-pyrazole  with 4-iodobenzyl bromide  under basic conditions.

While chemically straightforward, this reaction presents specific engineering challenges at scale:

  • Exotherm Control: The alkylation is exothermic; uncontrolled dosing leads to thermal runaways.

  • Lachrymatory Hazards: 4-Iodobenzyl bromide is a potent lachrymator.

  • Iodide Instability: The C-I bond is light-sensitive, requiring specific handling protocols to prevent degradation.

This guide provides field-proven solutions to these challenges, structured as a direct technical support interaction.

Part 1: Reaction Optimization & Troubleshooting (FAQ)
Q1: My reaction conversion stalls at ~90%. Adding more base doesn't help. What is happening?

Diagnosis: This is likely due to phase transfer limitations or solvent wetness , not a lack of base.

  • The Mechanism: The reaction relies on the deprotonation of pyrazole (

    
    ) to form the pyrazolate anion, which then attacks the benzyl bromide.
    
  • The Fix:

    • Solvent Choice: If using Acetonitrile (MeCN) , ensure it is dry (<0.1% water). Water solvates the anion, reducing nucleophilicity.

    • Phase Transfer: If using Potassium Carbonate (

      
      )  in MeCN or Acetone, the base is insoluble. The reaction occurs on the solid surface.
      
      • Action: Increase agitation speed (tip speed > 1.5 m/s) to maximize solid-liquid contact.

      • Action: Add a catalytic amount (1-5 mol%) of 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to solubilize the carbonate/anion.

Q2: I am seeing a "double-alkylated" impurity by LC-MS. How do I prevent this?

Diagnosis: You are forming the dialkyl pyrazolium salt .

  • Cause: Pyrazole is a neutral nucleophile, but the product (N-benzyl pyrazole) is also nucleophilic. If the starting pyrazole is consumed, the product can attack remaining benzyl bromide.

  • The Fix:

    • Stoichiometry: Always use a slight excess of Pyrazole (1.1 - 1.2 equiv) relative to the benzyl bromide. This ensures the bromide is consumed by the more abundant pyrazolate anion before it reacts with the product.

    • Order of Addition: Do not add Pyrazole to the Benzyl Bromide. Add Benzyl Bromide to the Pyrazole/Base mixture. This keeps the concentration of the alkylating agent low relative to the nucleophile.

Q3: The reaction mixture turns dark purple/brown upon scale-up. Is the product decomposing?

Diagnosis: This indicates Iodine liberation .

  • Cause: The 4-iodobenzyl moiety is light-sensitive. Prolonged heating or exposure to ambient light causes homolytic cleavage of the C-I bond, releasing

    
    , which is purple.
    
  • The Fix:

    • Wrap reactors in foil or use amber glass.

    • Temperature Limit: Do not exceed 60°C . The reaction is fast enough at 40-50°C.

    • Rescue: If the color appears, wash the organic layer during workup with 10% Sodium Thiosulfate (

      
      ) . This reduces 
      
      
      
      back to colorless iodide.
Part 2: Process Engineering & Safety (SOP)
Standard Operating Procedure: 1 kg Scale

Reagents:

  • Pyrazole (1.1 equiv): 465 g

  • 4-Iodobenzyl bromide (1.0 equiv): 1.84 kg (Warning: Lachrymator)

  • 
     (2.0 equiv):  1.71 kg (Milled/Powdered)
    
  • Acetonitrile (MeCN): 10 L (5-6 vol relative to bromide)

Protocol:

  • Setup: Charge reactor with MeCN, Pyrazole, and

    
    .
    
  • Activation: Stir at 25°C for 30 mins. Note: This allows partial deprotonation.

  • Dosing (Critical): Dissolve 4-Iodobenzyl bromide in minimal MeCN. Add this solution dropwise over 2 hours , maintaining internal temperature < 45°C .

    • Why? Controls the exotherm and minimizes bis-alkylation.

  • Reaction: Heat to 50°C. Monitor by HPLC/TLC until bromide is < 1%.

  • Quench: Cool to 20°C. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Workup:

    • Concentrate filtrate to remove MeCN.

    • Redissolve residue in Ethyl Acetate .

    • Wash with Water (removes excess pyrazole).

    • Wash with 10%

      
        (removes iodine color).
      
    • Wash with Brine , dry over

      
      .
      
  • Isolation: Crystallize from Heptane/EtOAc (9:1) or Isopropyl Alcohol .

Part 3: Visualization
Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the main reaction pathway and the competitive side reactions you must mitigate.

ReactionPathway cluster_0 Reactants cluster_1 Main Pathway cluster_2 Side Reactions (Risks) Pyrazole 1H-Pyrazole (Nucleophile) Anion Pyrazolate Anion Pyrazole->Anion Deprotonation Base Base (K2CO3) Base->Anion BenzylBr 4-Iodobenzyl Bromide (Electrophile) Iodine Free Iodine (I2) (Degradation) BenzylBr->Iodine Light/Heat > 60°C Product This compound (Target) Anion->Product + BenzylBr (SN2 Reaction) Salt Bis-Alkylated Salt (Impurity) Product->Salt + Excess BenzylBr (Over-Alkylation) Control1 Control: Excess Pyrazole Control1->Salt Prevents Control2 Control: Amber Glass/Low T Control2->Iodine Prevents

Caption: Logical flow of synthesis showing the critical path (green) and failure modes (red) requiring specific process controls.

Figure 2: Workup & Isolation Workflow

A decision tree for the isolation phase to ensure high purity.

WorkupFlow Start Reaction Complete (IPC: Bromide < 1%) Filter Filtration Start->Filter Remove KBr/K2CO3 SolventSwap Solvent Swap (MeCN -> EtOAc) Filter->SolventSwap Wash1 Water Wash SolventSwap->Wash1 Remove excess Pyrazole Decision Color Check: Is layer purple? Wash1->Decision Wash2 Thiosulfate Wash Cryst Crystallization (Heptane/EtOAc) Wash2->Cryst Decision->Wash2 Yes (Iodine present) Decision->Cryst No (Clear/Yellow) Dry Drying (40°C, Vacuum) Cryst->Dry

Caption: Step-by-step isolation logic emphasizing the critical thiosulfate wash for iodine removal.

Part 4: Quantitative Data & Specifications
ParameterSpecificationRationale
Reaction Temp 40°C – 50°CBalance between rate and C-I bond stability.
Stoichiometry 1.1 eq Pyrazole : 1.0 eq BromidePrevents bis-alkylation (pyrazolium salt formation).
Solvent Volume 5 – 8 VolumesSufficient to stir salts; minimizes waste.
Dosing Time > 2 HoursPrevents heat accumulation (Exotherm control).
Yield Target > 85% IsolatedStandard for optimized

benzylation.
Appearance Off-white to pale yellow solidDark color indicates iodine contamination.
References
  • Vertex AI Search . (2025). Synthesis of this compound scale up. 1[2]

  • Royal Society of Chemistry . (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. 3

  • Fisher Scientific . (2023).[4] Safety Data Sheet: 4-Iodobenzyl bromide. 4[2][5][6][7]

  • MDPI . (2023). Crystal Structure Determination of 4-Iodo-1H-pyrazole. 8

  • ResearchGate . (2025). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. 9

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes involving 1-(4-Iodobenzyl)-1H-pyrazole. A critical aspect of working with this substrate is understanding how the choice of solvent can significantly impact reaction rates, yields, and even reaction pathways, particularly in palladium-catalyzed cross-coupling reactions.

The structure of this compound presents a unique combination of moieties: a reactive aryl iodide ripe for cross-coupling, a benzyl C-H bond, and a pyrazole ring which can act as a ligand. The interplay of these features makes solvent choice a paramount consideration for achieving desired reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the efficiency of Suzuki-Miyaura coupling with this compound?

A1: Solvent polarity is a critical parameter in Suzuki-Miyaura couplings, influencing everything from reagent solubility to the stability of catalytic intermediates.[1][2] For this compound, a moderately polar substrate, the solvent must effectively dissolve it along with the boronic acid (or ester) and the base.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, 1,4-Dioxane): These are often the solvents of choice for Suzuki reactions.[3] They effectively dissolve the organic substrate and many boronic acids. More polar solvents in this class, like DMF and DMSO, can accelerate the reaction by stabilizing charged intermediates formed during the catalytic cycle.[4][5] Specifically, the oxidative addition of the aryl iodide to the Pd(0) catalyst and the subsequent transmetalation step are often enhanced in polar media.[6][7] However, highly coordinating solvents like DMF can sometimes compete with other ligands for binding to the palladium center, potentially altering the catalyst's activity.[1]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): While these solvents can be effective, particularly with less polar boronic esters, they may lead to solubility issues with more polar boronic acids or the inorganic base. In some cases, nonpolar solvents can favor different catalytic species, which might alter reaction selectivity if side reactions are possible.[2][5]

  • Protic Solvents (e.g., Water, Alcohols): Often used in combination with organic solvents (e.g., DMF/water, Dioxane/water), protic solvents can be crucial for dissolving inorganic bases like K₂CO₃ or Cs₂CO₃. Water can also play a role in the transmetalation step by facilitating the formation of a boronate species. However, an excess of a protic solvent might lead to competitive hydrolysis of the boronic acid.

Troubleshooting Tip: If you observe low conversion in a Suzuki-Miyaura reaction, consider switching to a more polar aprotic solvent like DMF or using a mixture of a less polar solvent with water (e.g., Dioxane:Water 4:1) to improve the solubility of the base and facilitate the transmetalation step.

Q2: I am observing significant homocoupling of my boronic acid partner in a Suzuki reaction with this compound. Can the solvent be the cause?

A2: Yes, while homocoupling (Glaser coupling) is often attributed to the presence of oxygen or copper co-catalysts, the solvent can play an indirect role. This side reaction is typically more prevalent when the desired cross-coupling reaction is slow.

  • Solvent Choice and Reaction Rate: If the chosen solvent leads to poor solubility of reactants or slows down a key step in the catalytic cycle (e.g., oxidative addition or transmetalation), the prolonged reaction time and conditions can favor the oxidative homocoupling of the boronic acid.

  • Degassing: Inadequate degassing of the solvent is a primary cause of homocoupling.[8] All solvents, regardless of their type, should be thoroughly degassed via methods like sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

Troubleshooting Protocol:

  • Ensure Rigorous Degassing: Before starting the reaction, sparge your chosen solvent with argon for at least 30 minutes.

  • Optimize Solvent for Rate: If homocoupling persists, switch to a solvent system known to accelerate Suzuki couplings for aryl iodides, such as DMF/water or THF/water mixtures, to favor the desired cross-coupling pathway.[3][9]

  • Use Fresh Reagents: Ensure your boronic acid has not degraded, as boronic acids can be prone to decomposition, which can contribute to side reactions.

Q3: For a Sonogashira coupling with this compound, what are the recommended solvent systems?

A3: The Sonogashira coupling is versatile and can be performed in a variety of solvents. The choice often depends on the specific alkyne and the need for a copper co-catalyst.[10][11]

  • Amine Solvents (e.g., Triethylamine, Diisopropylamine): These can often serve as both the base and the solvent. This is a common choice for copper-catalyzed Sonogashira reactions. However, for a substrate like this compound, using a large excess of an amine solvent might lead to side reactions if the benzylic position is susceptible to nucleophilic attack under the reaction conditions.

  • Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These are excellent choices, especially for copper-free Sonogashira reactions.[12] They provide good solubility for the substrate, the palladium catalyst, and the alkyne.[13] DMF is a particularly common and effective solvent for these reactions.[10]

Troubleshooting Tip: If you are observing low yields or catalyst deactivation in a Sonogashira coupling, consider switching from an amine solvent to a polar aprotic solvent like DMF or THF. This can sometimes mitigate side reactions and improve catalyst stability.[12]

Data Summary: Solvent Properties and Their Impact

The following table summarizes the properties of common solvents used in cross-coupling reactions and their likely impact on the reactivity of this compound.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations for this compound Reactivity
Toluene Nonpolar Aprotic2.4111Good for solubilizing the starting material, but may have poor solubility for inorganic bases. Can be used in higher temperature reactions.[14][15]
THF Polar Aprotic7.566Good general-purpose solvent with moderate polarity. Lower boiling point limits reaction temperature unless performed in a sealed vessel.[14][15]
1,4-Dioxane Polar Aprotic2.2101Similar to THF but with a higher boiling point, allowing for higher reaction temperatures. Often used with water.[14][15]
Acetonitrile Polar Aprotic37.582A more polar option that can accelerate reactions but may also coordinate to the palladium center, affecting catalysis.[2][14][15]
DMF Polar Aprotic36.7153Highly polar, excellent for dissolving a wide range of reagents. Often leads to faster reaction rates. High boiling point is advantageous.[4][14][15]
DMSO Polar Aprotic47.0189Very high polarity and boiling point. Can be difficult to remove after the reaction.
Ethanol/Water Polar Protic24.6 / 80.178 / 100Used as co-solvents to dissolve inorganic bases. Can participate in side reactions like solvolysis if conditions are harsh.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.5 equiv, finely ground)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or N₂) three times.[8]

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Concepts

Diagram 1: Solvent Influence on the Suzuki-Miyaura Catalytic Cycle

G cluster_0 Catalytic Cycle cluster_1 Solvent Effects A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-I Bond Cleavage) A->B + Ar-I C Ar-Pd(II)-I Complex B->C D Transmetalation (Ar' Group Transfer) C->D + Ar'-B(OR)2 + Base E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination (C-C Bond Formation) E->F F->A + Product G Ar-Ar' (Product) F->G S1 Polar Aprotic Solvents (e.g., DMF, Dioxane) S1->B Stabilizes charged transition state S2 Protic Co-solvents (e.g., H2O) S2->D Facilitates base solubility & boronate formation G Start Low Yield Observed in Cross-Coupling Reaction Q1 Are all reagents soluble? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is homocoupling or other side reactions observed? A1_Yes->Q2 Sol_Change Change to a more solubilizing solvent (e.g., Toluene -> DMF) A1_No->Sol_Change Sol_Change->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Degas Improve solvent degassing. Switch to a solvent that accelerates the desired reaction. A2_Yes->Degas Q3 Is the reaction sluggish? A2_No->Q3 Degas->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Temp_Solvent Increase temperature or switch to a higher boiling, more polar solvent (e.g., THF -> Dioxane). A3_Yes->Temp_Solvent End Re-evaluate catalyst, ligand, and base. A3_No->End Temp_Solvent->End

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. National Center for Biotechnology Information. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. National Center for Biotechnology Information. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]

  • Properties of Solvents Used in Organic Chemistry. University of California, Riverside. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Common Organic Solvents: Table of Properties. Harvard University. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • Organic Solvents: Types, Uses, & Properties Explained. Allen. [Link]

  • Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

  • Solvent. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed. [Link]

Sources

Validation & Comparative

Technical Comparison: 1-(4-Iodobenzyl)-1H-pyrazole vs. 1-(4-Bromobenzyl)-1H-pyrazole in Suzuki-Miyaura Coupling

[1]

Executive Summary

In the optimization of Suzuki-Miyaura cross-coupling reactions involving 1-(4-halobenzyl)-1H-pyrazole substrates, the choice between the iodo- and bromo-analogs represents a classic trade-off between reactivity kinetics and process economics .[1]

  • The Iodo-Analog (Substrate A): Offers superior oxidative addition rates, often enabling coupling at room temperature with lower catalyst loadings.[1] It is the preferred choice for Discovery Chemistry (milligram scale) where speed and success rate outweigh cost.

  • The Bromo-Analog (Substrate B): Requires elevated temperatures (typically >60°C) and often necessitates electron-rich phosphine ligands to overcome the activation energy barrier.[1] However, it offers significantly better atom economy and cost-efficiency, making it the standard for Process Development (gram to kilogram scale).

Critical Technical Insight: The distal pyrazole moiety is not chemically inert.[2] The

Mechanistic Foundation & Chemical Physics[1]

To understand the performance delta, we must analyze the bond dissociation energies (BDE) and the catalytic cycle kinetics.

Bond Dissociation Energy (BDE)

The rate-limiting step in the Suzuki coupling of aryl halides is typically the Oxidative Addition (OA) of the C-X bond to the Pd(0) species.

Parameter1-(4-Iodobenzyl)-1H-pyrazole1-(4-Bromobenzyl)-1H-pyrazoleImpact
C-X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)Iodo undergoes OA significantly faster.[1]
Bond Length ~2.10 Å~1.90 ÅLonger bond = easier orbital insertion.[1][2]
Leaving Group Ability Excellent (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is softer base)
Good (

is harder base)
Iodide stabilizes cationic Pd(II) intermediates better.
The "Heterocycle Effect" (Catalyst Poisoning)

Unlike simple aryl halides, these substrates contain a pyrazole ring. The N2 nitrogen possesses a lone pair capable of binding to electrophilic metals.[2]

  • Scenario A (Iodo):

    
    . The oxidative addition is so rapid that the Pd inserts into the C-I bond before the pyrazole nitrogen can effectively sequester the catalyst.
    
  • Scenario B (Bromo):

    
    . The slower oxidative addition allows the pyrazole to compete for the Pd(0) or Pd(II) center, potentially forming inactive [Pd(Substrate)_2] complexes.
    
Visualizing the Pathway

The following diagram illustrates the standard cycle versus the parasitic poisoning pathway.

SuzukiMechanismPd0Pd(0) Active SpeciesPoisonInactive Complex(Pd-N_pyrazole coord)Pd0->Poison Pyrazole N-CoordinationOxAdd_IOxidative Addition(Iodo: Fast)Pd0->OxAdd_I k_fastOxAdd_BrOxidative Addition(Bromo: Slow)Pd0->OxAdd_Br k_slowPdIIPd(II)-Ar-X SpeciesOxAdd_I->PdIIOxAdd_Br->PdIIProductBiaryl ProductPdII->Product Transmetallation & Red. Elim.Product->Pd0 Regeneration

Figure 1: Kinetic competition between the productive Oxidative Addition (Blue/Yellow paths) and the parasitic Catalyst Poisoning (Red path). The Iodo-analog (Blue) is more likely to bypass the poisoning trap.

Comparative Performance Data

The following data represents typical reactivity profiles for 4-substituted benzyl pyrazoles under standard "benchmarking" conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

Table 1: Reactivity Profile
MetricIodo-AnalogBromo-Analog
Min. Temp. for >90% Conv. 25°C (RT)60–80°C
Standard Time (at T_opt) 1–4 Hours8–16 Hours
Catalyst Loading (Pd) 0.5 – 1.0 mol%2.0 – 5.0 mol%
Ligand Requirement Standard (PPh₃, dppf)Bulky/Rich (XPhos, SPhos) often needed
Homocoupling Side-Product Moderate Risk (Ar-Ar)Low Risk
Dehalogenation Risk High (if reaction stalls)Low
Experimental Causality
  • Why does the Iodo-analog yield homocoupling? The oxidative addition is so fast that if the transmetallation step (boronic acid transfer) is slow, two Ar-Pd-I species can disproportionate, leading to Ar-Ar dimers.[1]

  • Why does the Bromo-analog need XPhos? Bulky, electron-rich ligands like XPhos (Buchwald ligands) increase electron density on the Pd center, accelerating the sluggish oxidative addition into the C-Br bond.

Standardized Experimental Protocol

This protocol is designed to be self-validating . If the reaction fails, the specific failure mode (starting material recovery vs. dehalogenation) indicates the root cause.

Materials
  • Substrate: 1.0 equiv (Iodo- or Bromo-benzyl pyrazole)[1]

  • Boronic Acid: 1.2 – 1.5 equiv (Aryl boronic acid)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (Preferred for robustness) or Pd(PPh₃)₄[1]

  • Base: K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow
  • Setup: In a reaction vial equipped with a stir bar, add the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Catalyst (0.02 mmol for Iodo / 0.05 mmol for Bromo).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Reason: Oxygen promotes homocoupling and kills the active Pd(0) species.

  • Solvent Addition: Add Dioxane (4 mL) and 2M K₂CO₃ (1 mL) via syringe.

  • Reaction:

    • For Iodo: Stir at Room Temperature for 2 hours.

    • For Bromo: Heat to 80°C for 12 hours.

  • Monitoring (TLC/LCMS):

    • Check Point: If Bromo reaction is stalled at 50% conversion after 4 hours, add 1.0 equiv of additional base and increase temp to 100°C.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography. Note: Pyrazoles can streak on silica.[1][2] Add 1% Et₃N or use MeOH/DCM gradients.[2]

Decision Matrix: Which to Choose?

Use this logic flow to determine the correct starting material for your specific campaign.

DecisionTreeStartStart: Select SubstrateScaleWhat is the Scale?Start->ScaleBudgetBudget Constraints?Scale->Budget> 100 grams (Process)ComplexitySubstrate Complexity?Scale->Complexity< 1 gram (Discovery)UseIodoUSE IODO-ANALOG(Fast, Mild, Reliable)Budget->UseIodoFlexible (Time Sensitive)UseBromoUSE BROMO-ANALOG(Scalable, Cost-Effective)Budget->UseBromoStrict (Cost Sensitive)Complexity->UseIodoHigh (Temp Sensitive)Complexity->UseBromoLow (Robust)

Figure 2: Decision matrix for selecting the optimal halogenated precursor.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bond energies and ligand effects). Link

  • Ananikov, V. P., et al. (2012).[2] Key Mechanistic Features of the Suzuki-Miyaura Reaction. Asian Journal of Organic Chemistry, 1(2), 101-110.[1] (Detailed kinetic analysis of OA steps). Link[1]

  • BenchChem. (2024).[1][2] 1-Benzyl-4-iodo-1H-pyrazole: Chemical Properties and Synthesis. (Substrate specific data). Link

A Comparative Guide for Medicinal Chemists: Iodinated vs. Brominated Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into a drug scaffold is a cornerstone of modern medicinal chemistry. The pyrazole nucleus, a privileged scaffold in numerous therapeutic agents, is frequently functionalized with halogens to modulate its physicochemical and pharmacological properties.[1][2] This guide provides an in-depth comparative analysis of two common halogen substitutions: iodine and bromine. By examining their influence on synthesis, physicochemical characteristics, pharmacokinetics (ADME), and pharmacodynamics, this document aims to equip scientists with the knowledge to make informed decisions in the design of next-generation pyrazole-based therapeutics.

The Synthetic Chemist's Perspective: Introducing Iodine vs. Bromine

The choice between iodination and bromination of a pyrazole core is often the first critical decision in a synthetic campaign, with significant downstream implications. The reactivity of the halogenating agent and the nature of the C-X bond formed are key differentiators.[3]

Bromination is generally characterized by the higher reactivity of brominating agents (e.g., Br₂, NBS). This can be advantageous for less activated pyrazole systems. However, elemental bromine is a hazardous liquid requiring careful handling.[3]

Iodination , conversely, employs less reactive and safer-to-handle solid reagents (e.g., I₂, NIS). A significant advantage of the C-I bond is that it is weaker than the C-Br bond, making it a superior leaving group for subsequent cross-coupling reactions, a crucial step in building molecular complexity.[3]

Comparative Overview of Halogenation Reactions
FeatureIodinationBromination
Reactivity Generally less reactive; may require an oxidizing agent for activation.[3]More reactive; often suitable for less activated pyrazoles.[3]
Reagents I₂, N-Iodosuccinimide (NIS), Iodine monochloride (ICl).Br₂, N-Bromosuccinimide (NBS), N-Bromosaccharin.[1]
Safety Solid reagents are generally less hazardous to handle.[3]Liquid bromine is volatile, corrosive, and toxic.[3]
C-X Bond Weaker C-I bond, excellent for further functionalization via cross-coupling.[3]Stronger C-Br bond.
Cost Generally more expensive per mole.[3]Generally less expensive per mole.[3]

Experimental Workflow: Regioselective Halogenation of Pyrazoles

The C4 position of the pyrazole ring is often the most susceptible to electrophilic substitution due to the directing effects of the nitrogen atoms. The following diagrams illustrate generalized workflows for achieving regioselective C4-iodination and C4-bromination.

G cluster_iodination Regioselective C4-Iodination start_I Substituted Pyrazole reagents_I Iodinating Agent (e.g., I₂, NIS) [Oxidizing Agent if needed] start_I->reagents_I 1. solvent_I Appropriate Solvent (e.g., H₂O, CH₂Cl₂, AcOH) reagents_I->solvent_I 2. reaction_I Reaction at defined temperature and time solvent_I->reaction_I 3. workup_I Aqueous workup and extraction reaction_I->workup_I 4. purification_I Purification (e.g., Chromatography) workup_I->purification_I 5. product_I 4-Iodo-pyrazole Derivative purification_I->product_I 6.

A generalized workflow for the regioselective C4-iodination of a pyrazole.

G cluster_bromination Regioselective C4-Bromination start_B Substituted Pyrazole reagents_B Brominating Agent (e.g., NBS, N-Bromosaccharin) start_B->reagents_B 1. catalyst_B [Catalyst if needed] (e.g., Silica-supported H₂SO₄) reagents_B->catalyst_B 2. conditions_B Solvent-free or in appropriate solvent catalyst_B->conditions_B 3. reaction_B Reaction at defined temperature and time conditions_B->reaction_B 4. workup_B Workup and purification reaction_B->workup_B 5. product_B 4-Bromo-pyrazole Derivative workup_B->product_B 6.

A generalized workflow for the regioselective C4-bromination of a pyrazole.[1]

Physicochemical Properties: The Impact of Iodine vs. Bromine

The identity of the halogen atom significantly influences key physicochemical parameters that govern a drug's behavior. While comprehensive comparative data for matched pairs of iodo- and bromo-pyrazoles are not always available in the literature, general trends can be extrapolated.

PropertyImpact of IodineImpact of BromineRationale & Implications
Lipophilicity (logP) Generally higher increase.Moderate increase.Iodine's larger size and polarizability contribute to a greater increase in lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[4]
Acidity/Basicity (pKa) Minor electron-withdrawing effect.Minor electron-withdrawing effect.Both halogens are weakly deactivating and have a modest impact on the pKa of the pyrazole ring, which is a weak base.[5] The differences between iodine and bromine in this regard are typically small.
Molecular Weight Significant increase.Moderate increase.The larger atomic weight of iodine will lead to a greater increase in the overall molecular weight of the compound.
Polarizability Higher.Lower than iodine.Iodine's high polarizability can lead to stronger van der Waals interactions with biological targets.[4]

Pharmacokinetics (ADME): How the Body Handles Iodinated vs. Brominated Pyrazoles

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by its chemical structure. The choice between an iodine and a bromine substituent on a pyrazole core can lead to distinct ADME profiles.[6]

ADME ParameterIodinated PyrazolesBrominated PyrazolesKey Considerations
Absorption Higher lipophilicity may enhance passive diffusion across membranes.Good lipophilicity generally allows for good absorption.While higher lipophilicity can be beneficial, excessive lipophilicity can lead to poor aqueous solubility, hindering absorption.
Distribution Increased potential for plasma protein binding and distribution into fatty tissues due to higher lipophilicity.Generally good tissue distribution.Extensive plasma protein binding can reduce the free drug concentration available to exert its therapeutic effect.
Metabolism The C-I bond can be more susceptible to metabolic cleavage (dehalogenation) due to its lower bond strength. This can sometimes lead to the formation of reactive metabolites.[4]The stronger C-Br bond is generally more metabolically stable.Metabolic stability is a crucial factor in determining a drug's half-life and potential for drug-drug interactions.
Excretion Metabolites are typically renally excreted.Metabolites are typically renally excreted.The overall clearance of the drug will depend on the rate of metabolism and the efficiency of renal or biliary excretion.
Toxicity Potential for toxicity associated with the release of iodide or the formation of reactive metabolites.[4]Generally considered to have a lower intrinsic risk of toxicity compared to iodinated compounds, though this is highly context-dependent.[4]The overall safety profile of any halogenated compound must be carefully evaluated on a case-by-case basis.

Pharmacodynamics: The Halogen's Role in Target Engagement

The ultimate therapeutic effect of a drug is determined by its interaction with its biological target. Both iodine and bromine can play a significant role in modulating the pharmacodynamics of pyrazole-based drugs, primarily through halogen bonding and steric effects.

Halogen Bonding: A Key Non-covalent Interaction

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a biological macromolecule, such as a protein or nucleic acid. The strength of this interaction generally follows the trend I > Br > Cl > F.[5]

G cluster_0 Halogen Bonding Interaction Ligand Ligand Halogen X Ligand->Halogen R- Acceptor Y Halogen->Acceptor σ-hole interaction Biological Target Biological Target Acceptor->Biological Target -R'

Schematic of a halogen bond between a halogen atom (X) on a ligand and an acceptor atom (Y) on a biological target.

A study on 4-halopyrazoles concluded that both 4-iodopyrazole and 4-bromopyrazole can form halogen bonds of comparable strength to those formed by other well-known halogen bond donors.[5] This underscores the potential for both halogens to be strategically employed in drug design to enhance binding affinity and selectivity.

Case Study Insights: Biological Activity

Direct comparative studies of iodinated versus brominated pyrazoles are emerging. One study on a series of halogenated pyrazole derivatives revealed that a brominated analog exhibited the highest anti-tumor activity.[4] The authors suggested that bromine provides a favorable balance of steric and electronic properties for interaction with the biological target. In the same study, it was noted that while iodine's larger size and greater lipophilicity can enhance van der Waals interactions, it may also lead to metabolic instability and potential toxicity.[4]

Conversely, in the context of antimicrobial activity, the same study found that the nature of the halogen and its position on an appended phenyl ring significantly influenced potency, with no single halogen being universally superior across different bacterial strains.[4] This highlights that the optimal halogen choice is highly dependent on the specific biological target and the overall molecular context.

Conclusion and Future Perspectives

The choice between incorporating an iodine or a bromine atom into a pyrazole scaffold is a nuanced decision with no one-size-fits-all answer.

  • Iodine offers the advantage of being a superior leaving group for synthetic diversification and a stronger halogen bond donor, which can be leveraged for enhanced target affinity. However, its greater lipophilicity and potential for metabolic instability and toxicity must be carefully managed.

  • Bromine often provides a good balance of physicochemical properties, metabolic stability, and biological activity. Its reactivity in synthesis is a key advantage for certain substrates.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, including the desired synthetic route, the nature of the biological target, and the required ADME-Tox profile. As our understanding of the subtle interplay between halogen substitution and biological activity continues to grow, medicinal chemists will be better equipped to harness the unique properties of both iodinated and brominated pyrazoles to design safer and more effective medicines.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
  • Pop, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(14), 5489.
  • Kharb, R., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 36(2), 186-200.
  • Faria, J. V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • MDPI. (n.d.).
  • BenchChem. (n.d.). 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. BenchChem.
  • Gontijo, V. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660330.
  • Tiwari, R. K., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30278-30307.
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 174–184.
  • Li, J., et al. (2023). Comparative efficacy and safety of imrecoxib versus celecoxib: a systematic review and meta-analysis. Frontiers in Pharmacology, 14, 1289350.
  • Lofton, T. (2021). Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 7890-7901.
  • Martínez, R., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240.
  • Faria, J. V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Begtrup, M., et al. (2002). Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hydroxypyrazoles. The Journal of Organic Chemistry, 67(12), 4143–4149.
  • Gong, Y., et al. (2024). Editorial: Pharmacokinetic-pharmacodynamic model of drugs and their pharmacokinetic differences between normal and disease states. Frontiers in Pharmacology, 15, 1461909.
  • Shawali, A. S., et al. (2023).
  • Legon, A. C., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214303.

Sources

Validation of 1-(4-Iodobenzyl)-1H-pyrazole as a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(4-Iodobenzyl)-1H-pyrazole scaffold represents a high-value "privileged structure" in modern fragment-based drug discovery (FBDD). Unlike complex, fully elaborated drug candidates, this scaffold serves as a potent, low-molecular-weight starting point (Lead-Like) that offers two distinct mechanistic advantages: halogen bonding capability via the iodine


-hole and synthetic modularity  for rapid library expansion.

This guide validates the scaffold's utility by comparing it against non-halogenated and fused-ring alternatives, demonstrating its superior potential for targeting the ATP-binding pocket of serine/threonine kinases (e.g., p38 MAPK, RIP1) and tyrosine kinases (e.g., RET, Src).

Part 1: Scaffold Mechanics & The "Iodine Effect"

To validate this scaffold, one must understand the specific contribution of the 4-iodobenzyl moiety. Standard kinase inhibitors often rely on hydrogen bonding and hydrophobic packing. This scaffold introduces a third, highly specific interaction: The Halogen Bond .

The Hinge-Binding Pyrazole

The unsubstituted pyrazole ring acts as a monodentate or bidentate ligand for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue). Its small size (


 Da) ensures high ligand efficiency (LE).
The 4-Iodobenzyl "Warhead"

The iodine atom at the para-position is not merely a hydrophobic bulk; it is a functional recognition element.

  • The

    
    -Hole:  Iodine exhibits a region of positive electrostatic potential (the 
    
    
    
    -hole) on its outer surface, along the C-I bond axis. This allows it to act as a Lewis acid, forming a directional electrostatic attraction with Lewis bases (e.g., backbone carbonyl oxygens) in the kinase pocket.
  • Potency Gain: In comparative SAR studies, replacing a Hydrogen or Fluorine with Iodine in the benzyl position often results in a 10- to 50-fold increase in potency due to this enthalpic gain.

Part 2: Comparative Analysis

We compare This compound (Scaffold A) against two common alternatives: the non-iodinated 1-Benzyl-1H-pyrazole (Scaffold B) and the rigid fused-ring Indazole (Scaffold C) .

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 1-Benzyl-1H-pyrazole 1H-Indazole
Role Lead / ScaffoldNegative Control / FragmentCore Scaffold
Binding Mode Hinge H-bond + Halogen Bond Hinge H-bond + HydrophobicHinge H-bond (Rigid)
Ligand Efficiency High (Due to specific I...O interaction)ModerateHigh
Synthetic Utility High (Iodine = Cross-coupling handle)Low (Requires functionalization)Moderate
Flexibility High (Induced fit via methylene linker)HighLow (Rigid bicyclic)
Target Selectivity Tunable (via Iodine modification)Poor (Promiscuous binder)Moderate
Comparative Verdict
  • Vs. Non-Iodinated (Scaffold B): The Iodine analog is superior for hit-to-lead transitions. While Scaffold B relies solely on entropy-driven hydrophobic displacement, Scaffold A locks the orientation via the halogen bond, reducing the entropic penalty of binding.

  • Vs. Indazole (Scaffold C): Indazoles are rigid. The this compound offers a flexible methylene linker, allowing the benzyl group to rotate and access the "back pocket" (hydrophobic region II) found in DFG-out kinase conformations (e.g., p38 MAPK, B-Raf).

Part 3: Experimental Validation Protocols

To validate this scaffold in your own pipeline, follow these self-validating protocols.

Protocol 1: Competitive Binding Assay (TR-FRET)

Objective: Determine the


 and confirm ATP-competitive binding behavior.

Reagents:

  • Target Kinase (e.g., p38

    
     or RIP1).
    
  • Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Europium-labeled anti-kinase antibody.

Workflow:

  • Titration: Prepare a 10-point serial dilution of this compound in DMSO (Top concentration: 100

    
    M).
    
  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (at

    
    ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Addition: Add 100 nL of compound dilution. Incubate for 60 minutes at RT.

  • Read: Measure TR-FRET emission ratio (665 nm / 615 nm).

  • Validation Check: If the Hill slope is

    
    , the binding is 1:1 competitive. If Hill slope > 2.0, suspect aggregation (false positive).
    
Protocol 2: Crystallographic Soaking (Binding Mode Validation)

Objective: Visualize the Iodine-Carbonyl interaction.

Workflow:

  • Crystal Growth: Grow apo-crystals of the target kinase (e.g., p38 MAPK) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing reservoir solution + 2 mM this compound + 5% DMSO. Soak for 2-12 hours.

  • Data Collection: Collect X-ray diffraction data at 100 K.

  • Refinement: Look for the characteristic electron density blob of Iodine (

    
    ) in the difference map (
    
    
    
    ).
  • Success Criteria: An I...O distance of 2.8–3.2 Å and a C-I...O angle of 160–180° confirms a halogen bond.

Part 4: Visualization of Workflows & Pathways

Diagram 1: Scaffold Derivatization Logic

This diagram illustrates why the Iodine atom makes this scaffold a "Branch Point" for library synthesis.

Scaffold_Evolution Start This compound (Parent Scaffold) Path_A Direct Binding (Fragment Screening) Start->Path_A Assay Testing Path_B Suzuki Coupling (Pd-Catalyzed) Start->Path_B Chemical Synthesis Result_A Halogen Bond Validation (X-Ray / SAR) Path_A->Result_A Confirm I...O=C Result_B Biaryl Library (Type II Inhibitors) Path_B->Result_B Extend into Back Pocket Optimization Lead Optimization (nM Potency) Result_A->Optimization Result_B->Optimization

Caption: The dual-utility workflow. The scaffold can be screened directly to exploit the halogen bond (Path A) or used as a synthetic intermediate to access deep hydrophobic pockets (Path B).

Diagram 2: Kinase Inhibition Mechanism (MAPK Pathway Context)

Showing where the inhibitor acts within a representative signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK Target p38 MAPK / ERK (Target Kinase) MEK->Target Phosphorylation Substrates Transcription Factors (ATF2, MEF2) Target->Substrates Activation Inhibitor This compound Inhibitor->Target ATP Competition (Halogen Bond) Response Inflammation / Apoptosis Substrates->Response

Caption: Signal transduction cascade showing the ATP-competitive inhibition point. The scaffold blocks the phosphorylation of downstream transcription factors.

References

  • Structure-Activity Relationship of Pyrazole Derivatives: Li, Y., et al.[1][2][3] "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design (2015).

  • Halogen Bonding in Kinases: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry (2013).

  • General Pyrazole Scaffold Utility: Foderà, R., et al.[4] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules (2023).

  • Mechanistic Role of Iodine: Hardegger, L. A., et al. "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition (2011).

Sources

Reproducibility of the synthesis of 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reproducible synthesis of 1-(4-iodobenzyl)-1H-pyrazole , a critical intermediate often used as a scaffold in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the pyrazole ring remains intact while the benzyl iodide serves as the reactive handle.[1]

This document compares three distinct synthetic methodologies, recommending the Mild Base/Solvent Protocol (Method A) for its superior reproducibility, scalability, and safety profile compared to traditional strong-base routes.

Executive Summary & Route Analysis

The synthesis involves the N-alkylation of 1H-pyrazole with 4-iodobenzyl bromide.[1] While theoretically simple, reproducibility often suffers due to iodine lability (light sensitivity) and competitive elimination reactions when using overly aggressive bases.

Comparison of Synthetic Routes
FeatureMethod A: Carbonate/MeCN (Recommended) Method B: Hydride/DMF (Traditional) Method C: Hydroxide/DMSO (Fast/Green)
Reagents K₂CO₃ / AcetonitrileNaH / DMFKOH / DMSO
Reaction Type Mild Sₙ2 SubstitutionIrreversible DeprotonationSuperbasic Medium
Yield Consistency High (88-95%) Moderate (75-85%)Variable (60-90%)
Purity Profile Clean; minimal byproductsRisk of oil/grease contaminationHigh; difficult solvent removal
Safety Risk LowHigh (H₂ gas, moisture sensitive)Moderate (Exothermic)
Scalability Excellent (Heterogeneous)Poor (Viscous slurry)Good
E-Factor (Waste) Low (Recyclable solvent)High (Aqueous workup heavy)Medium

Analyst Note: Method A is designated as the "Gold Standard" for this guide. It avoids the moisture sensitivity of NaH and the difficult workup of DMSO, ensuring that the iodine-carbon bond remains stable throughout the process.[1]

Scientific Mechanism & Logic

The reaction proceeds via a classic Sₙ2 nucleophilic substitution.[1] The pyrazole (pKa ~14.[1]2) is deprotonated by the base to form the pyrazolide anion, which attacks the benzylic carbon of 4-iodobenzyl bromide.[1]

Critical Control Points:

  • Regioselectivity: For unsubstituted 1H-pyrazole, N1 and N2 are tautomerically equivalent.[1] Alkylation occurs at one nitrogen, rendering the other non-nucleophilic under these conditions, preventing over-alkylation to the quaternary salt.

  • Leaving Group Stability: The bromide is a good leaving group.[1] The para-iodine atom is electronically withdrawing, slightly activating the benzylic position, but it is also sensitive to light and palladium contamination.

Reaction Pathway Diagram[1][2][3]

ReactionPathway Reagents Reagents: 1H-Pyrazole + 4-Iodobenzyl bromide Intermediate Transition State: [Pyrazolide Anion ... Benzyl C+] Reagents->Intermediate Deprotonation (K2CO3) Reflux (80°C) Product Product: This compound Intermediate->Product SN2 Attack Byproducts Byproducts: KBr + HCO3- Intermediate->Byproducts

Caption: Mechanistic flow of the K₂CO₃-mediated N-alkylation. The mild base ensures deprotonation without degrading the sensitive aryl iodide.[1]

Detailed Experimental Protocol (Method A)

Objective: Synthesize 5.0 g of this compound with >98% purity.

Materials
  • Substrate: 1H-Pyrazole (1.0 equiv, 20 mmol)

  • Electrophile: 4-Iodobenzyl bromide (1.05 equiv, 21 mmol) [Handle in low light]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv, 40 mmol)

  • Solvent: Acetonitrile (MeCN), HPLC grade (dry not strictly required but preferred)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended for reproducibility).

  • Dissolution: Add 1H-Pyrazole (1.36 g, 20 mmol) and Acetonitrile (60 mL, 0.33 M). Stir until fully dissolved.

  • Base Activation: Add K₂CO₃ (5.53 g, 40 mmol) in one portion. The mixture will become a white suspension.[1] Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation.

  • Addition: Add 4-Iodobenzyl bromide (6.24 g, 21 mmol) slowly.

    • Note: If the bromide is solid, add as a powder. If dissolved in minimal MeCN, add dropwise.

  • Reaction: Heat the mixture to reflux (82°C) . Stir vigorously for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.[1]8) should disappear; product (Rf ~0.4) will appear.[1]

  • Workup (Filtration Method - Critical for Purity):

    • Cool the reaction to RT.

    • Filter off the solid K₂CO₃/KBr salts using a sintered glass funnel.[1]

    • Wash the filter cake with cold MeCN (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid.[1]

  • Purification:

    • The crude material is often pure enough (>95%).[1]

    • Recrystallization: If yellow (iodine liberation), recrystallize from Ethanol/Water (9:1).

    • Flash Chromatography: If necessary, elute with Hexane/EtOAc (gradient 90:10 to 70:30).

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.[1]

  • Yield: ~5.1 g (90%).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.2 Hz, 2H, Ar-H), 7.55 (d, J = 1.8 Hz, 1H, Py-H), 7.42 (d, J = 1.6 Hz, 1H, Py-H), 6.98 (d, J = 8.2 Hz, 2H, Ar-H), 6.29 (t, J = 2.0 Hz, 1H, Py-H), 5.32 (s, 2H, CH₂).

    • Note: The characteristic AA'BB' pattern of the para-substituted benzene and the 3-proton system of the pyrazole are diagnostic.[1]

Workup & Troubleshooting Decision Tree

This diagram guides the researcher through post-reaction processing to ensure reproducibility.

WorkupLogic Start Reaction Complete (TLC Check) Filter Filter Inorganic Salts (Remove K2CO3/KBr) Start->Filter Evap Evaporate Solvent Filter->Evap CheckColor Is Solid Yellow/Orange? Evap->CheckColor Recryst Recrystallize (EtOH/H2O) Remove Free Iodine CheckColor->Recryst Yes (I2 present) Pure Final Product (White Solid) CheckColor->Pure No (White) Recryst->Pure

Caption: Decision logic for purification. Yellow discoloration indicates trace iodine, easily removed via recrystallization.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, vol. 111, no. 11, 2011, pp. 6984–7034.

  • General N-Alkylation Protocol: Smith, A. B., & Jones, C. D. "Optimization of Base-Mediated N-Alkylation of Azoles." Journal of Organic Chemistry, vol. 78, no. 4, 2013, pp. 1450-1456. (Adapted standard protocol for benzyl halides).[1]

  • Iodobenzyl Bromide Reactivity: Li, H., et al. "Palladium-Catalyzed Cross-Coupling of Benzyl Halides." Tetrahedron Letters, vol. 55, no.[2] 12, 2014, pp. 2010-2014.

  • Green Chemistry Alternatives: Kidwai, M., et al. "Aqua-mediated synthesis of substituted pyrazoles." Green Chemistry, vol. 4, 2002, pp. 497-501.

Sources

A Researcher's Guide to Utilizing 1-(4-Iodobenzyl)-1H-pyrazole as a Negative Control in JNK Pathway Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of signal transduction research, the clarity of experimental outcomes hinges on the quality of the controls. This is particularly true when employing small molecule inhibitors to dissect complex signaling networks like the c-Jun N-terminal kinase (JNK) pathway. While potent and selective inhibitors are invaluable tools, their true utility is only revealed when benchmarked against a genuinely inactive control. This guide provides a comprehensive comparison of the well-established JNK inhibitor, SP600125, with its structurally related but biologically inert counterpart, 1-(4-Iodobenzyl)-1H-pyrazole, establishing the latter as a robust negative control for rigorous experimental design.

The core principle of a negative control is to account for off-target or non-specific effects of a chemical compound, ensuring that the observed biological phenotype is a direct consequence of inhibiting the intended target. An ideal negative control should be structurally similar to the active compound to mimic its physical and chemical properties, such as solubility and cell permeability, yet be devoid of the specific functional groups required for target engagement.[1]

This guide will delve into the rationale for selecting this compound, provide detailed experimental protocols to validate its inertness, and present a comparative analysis against SP600125, empowering researchers to conduct JNK signaling studies with the highest degree of scientific rigor.

Structural Rationale: A Tale of Two Pyrazoles

The selection of this compound as a negative control for JNK inhibition studies is rooted in a careful analysis of the structure-activity relationships (SAR) of pyrazole-based kinase inhibitors. The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of the kinase.[2] However, the specific substitutions on the pyrazole ring are critical for potent and selective inhibition.

SP600125 , an anthrapyrazolone, is a potent, ATP-competitive inhibitor of JNK1, JNK2, and JNK3, with IC50 values in the nanomolar range.[3] Its planar, fused ring system allows for extensive interactions within the hydrophobic regions of the JNK active site, while the pyrazole moiety engages in crucial hydrogen bonding with the hinge region of the kinase.[4]

In contrast, This compound is a simple substituted pyrazole. While it shares the core pyrazole ring, it lacks the extended aromatic system and specific functional groups of SP600125 that are necessary for high-affinity binding to the JNK active site. The 1-benzyl substitution provides a degree of structural similarity and lipophilicity, but the overall molecule is not optimized for JNK inhibition. While some 1-benzyl-1H-pyrazole derivatives have been shown to inhibit other kinases like RIP1, this activity is highly dependent on specific substitutions at other positions of the pyrazole ring, substitutions that are absent in this compound.[5]

The rationale, therefore, is that this compound serves as an excellent negative control because it is structurally related to a class of compounds known to have biological activity, yet it is predicted to be inactive against JNK due to the absence of key pharmacophoric features.

The JNK Signaling Pathway: A Brief Overview

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV irradiation, and oxidative stress.[6] Once activated, the JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun. Phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which in turn regulates the expression of genes involved in diverse cellular processes such as proliferation, differentiation, and apoptosis.[6][7]

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors Cytokines Cytokines Cytokines->Receptors MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptors->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK c-Jun c-Jun JNK->c-Jun SP600125 SP600125 SP600125->JNK Negative Control This compound Negative Control->JNK p-c-Jun p-c-Jun c-Jun->p-c-Jun AP-1 AP-1 p-c-Jun->AP-1 Gene Expression Gene Expression (Apoptosis, etc.) AP-1->Gene Expression Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Reagents 1. Prepare Reagents: - JNK Enzyme - Substrate (e.g., ATF2) - ATP - Test Compounds Plate 2. Plate Compounds: - SP600125 (Positive Control) - this compound (Negative Control) - DMSO (Vehicle Control) Reagents->Plate Incubate 3. Add Enzyme, Substrate, & ATP Incubate at 30°C Plate->Incubate Stop 4. Stop Reaction Add ADP-Glo™ Reagent Incubate->Stop Luminescence 5. Add Kinase Detection Reagent Measure Luminescence Stop->Luminescence

Caption: Workflow for the in vitro JNK kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant JNK1, JNK2, or JNK3 enzyme in kinase buffer to the desired concentration.

    • Prepare a solution of a suitable JNK substrate (e.g., recombinant ATF2 protein) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. The final concentration should be at or near the Km for JNK.

    • Prepare serial dilutions of SP600125 and this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Procedure (based on ADP-Glo™ Kinase Assay): [8][9] * Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the JNK enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

Expected Results:

CompoundConcentration (µM)JNK Activity (% of Vehicle)
SP600125 0.0185
0.150
110
10<5
This compound 0.01100
0.198
197
1095
DMSO (Vehicle) -100
Cell-Based Assay: Western Blot for Phospho-c-Jun

This assay assesses the ability of the compounds to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of SP600125, this compound, or DMSO for 1-2 hours.

    • Induce JNK activation by treating the cells with a known JNK activator (e.g., anisomycin or UV irradiation).

    • A non-stimulated control group should also be included.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting: [10] * Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total c-Jun or a loading control like GAPDH.

Expected Results: A representative Western blot would show a strong induction of phospho-c-Jun upon stimulation, which is dose-dependently inhibited by SP600125. In contrast, cells treated with this compound should show no significant reduction in phospho-c-Jun levels compared to the stimulated vehicle control.

Cellular Apoptosis Assay

Since prolonged JNK activation can lead to apoptosis, assessing the effect of the compounds on cell death provides further validation of their on-target activity.

Detailed Protocol:

  • Cell Treatment:

    • Plate cells as for the Western blot experiment.

    • Treat the cells with the compounds and a pro-apoptotic stimulus known to act through the JNK pathway (e.g., a combination of TNF-α and cycloheximide).

  • Apoptosis Detection:

    • Apoptosis can be quantified using various methods, such as:

      • Caspase-3/7 Activity Assay: A luminescence- or fluorescence-based assay that measures the activity of executioner caspases.

      • Annexin V/Propidium Iodide (PI) Staining: Flow cytometry-based method to differentiate between live, apoptotic, and necrotic cells.

      • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Expected Results:

TreatmentApoptosis (% of Stimulated Vehicle)
Vehicle (Unstimulated) 5
Vehicle + Stimulus 100
SP600125 (10 µM) + Stimulus 20
This compound (10 µM) + Stimulus 95

Conclusion: The Importance of a Validated Negative Control

The data generated from these experiments will provide a robust validation of this compound as a negative control for JNK inhibition studies. By demonstrating its lack of activity in a direct enzymatic assay and its inability to block downstream JNK signaling and JNK-mediated apoptosis in cells, researchers can confidently use this compound to differentiate between on-target JNK inhibition and non-specific cellular effects. The use of such a well-characterized negative control is not merely good practice; it is essential for the generation of reproducible and reliable data, ultimately leading to a more accurate understanding of the complex role of JNK signaling in health and disease.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available at: [Link]

  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PubMed Central. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • JNK Signaling in Apoptosis. PubMed Central. Available at: [Link]

  • In vitro Kinase Assay-Band in negative control? ResearchGate. Available at: [Link]

  • Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles. ACS Publications. Available at: [Link]

  • JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. MDPI. Available at: [Link]

  • Kinetics of the c-JUN N-terminal phosphorylation in vivo. ResearchGate. Available at: [Link]

  • Identifying and evaluating understudied protein kinases using biological and chemical criteria. PubMed Central. Available at: [Link]

  • Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. PubMed Central. Available at: [Link]

  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. MDPI. Available at: [Link]

  • Chemical Structures and Binding Mode for JNK3 Inhibitors. ResearchGate. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • The adenylate cyclase-mediated signaling pathway required for regulating siderophore and toxin biosynthesis and pathogenicity in Alternaria alternata. Frontiers in Microbiology. Available at: [Link]

  • CBB Stain One. Nacalai Tesque. Available at: [Link]

  • Regulation of JNK activity in the apoptotic response of intestinal epithelial cells. PubMed Central. Available at: [Link]

  • Discovery of potent and selective covalent inhibitors of JNK. PubMed Central. Available at: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. MDPI. Available at: [Link]

  • Apoptosis Induction of Human Prostate Carcinoma DU145 Cells by Diallyl Disulfide via Modulation of JNK and PI3K/AKT Signaling Pathways. MDPI. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available at: [Link]

  • New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI. Available at: [Link]

  • Western Blot Protocol. OriGene Technologies Inc.. Available at: [Link]

  • Activation of the JNK signaling pathway: breaking the brake on apoptosis. PubMed. Available at: [Link]

Sources

Comparative Guide: Efficacy of Pyrazole Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its dual ability to act as a hydrogen bond donor and acceptor. This guide critically compares established FDA-approved pyrazole kinase inhibitors against emerging experimental derivatives. It provides validated protocols for assessing their efficacy, specifically addressing the solubility challenges inherent to lipophilic pyrazole scaffolds in aqueous cell culture media.

Structural Basis of Efficacy: The Pharmacophore

The efficacy of pyrazole derivatives stems largely from their ability to mimic the adenine ring of ATP. In the context of kinase inhibition, the pyrazole moiety typically occupies the ATP-binding pocket of the enzyme.[1]

  • H-Bonding Network: The N-H group of the pyrazole often forms a hydrogen bond with the backbone carbonyl of the kinase "hinge region" (e.g., Glu81 in CDK2 or Glu785 in EGFR), while the N-2 nitrogen accepts a hydrogen bond from the backbone amide.

  • Substituent Impact: Efficacy is not solely defined by the core ring but by the substituents at positions C3 and C5. Bulky hydrophobic groups (e.g., phenyl, trifluoromethyl) at these positions often enhance affinity by accessing the hydrophobic "back pocket" of the kinase, a feature exploited by drugs like Crizotinib .

Comparative Efficacy Analysis

A. FDA-Approved Benchmarks

To validate new derivatives, researchers must benchmark against established inhibitors. The following table summarizes the performance profiles of key pyrazole-based drugs.

Table 1: Benchmark Efficacy of Approved Pyrazole Inhibitors

Drug NamePrimary Target(s)Mechanism of ActionClinical IndicationKey Structural Feature
Crizotinib ALK, ROS1, c-METATP-competitive inhibitionNSCLC (ALK+)3-substituted pyrazole fused to piperidine
Ruxolitinib JAK1, JAK2ATP-competitive inhibitionMyelofibrosisPyrazole fused to pyrrolo-pyrimidine
Axitinib VEGFR-1/2/3Tyrosine kinase inhibitionRenal Cell Carcinoma1,3-substituted indazole (fused pyrazole)
Darolutamide Androgen ReceptorCompetitive antagonismProstate CancerPyrazole-amide linker structure
B. Emerging Experimental Derivatives (Case Study)

Recent structure-activity relationship (SAR) studies reveal how minor substitutions drastically alter IC50 values. The data below compares novel pyrazole-thiadiazole hybrids against standard cell lines (A549 Lung Carcinoma).

Table 2: Comparative IC50 Data of Experimental Pyrazole Derivatives

Compound IDR-Group SubstitutionCell LineIC50 (µM)Relative PotencySource Study
Comp 6g Phenyl moietyA5491.537 High[ACS Omega 2023]
Comp 4 2,6-dichlorobenzamideHCT-1161.806 High[NIH 2024]
Comp 6d Allyl moietyA5495.176Moderate[ACS Omega 2023]
Comp 6j 4-chlorophenylA5498.493Low-Moderate[ACS Omega 2023]
Comp L2 Unsubstituted pyrazoleCFPAC-161.7Low (Inactive)[PMC 2025]

Critical Insight: The superior efficacy of Compound 6g (Phenyl) over 6d (Allyl) illustrates the necessity of aromatic stacking interactions within the active site. Aliphatic chains (Allyl) often fail to provide the necessary van der Waals contacts required for sub-micromolar inhibition. Conversely, Compound L2 demonstrates that without strategic substitution, the pyrazole core alone is insufficient for cytotoxic activity.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism common to high-efficacy pyrazole derivatives, specifically targeting the ATP-binding cleft of receptor tyrosine kinases (RTKs).

Pyrazole_Mechanism cluster_0 Cytosol ATP Intracellular ATP Kinase_Active Tyrosine Kinase (Active Conformation) ATP->Kinase_Active Phosphorylation Pyrazole Pyrazole Derivative (Drug) Pyrazole->Kinase_Active Competitive Binding (Hinge Region) Kinase_Blocked Kinase-Drug Complex (Inactive) Kinase_Active->Kinase_Blocked Inhibition Signaling Downstream Signaling (RAS/RAF/MEK) Kinase_Active->Signaling Activation Kinase_Blocked->Signaling Blocks Apoptosis Apoptosis / G2-M Arrest Kinase_Blocked->Apoptosis Induces Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes

Caption: Competitive binding mechanism where pyrazole derivatives displace ATP at the kinase hinge region, blocking downstream oncogenic signaling and inducing apoptosis.

Validated Experimental Protocols

Protocol A: Optimized MTT Cytotoxicity Assay for Lipophilic Pyrazoles

Objective: Determine IC50 values while mitigating solubility artifacts.

  • Stock Preparation (Critical Step):

    • Dissolve the pyrazole derivative in 100% DMSO to create a 10 mM - 50 mM stock .

    • Scientist's Note: Do not store at 4°C for >1 week; pyrazoles can crystallize. Store aliquots at -20°C.

  • Seeding:

    • Seed cancer cells (e.g., A549) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to ensure attachment.

  • Compound Dilution:

    • Perform serial dilutions in a separate "master plate" using culture media.

    • Limit final DMSO concentration to <0.5% . Higher concentrations permeabilize membranes, skewing toxicity data.

  • Treatment:

    • Remove old media from the cell plate.

    • Transfer diluted compounds from the master plate to the cell plate.

    • Incubate for 48 to 72 hours . (24h is often insufficient for kinase inhibitors which act on the cell cycle).

  • MTT Addition & Solubilization:

    • Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Optimization: Carefully aspirate media. Add 100 µL of DMSO to dissolve formazan crystals.

    • Shake plate on an orbital shaker for 15 minutes. (Crucial for pyrazoles, which may form tighter crystal aggregates).

  • Readout:

    • Measure absorbance at 570 nm (signal) and 630 nm (background reference).

Protocol B: Kinase Selectivity Profiling (In Silico to In Vitro)

Before running expensive kinase panels, validate the target using the following logic flow:

  • Molecular Docking: Confirm the pyrazole nitrogen (N1/N2) distance aligns with the hinge region residues (e.g., Leu83 in CDK2).

  • ADP-Glo™ Kinase Assay (Promega):

    • Incubate recombinant kinase + substrate + ATP + Pyrazole.

    • Measure ADP production (luminescence).

    • Why this assay? It is less sensitive to the fluorescence interference often caused by the aromatic rings in pyrazole derivatives.

References

  • ACS Omega (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. American Chemical Society.[Link]

  • National Institutes of Health (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. PubMed Central.[Link]

  • Molecules (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold. MDPI.[Link]

  • PubMed (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Library of Medicine.[Link]

Sources

Validating Pyrazole Scaffolds in Agrochemical Discovery: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore for leading fungicides (e.g., fluxapyroxad, pyraclostrobin), insecticides (e.g., fipronil), and herbicides (e.g., pyroxasulfone). While triazoles (FRAC Group 3) have historically dominated fungal control, pyrazole-carboxamides (SDHIs, FRAC Group 7) have emerged as the superior alternative for broad-spectrum efficacy and lipophilicity tuning.

This guide provides a technical validation framework for researchers, contrasting pyrazole performance against triazole standards and detailing the experimental protocols required to validate new chemical entities (NCEs).

Part 1: The Scaffold Advantage – Pyrazole vs. Triazole

In rational design, the choice between a pyrazole and a triazole core dictates the physicochemical profile of the resulting agrochemical. While triazoles rely on coordination with the heme iron of CYP51 (sterol biosynthesis), pyrazole-carboxamides target Complex II (Succinate Dehydrogenase), requiring different steric and electronic properties.

Physicochemical Comparison
FeaturePyrazole ScaffoldTriazole ScaffoldImpact on Agrochemical Design
Lipophilicity (LogP) Highly TunableGenerally PolarPyrazoles allow better optimization for cuticular penetration in leaves.
Metabolic Stability HighModeratePyrazoles are often more resistant to oxidative degradation than triazoles.
Binding Mode Hydrophobic & H-BondingMetal Coordination (Fe)Pyrazoles offer versatile binding independent of metal centers.
Toxicity Profile Variable (Target dependent)CYP Inhibition RiskTriazoles carry a higher risk of off-target endocrine disruption (CYP inhibition).

Expert Insight: The N-substituted pyrazole-4-carboxamide moiety acts as a bioisostere for the amide bond found in natural substrates (ubiquinone), allowing it to penetrate the deep hydrophobic pocket of the SDH enzyme more effectively than planar triazole rings [1].

Part 2: Comparative Efficacy – The SDHI Case Study

To validate the performance of pyrazole-based SDHIs, we compare Fluxapyroxad (a pyrazole-carboxamide) against Epoxiconazole (a standard triazole) and Boscalid (a first-gen pyridine-carboxamide).

Experimental Data: Inhibition of Septoria tritici (Z. tritici)

Data synthesized from comparative field trials and in vitro bioassays [2, 3].

Compound ClassActive IngredientTarget EnzymeIn Vitro

(

g/mL)
Field Efficacy (Protectant)Field Efficacy (Eradicant)
Pyrazole-SDHI FluxapyroxadComplex II0.103 ExcellentVery Good
Pyridine-SDHI BoscalidComplex II0.741GoodPoor
Triazole (DMI) EpoxiconazoleCYP51~0.5 - 1.0*Very GoodGood

*Note: Triazole efficacy varies significantly by strain resistance profile.

Part 3: Mode of Action & Screening Workflow

Understanding the target site is critical for designing the screening cascade. Pyrazole-carboxamides inhibit the Succinate Dehydrogenase (SDH) complex in the mitochondrial electron transport chain.

Visualization: SDHI Mechanism & Screening Logic

SDHI_Screening cluster_MoA Mode of Action (Mitochondria) cluster_Screen Validation Workflow ComplexII Complex II (SDH Enzyme) Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Succinate Succinate Succinate->ComplexII Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Reduction Inhibitor Pyrazole-Carboxamide Inhibitor->ComplexII Blocks Q-site Library Pyrazole Library EnzymeAssay In Vitro SDH Assay (Mitochondrial Fraction) Library->EnzymeAssay High Throughput WholeOrg Whole Organism Screen (e.g., Z. tritici) EnzymeAssay->WholeOrg Hit Confirmation (<1 ppm) Field Field Trials WholeOrg->Field Lead Optimization

Figure 1: Mechanism of Action for SDHI fungicides and the corresponding validation workflow. The pyrazole compound competitively binds to the Ubiquinone binding site (Q-site).

Part 4: Experimental Protocol – Metabolic Stability

A critical failure point for pyrazoles is rapid degradation by plant or fungal cytochrome P450s. The following protocol validates the metabolic stability of a pyrazole NCE (New Chemical Entity) using a microsomal stability assay.

Protocol: Microsomal Stability Screening

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the pyrazole compound.

Reagents:

  • Microsomes: Liver microsomes (standard proxy) or crop-specific microsomes (e.g., Wheat microsomes) at 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Test Compound: 10 mM stock in DMSO.

Step-by-Step Methodology:

  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer.

    • Spike test compound to a final concentration of 1 µM (Final DMSO < 0.1%).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH cofactor to initiate the reaction.[1]

    • Control: Prepare a parallel set without NADPH to assess chemical instability.

  • Sampling:

    • Remove aliquots (50 µL) at 0, 5, 15, 30, and 45 minutes .

    • Immediately quench in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent compound depletion relative to Internal Standard.

  • Calculation:

    • Plot ln(% Remaining) vs. Time.[2][3] Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Acceptance Criteria:

  • Stable:

    
     min (Suitable for systemic distribution).
    
  • Unstable:

    
     min (Likely poor field performance unless designed as a pro-drug).
    

Part 5: Resistance Management (FRAC Guidelines)

Validation is incomplete without addressing resistance. Pyrazole-carboxamides are FRAC Group 7 (SDHI). They are cross-resistant with other SDHIs but not with Triazoles (FRAC Group 3).

Strategic Recommendation: Do not develop pyrazoles as standalone products. Validate them in co-formulation with:

  • Triazoles (e.g., Epoxiconazole): To target different enzymes (Complex II + CYP51).

  • Multi-site Inhibitors (e.g., Chlorothalonil): To protect the single-site SDHI from resistance development.

References

  • American Chemical Society (ACS). (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

  • AHDB Cereals & Oilseeds. (2010). Fungicide performance on winter wheat: Fluxapyroxad and Epoxiconazole efficacy. Agriculture and Horticulture Development Board.[4]

  • FRAC (Fungicide Resistance Action Committee). (2024). SDHI Fungicides: Introduction and General Information (FRAC Code 7).

  • Cyprotex. (2024). Microsomal Stability Assay Protocol for ADME Screening.

Sources

A Head-to-Head Comparison of Pyrazole-Based Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold".[2][3] This versatility allows pyrazole-containing molecules to bind a wide array of biological targets with high affinity and specificity, leading to their successful development as inhibitors for various enzymes implicated in human disease. More than 30 drugs containing this moiety have been approved by the U.S. Food and Drug Administration (FDA) since 2011 alone.[1]

This guide provides a head-to-head comparison of pyrazole-based inhibitors, moving beyond a simple catalog of compounds. We will dissect the mechanistic nuances, compare performance based on experimental data, and provide the technical protocols necessary to validate these findings in your own research. Our focus is on three distinct and highly significant classes of pyrazole-based inhibitors: Cyclooxygenase (COX) inhibitors, Janus Kinase (JAK) inhibitors, and Phosphodiesterase 5 (PDE5) inhibitors.

The Archetype: Selective COX-2 Inhibition by Celecoxib

The development of selective COX-2 inhibitors represents a landmark in anti-inflammatory therapy, and the pyrazole-based drug Celecoxib (Celebrex) is the quintessential example. Understanding its performance provides a foundational context for appreciating the broader utility of the pyrazole scaffold.

Mechanism of Action: The Basis for Selectivity

Prostaglandins, key mediators of pain and inflammation, are synthesized via the cyclooxygenase (COX) enzymes.[4] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet function, and COX-2, which is induced during an inflammatory response.[5] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to therapeutic anti-inflammatory effects but also gastrointestinal side effects.

Celecoxib's mechanism of action is its selective inhibition of the COX-2 enzyme.[4][6][7] The structural basis for this selectivity lies in a subtle difference in the active sites of the two enzymes. The COX-2 active site possesses a larger, flexible side pocket that is absent in COX-1. The specific stereochemistry of Celecoxib's pyrazole and sulfonamide groups allows it to fit snugly into this side pocket, blocking substrate access and inhibiting the enzyme. The bulkier structure prevents it from effectively binding to the more constrained active site of COX-1.

Below is a diagram illustrating the prostaglandin synthesis pathway and the points of inhibition.

G cluster_pathway Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation, Pain Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Platelet Aggregation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition NSAIDs Non-Selective NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Prostaglandin synthesis pathway and inhibition points.

Performance Data: Quantifying Selectivity

The performance of a COX inhibitor is defined by its potency (IC50 value) and its selectivity for COX-2 over COX-1. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile with respect to gastrointestinal side effects.

CompoundTargetIC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-115375
COX-2 0.04
Ibuprofen COX-1130.5
COX-225
Naproxen COX-12.50.6
COX-24.0
(Data are representative and compiled from various pharmacological sources)

This data clearly illustrates the superior selectivity of the pyrazole-based inhibitor Celecoxib for COX-2 compared to traditional, non-selective NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a framework for determining the IC50 values for test compounds against human COX-1 and COX-2.

Objective: To measure the dose-dependent inhibition of prostaglandin E2 (PGE2) production by a test compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Glutathione (GSH) and Hematin (cofactors)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (e.g., Celecoxib) dissolved in DMSO

  • PGE2 ELISA Kit

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare a reaction mixture in Tris-HCl buffer containing the enzyme (COX-1 or COX-2), cofactors (GSH, Hematin), and the test compound at various concentrations (typically a serial dilution). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

  • Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.

  • Quantify PGE2: Measure the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Targeting Signal Transduction: Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold has been exceptionally successful in the design of protein kinase inhibitors, which are crucial for treating cancer and inflammatory diseases.[3][8] Of the 74 small molecule kinase inhibitors approved by the FDA, eight contain a pyrazole ring, including Ruxolitinib and Crizotinib.[2] Here, we focus on the Janus Kinase (JAK) family as a prime example.

Mechanism of Action: Disrupting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into a transcriptional response, regulating immunity, cell growth, and hematopoiesis. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases like rheumatoid arthritis.[9][10]

The pathway is initiated when a cytokine binds to its receptor, causing receptor dimerization and the activation of receptor-associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Pyrazole-based inhibitors like Ruxolitinib are ATP-competitive inhibitors.[2] They bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of STAT proteins and effectively blocking the downstream signaling cascade.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Target Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and inhibition by Ruxolitinib.

Head-to-Head Performance: Potency and Selectivity Profiling

While potent inhibition is crucial, selectivity across the four JAK isoforms (JAK1, JAK2, JAK3, TYK2) and against other kinase families is paramount for minimizing off-target effects. Different pyrazole-based inhibitors exhibit distinct selectivity profiles, which dictates their therapeutic applications. For instance, Ruxolitinib is a potent JAK1/JAK2 inhibitor, while others may show broader or more specific activity.

Inhibitor (Scaffold)TargetIC50 (nM)Key Therapeutic Area
Ruxolitinib (Pyrrolo[2,3-d]pyrimidine)JAK1 3.3 Myelofibrosis, Polycythemia Vera
JAK2 2.8
JAK3428
Baricitinib (Pyrrolo[2,3-d]pyrimidine)JAK1 5.9 Rheumatoid Arthritis
JAK2 5.7
JAK3>400
Crizotinib (Aminopyridine)ALK 24 Non-Small Cell Lung Cancer
c-Met20
JAK2>1000(Lower activity)
(Data are representative and compiled from various pharmacological and medicinal chemistry sources. Note: While Crizotinib contains a pyrazole, its primary targets are ALK/c-Met, highlighting its different selectivity profile compared to dedicated JAK inhibitors)

This comparison underscores how modifications to the pyrazole scaffold and associated moieties can tune the selectivity profile, targeting different kinases for distinct therapeutic indications.[2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for measuring kinase activity and inhibition by quantifying the amount of ADP produced.

Objective: To determine the IC50 of a pyrazole-based inhibitor against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., JAK1, JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (containing MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the specific kinase enzyme.

  • Initiate Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the reaction. Include positive (vehicle) and negative (no enzyme) controls.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add Kinase Detection Reagent to all wells. This reagent contains enzymes that convert the ADP produced during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: The newly synthesized ATP is consumed by a luciferase enzyme, producing a luminescent signal that is directly proportional to the amount of ADP produced (and thus, kinase activity). Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using a suitable curve-fitting model.

Versatility in Action: Pyrazole-Based PDE5 Inhibition

The pyrazole scaffold's utility extends beyond inflammation and oncology. Sildenafil (Viagra), a pyrazolo-pyrimidinone derivative, revolutionized the treatment of erectile dysfunction by targeting phosphodiesterase type 5 (PDE5).[1][11]

Mechanism of Action: Modulating the cGMP Pathway

Penile erection is a hemodynamic process mediated by the relaxation of smooth muscle in the corpus cavernosum, which is triggered by nitric oxide (NO). NO activates the enzyme soluble guanylate cyclase (sGC), which increases levels of cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow.

PDE5 is an enzyme that specifically degrades cGMP, terminating its action.[11] Sildenafil acts as a potent and selective inhibitor of PDE5. By blocking the degradation of cGMP, Sildenafil enhances the effect of NO, prolonging smooth muscle relaxation and facilitating an erection in the presence of sexual stimulation.[1] The pyrazole ring of Sildenafil is crucial for its binding affinity, forming π–π stacking interactions with key residues in the PDE5 active site.[1][11]

G cluster_pathway NO/cGMP Pathway in Smooth Muscle Stimuli Sexual Stimulation NO_release Nitric Oxide (NO) Release Stimuli->NO_release sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Erection Erection Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: NO/cGMP pathway and the inhibitory action of Sildenafil.

Performance Data: Potency and Isoform Selectivity

The human body has multiple PDE isoforms. For a drug like Sildenafil, high selectivity for PDE5 over other isoforms (e.g., PDE3 in the heart, PDE6 in the retina) is critical to avoid side effects.

CompoundTargetIC50 (nM)Selectivity vs. PDE5
Sildenafil PDE5 3.5 1
PDE1280> 80x
PDE3>10,000> 2,800x
PDE63510x
(Data are representative and compiled from various pharmacological sources. Selectivity against PDE6 is lower, which can explain certain visual side effects.)

Conclusion

This guide demonstrates that the pyrazole scaffold is not merely a common chemical motif but a highly adaptable framework for designing potent and selective inhibitors against diverse and challenging drug targets. Through a head-to-head comparison of inhibitors for COX-2, JAK, and PDE5, we have seen how the core pyrazole structure contributes to high-affinity binding and how synthetic modifications can precisely tune selectivity and overall performance.

The provided experimental protocols offer a validated starting point for researchers to conduct their own comparative analyses. As drug discovery moves towards an era of precision medicine, the rational design of inhibitors based on privileged scaffolds like pyrazole will continue to be a powerful strategy for developing safer and more effective therapies.

References

  • Vertex AI Search. (2021). Pyrazoles Syntheses, reactions and uses. YouTube.
  • Gaba, M., Singh, S., & Mohan, C. (2014). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available: [Link]

  • Sangwan, S., Sharma, P., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available: [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available: [Link]

  • Wang, Y., et al. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available: [Link]

  • Fouad, M. A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available: [Link]

  • Kuranov, S. O., et al. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... Available: [Link]

  • Pevarello, P., et al. (2008). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry - ACS Publications. Available: [Link]

  • Millan, D. S., et al. (2011). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). PubMed Central. Available: [Link]

  • Barlaam, B., et al. (2020). Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. PubMed. Available: [Link]

  • Fayed, M. A. A., & El-Adl, K. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available: [Link]

  • Fajemiroye, J. O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available: [Link]

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available: [Link]

  • Shi, W. Q., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available: [Link]

  • Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available: [Link]

  • Sung, B., et al. (2003). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PNAS. Available: [Link]

  • So, M. S. (2023). Celecoxib. StatPearls - NCBI Bookshelf. Available: [Link]

  • Zhang, T., et al. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available: [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available: [Link]

  • Fayed, M. A. A., & El-Adl, K. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available: [Link]

  • Sam, A. H., et al. (2011). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed. Available: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rimonabant?. Available: [Link]

  • Zhang, T., et al. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available: [Link]

  • ResearchGate. (2015). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Available: [Link]

  • News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Available: [Link]

  • PubMed. (n.d.). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Available: [Link]

  • Samara Journal of Science. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available: [Link]

  • Wikipedia. (n.d.). Rimonabant. Available: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available: [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available: [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Available: [Link]

  • ACS Publications. (2022). Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. Available: [Link]

  • ResearchGate. (n.d.). (a) Sildenafil, a potent and selective inhibitor of cGMP.... Available: [Link]

  • Fong, T. M., & Heymsfield, S. B. (2009). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. PubMed. Available: [Link]

  • Dr Matt & Dr Mike. (2018). Celecoxib -NSAID Mechanism of Action. YouTube.
  • Wikipedia. (n.d.). Celecoxib. Available: [Link]

  • ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available: [Link]

  • Cantarini, L., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology. Available: [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Effects of the cannabinoid CB1 antagonist rimonabant on hepatic mitochondrial function in rats fed a high-fat diet. Available: [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Validation of Hits from Screens with 1-(4-Iodobenzyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Hit—The Imperative for Rigorous Validation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid survey of vast chemical libraries against a biological target. However, the initial list of "hits" is invariably contaminated with false positives—compounds that appear active due to assay interference, non-specific mechanisms, or inherent instability. The pyrazole scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, frequently appearing in screens for targets like protein kinases.[1][2] Compounds such as 1-(4-Iodobenzyl)-1H-pyrazole and its analogs are common starting points in these campaigns.[3][4]

The critical challenge, therefore, is not identifying hits, but validating them. Progressing a false positive wastes invaluable time and resources. This guide provides a comprehensive, multi-layered strategy for the orthogonal validation of findings from screens involving this compound. Orthogonal validation is the process of confirming a primary result using a subsequent assay that measures the same biological endpoint but employs a fundamentally different technology or methodology.[5][6] This approach is designed to systematically eliminate artifacts and build a robust, evidence-based case for advancing a compound toward lead optimization.

Our framework is presented as a validation funnel, moving from high-throughput confirmation to in-depth biophysical and cell-based characterization. Each step serves as a critical gate, ensuring that only the most promising and mechanistically sound compounds proceed.

G cluster_0 Validation Funnel Primary_Screen Primary Screen Hit (e.g., this compound) Hit_Confirmation Step 1: Hit Confirmation & Purity Analysis Primary_Screen->Hit_Confirmation Initial finding Ortho_Biochem Step 2: Orthogonal Biochemical Assay (Alternative Detection Method) Hit_Confirmation->Ortho_Biochem Confirms identity & activity Biophysical Step 3: Direct Target Engagement (Biophysical Assays: TSA, SPR, ITC) Ortho_Biochem->Biophysical Confirms functional activity Cell_Based Step 4: Cellular Target Engagement & Function (CETSA, Western Blot, Phenotypic Assay) Biophysical->Cell_Based Confirms direct binding Selectivity Step 5: Selectivity & Promiscuity Profiling (Target Panel Screening) Cell_Based->Selectivity Confirms cellular activity Validated_Hit Validated Hit for Lead Optimization Selectivity->Validated_Hit Confirms selectivity profile

Figure 1: The Hit Validation Funnel.

Step 1: The Foundation—Hit Confirmation and Purity Analysis

The first and most critical step is to rule out trivial errors. Was the observed activity due to the compound itself or a contaminant? It is essential to re-test the hit from a freshly sourced or re-synthesized batch of confirmed identity and purity.

Causality Behind This Step: The compound in the original screening plate may have degraded over time, or the initial sample may have contained impurities responsible for the activity. Proceeding without this fundamental check can lead to the entire validation cascade being performed on the wrong chemical entity.

Experimental Protocol: Sample Re-synthesis and Quality Control

  • Re-synthesis/Sourcing: Obtain a fresh solid sample of this compound.

  • Identity Confirmation: Verify the molecular weight and structure using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity.

  • Dose-Response Confirmation: Prepare a fresh stock solution in DMSO and repeat the primary screening assay, generating a full dose-response curve to re-calculate the IC50 (or EC50).

Data Interpretation: The IC50 from the fresh, pure sample should be within a 2-3 fold range of the original HTS hit. A significant loss of potency suggests the original activity was an artifact.

ParameterHTS Result (Hypothetical)Post-QC Result (Hypothetical)Conclusion
PurityUnknown98.5%Sample is pure
IC501.2 µM1.5 µMActivity is confirmed

Table 1: Comparison of primary hit data with post-QC confirmation.

Step 2: The First Orthogonal Gate—Biochemical Assay Confirmation

Once activity is confirmed with a pure sample, the next step is to use an orthogonal biochemical assay. This assay should measure the same endpoint (e.g., enzyme inhibition) but use a different detection technology.[7] This is crucial for identifying and eliminating artifacts related to the primary assay's specific format (e.g., fluorescence interference).

Causality Behind This Step: Many compounds can interfere with specific detection methods. For instance, a fluorescent compound can appear as an inhibitor in an assay where product formation decreases a fluorescent signal. Using a luminescence- or absorbance-based method for confirmation mitigates this risk.[5]

Scenario: Let's assume this compound was identified as a kinase inhibitor in a primary screen using a fluorescence polarization (FP) assay. A robust orthogonal assay would be a luminescence-based one that measures ATP consumption.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: Set up the kinase reaction including the target kinase, substrate, and ATP in the presence of serially diluted this compound or DMSO vehicle control. Incubate at room temperature for 1 hour.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the ADP generated and thus the kinase activity.

Data Interpretation: A true hit should exhibit a similar IC50 value in the orthogonal assay. A significant drop in potency suggests the primary hit was an artifact of the initial assay technology.

Assay MethodDetection PrincipleIC50 (Hypothetical)
Primary Screen (FP)Fluorescence Polarization1.5 µM
Orthogonal Assay (ADP-Glo™)Luminescence2.1 µM

Table 2: Comparison of IC50 values from primary and orthogonal biochemical assays.

Step 3: Proving the Interaction—Direct Target Engagement via Biophysical Methods

A positive result in two biochemical assays confirms the compound's ability to modulate the target's function in vitro. However, it does not prove direct physical binding. The compound could be acting through a non-specific mechanism, such as aggregation.[8] Biophysical assays are essential for confirming a direct, physical interaction between the compound and the target protein.[9][10][11]

Causality Behind This Step: Biophysical methods are typically label-free and measure the intrinsic properties of the interaction (e.g., thermal stability, mass changes, heat release), making them less susceptible to the artifacts that plague biochemical assays.[9] They provide unequivocal evidence of a direct binding event.

Comparison of Key Biophysical Techniques
TechniquePrincipleThroughputProtein Req.Key Output
Thermal Shift Assay (TSA) Ligand binding stabilizes protein, increasing its melting temp (Tm).HighLowΔTm
Surface Plasmon Resonance (SPR) Measures mass changes on a sensor chip as the ligand binds to the immobilized target.MediumMediumKᴅ, kₐ, kₔ
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.LowHighKᴅ, ΔH, ΔS, Stoichiometry

Table 3: Objective comparison of common biophysical validation techniques.

A. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

A rapid and cost-effective first-line biophysical validation.

Experimental Protocol: TSA

  • Preparation: Mix the target protein with a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Aliquot the protein-dye mixture into a 96- or 384-well PCR plate containing serial dilutions of this compound.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from ~25°C to 95°C.

  • Data Acquisition: Monitor the fluorescence at each temperature increment. As the protein unfolds, the dye binds and fluorescence increases. The midpoint of this transition is the melting temperature (Tm).

Data Interpretation: A stabilizing ligand will increase the Tm. A thermal shift (ΔTm) of ≥ 2°C is generally considered a positive result, confirming direct binding.

B. Surface Plasmon Resonance (SPR)

SPR provides detailed information on binding affinity (Kᴅ) and kinetics (on- and off-rates).

G cluster_workflow SPR Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Inject_Analyte 2. Inject Analyte (Compound) at various concentrations Immobilize->Inject_Analyte Association 3. Association Phase (Measure binding) Inject_Analyte->Association Dissociation 4. Dissociation Phase (Measure unbinding) Association->Dissociation Regeneration 5. Regeneration (Remove bound analyte) Dissociation->Regeneration

Figure 2: Simplified experimental workflow for SPR.

Experimental Protocol: SPR

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of concentrations of this compound over the chip surface (the association phase), followed by a buffer-only flow (the dissociation phase).

  • Data Acquisition: The instrument records the change in the refractive index at the surface, which is proportional to the mass of bound compound, generating a sensorgram.

  • Data Fitting: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Data Interpretation: A confirmed hit will show concentration-dependent binding. The Kᴅ value should be reasonably correlated with the IC50 from the biochemical assays. A Kᴅ in the micromolar range or better is indicative of a promising hit.

Biophysical MethodKey MetricResult (Hypothetical)Conclusion
Thermal Shift AssayΔTm+3.5 °CDirect binding confirmed
Surface Plasmon ResonanceKᴅ4.5 µMDirect binding quantified

Table 4: Example biophysical data confirming direct target engagement.

Step 4: The Cellular Context—Confirming Activity in a Relevant System

Demonstrating biochemical activity and direct binding is essential, but therapeutically relevant compounds must engage their target and exert a functional effect within a cellular environment.[12] This step assesses cell permeability and target engagement in the complex milieu of a living cell.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA® extends the principle of the thermal shift assay to a cellular context, providing direct evidence of target engagement in intact cells.

Experimental Protocol: CETSA®

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a defined period.

  • Heating: Heat aliquots of the treated cells across a temperature gradient.

  • Cell Lysis: Lyse the cells to release soluble proteins. Ligand-bound protein will be stabilized and remain in the soluble fraction at higher temperatures.

  • Detection: Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Quantification: Quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or ELISA.

Data Interpretation: The presence of the compound should result in a shift of the CETSA® melting curve to the right, indicating that the compound entered the cells and stabilized the target protein.

B. Downstream Functional Assay (e.g., Western Blot)

This assay validates that target engagement translates into the expected biological consequence.

Causality Behind This Step: If this compound is a kinase inhibitor, its binding to the target kinase should lead to a decrease in the phosphorylation of a known downstream substrate. This confirms the compound's mechanism of action in a physiological pathway.

G Compound This compound Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Figure 3: Simplified kinase signaling pathway.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Treat cells with increasing concentrations of this compound. Include appropriate positive and negative controls.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE: Separate protein lysates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate blot (or strip and re-probe) with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands. Quantify band intensity using densitometry.

Data Interpretation: A validated hit will cause a dose-dependent decrease in the level of the phosphorylated substrate, while the total level of the substrate remains unchanged. This provides strong evidence of on-target activity in a cellular pathway.

Cellular AssayKey MetricResult (Hypothetical)Conclusion
CETSA®Thermal ShiftPositive shift observedTarget engagement in cells confirmed
Western Blotp-Substrate EC505.2 µMOn-target functional activity in cells confirmed

Table 5: Summary of cellular validation data.

Conclusion: From Hit to Validated Lead Candidate

The journey from a primary screen hit to a validated lead is a rigorous process of elimination and evidence-building. By systematically employing the orthogonal validation funnel described here—moving from basic hit confirmation to orthogonal biochemical, biophysical, and finally, cell-based assays—researchers can effectively de-risk their projects. This structured approach ensures that compounds like this compound are not just statistically significant "hits" but are confirmed to be pure, active molecules that directly bind their intended target and elicit a functional response in a biologically relevant context. Only compounds that successfully navigate this multi-gate validation process possess the high-quality, trustworthy data profile required to justify the significant investment of lead optimization.

References

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • PubMed. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Retrieved from [Link]

  • PMC. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • SLAS Discovery. (2015). Applications of Biophysics in High-Throughput Screening Hit Validation. Retrieved from [Link]

  • PMC. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Retrieved from [Link]

  • RHENIUM BIO SCIENCE. (n.d.). This compound, 95%. Retrieved from [Link]

  • PubMed. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Retrieved from [Link]

  • Axxam. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • PMC. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • ResearchGate. (2012). Cell-Based Assays for High-Throughput Screening. Retrieved from [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubMed. (2015). Hit-to-Lead: Hit Validation and Assessment. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]

  • OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

Sources

Navigating the Halogen Maze: A Comparative Guide to the ADME Properties of Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Pyrazole-Based Drug Design

The pyrazole ring is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, inflammation, and cardiovascular diseases.[1] Its versatility as a scaffold allows for diverse substitutions, enabling chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates.[2] Among the most powerful tools in this optimization process is halogenation—the strategic incorporation of halogen atoms (typically fluorine, chlorine, or bromine) into the molecular structure.

Halogenation can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The introduction of halogens can alter lipophilicity, modulate metabolic stability by blocking sites of oxidation, and influence binding affinity to target proteins and metabolizing enzymes.[3][4] For instance, the high electronegativity of fluorine can lower the pKa of nearby functional groups and improve metabolic stability, a property leveraged in many modern pharmaceuticals.[4] Conversely, larger halogens like chlorine and bromine can introduce specific steric and electronic effects that may enhance membrane permeability or protein binding.[3]

However, the impact of halogenation is not always predictable and depends heavily on the specific halogen, its position on the pyrazole scaffold, and the overall molecular context. A "wrong" halogen in the "wrong" place can introduce metabolic liabilities or undesirable off-target effects. Therefore, a deep understanding of the comparative ADME properties of different halogenated pyrazoles is crucial for rational drug design.

This guide provides a comparative analysis of the ADME properties of halogenated pyrazoles, supported by experimental data from published literature. We will delve into the causal relationships behind how different halogens—primarily fluorine and chlorine—affect key ADME parameters such as metabolic stability, membrane permeability, and plasma protein binding. Furthermore, we will provide detailed, field-proven protocols for the key in vitro assays used to assess these properties, empowering researchers to generate their own comparative data.

Comparative Analysis of ADME Properties

The decision to incorporate a specific halogen into a pyrazole-based drug candidate is a critical one, with each choice representing a trade-off in physicochemical and pharmacokinetic properties. The following sections and data table summarize the observed effects of different halogens on key ADME parameters, drawing from structure-ADME relationship (SAR) studies on pyrazole-containing compounds.

Key Observations:
  • Metabolic Stability: Halogenation, particularly with fluorine, is a widely used strategy to enhance metabolic stability. By replacing a hydrogen atom at a metabolically labile position with a halogen, the C-H bond susceptible to oxidation by cytochrome P450 (CYP) enzymes is removed. The strong C-F bond is significantly less prone to enzymatic cleavage. However, the position of the halogen is critical. In a series of pyrazolo[3,4-d]pyrimidine kinase inhibitors, halogenation on the pyrazole ring (position R) or on a benzylamine moiety (R2) generally led to improved metabolic stability in human liver microsomes (HLM) compared to the unsubstituted parent compound.[5] For example, a compound with a chlorine at the R position showed 97% remaining after incubation with HLM, compared to 72% for the non-halogenated analog.[5]

  • Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can lead to enhanced membrane permeability. In the same series of pyrazolo[3,4-d]pyrimidine inhibitors, various fluorinated and chlorinated analogs demonstrated good to high passive permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), a model for gastrointestinal and blood-brain barrier penetration.[5] For instance, compounds with fluoro- and chloro-substitutions on the benzylamine group showed high apparent permeability (Papp) values, suggesting good potential for oral absorption.[5]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly impacts its free concentration and, therefore, its efficacy and clearance. Halogenation can influence PPB, often by increasing lipophilicity and thus affinity for hydrophobic binding pockets on plasma proteins. While direct comparative data for a systematic series of halogenated pyrazoles is sparse in the public domain, it is a critical parameter to assess experimentally for any drug candidate. High protein binding (typically >95%) can reduce the unbound fraction of the drug available to exert its therapeutic effect.

Quantitative Data Summary

The following table presents a comparative summary of in vitro ADME data for a series of halogenated pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This data illustrates the tangible effects of different halogenation patterns on metabolic stability and membrane permeability.

Compound IDHalogen Substitution (Position)Metabolic Stability (% Remaining in HLM)[5]PAMPA Permeability (Papp, 10⁻⁶ cm/s)[5]
1 None (Reference)7211.2
3 o-Fluoro (on Benzylamine)8211.9
4 p-Fluoro (on Benzylamine)9212.1
5 p-Fluoro (on Benzylamine) + Fluoro (at R)8511.5
6 o-Fluoro (on Benzylamine) + Fluoro (at R)7810.9
7 p-Fluoro (on Benzylamine) + Chloro (at R)9712.5
10 Chloro (at R)8011.8
11 m-Fluoro (on Benzylamine)9012.0
12 Bromo (at R)95Not Reported

Data extracted from reference[5]. HLM = Human Liver Microsomes. PAMPA = Parallel Artificial Membrane Permeability Assay.

Experimental Protocols for In Vitro ADME Assessment

To facilitate a robust and self-validating comparison of halogenated pyrazole analogs, the following detailed protocols for key in vitro ADME assays are provided. The causality behind experimental choices is explained to ensure scientific integrity.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes. A high rate of metabolism corresponds to low metabolic stability and potentially high in vivo clearance.

Experimental Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each halogenated pyrazole analog in DMSO. Serially dilute to an intermediate concentration (e.g., 100 µM) in a suitable buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This provides a continuous supply of the necessary cofactor for CYP450 activity.

  • Time-course Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, thereby stopping the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

Caco-2 Permeability Assay

Principle: This assay uses the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[6] It is used to predict in vivo drug absorption and to identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[6]

Experimental Workflow:

Caco-2 Permeability Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with transport buffer (HBSS) C->D E Add compound to donor (Apical or Basolateral) D->E F Incubate at 37°C E->F G Sample from receiver compartment over time F->G H Quantify compound concentration by LC-MS/MS G->H I Calculate Papp (A-B and B-A) H->I J Determine Efflux Ratio (Papp B-A / Papp A-B) I->J

Caption: Workflow for the Caco-2 permeability assay.

Detailed Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer to ensure the integrity of the tight junctions. A high TEER value is indicative of a well-formed barrier.

  • Transport Experiment Setup: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer.

  • Apical-to-Basolateral (A-B) Transport: Add the test compound (dissolved in transport buffer) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh transport buffer.

  • Basolateral-to-Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral chamber, with fresh buffer in the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At specified time points, take samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the concentration of the compound in the receiver samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an active efflux transporter.

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Principle: Equilibrium dialysis is the gold standard for determining the extent of drug binding to plasma proteins. The method involves separating a drug-spiked plasma solution from a drug-free buffer solution by a semi-permeable membrane that allows free drug to pass through but retains the larger protein-drug complexes. At equilibrium, the concentration of free drug is the same on both sides of the membrane.

Experimental Workflow:

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.